Technical Documentation Center

1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

Core Science & Biosynthesis

Foundational

What is the CAS registry number for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

CAS Registry Number: 1190643-83-4 Abstract This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, a key building block for researchers, scientists, and professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

CAS Registry Number: 1190643-83-4

Abstract

This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, a key building block for researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on its role in medicinal chemistry. The unique structural features of the cyclobutane ring system offer significant advantages in the design of novel therapeutics, and this guide serves as an essential resource for leveraging this compound in research and development.[1][2]

Introduction: The Significance of the Cyclobutane Moiety in Drug Discovery

The cyclobutane ring, a four-membered carbocycle, is an increasingly important structural motif in medicinal chemistry. Its inherent ring strain and unique puckered conformation provide a rigid scaffold that can impart favorable pharmacological properties to a molecule.[1] The incorporation of a cyclobutane moiety can lead to improved metabolic stability, enhanced binding affinity to biological targets, and the ability to explore novel chemical space in drug design.

1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile belongs to a class of compounds that are valuable as intermediates in the synthesis of more complex molecules. The presence of a reactive ketone, a nitrile group, and a substituted aromatic ring makes it a versatile precursor for a variety of chemical transformations. This guide will delve into the specific characteristics of this compound and its potential to contribute to the advancement of pharmaceutical research.

Chemical Identity and Physicochemical Properties

Table 1: Chemical and Physical Properties of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

PropertyValueSource
CAS Registry Number 1190643-83-4[2][3]
Molecular Formula C₁₁H₈ClNO[2][3]
Molecular Weight 205.64 g/mol [2][3]
IUPAC Name 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile
SMILES Clc1ccc(cc1)C1(CC(=O)C1)C#N[3]
InChI Key BHTSVSBLYGFAQQ-UHFFFAOYSA-N[3]
Spectroscopic Data Interpretation

Detailed experimental spectroscopic data for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile is not widely published. However, based on its structure, the following characteristic spectral features can be predicted:

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the chlorophenyl ring, typically in the range of 7.0-7.5 ppm. The methylene protons of the cyclobutane ring would likely appear as complex multiplets in the aliphatic region (2.0-4.0 ppm).

  • ¹³C NMR: The carbonyl carbon of the ketone would exhibit a characteristic signal in the downfield region of the spectrum, typically around 200-210 ppm. The nitrile carbon would appear around 115-125 ppm. Aromatic carbon signals would be observed in the 120-140 ppm range.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be expected around 1780-1750 cm⁻¹, characteristic of a strained cyclic ketone. Another sharp, medium-intensity band for the C≡N stretch of the nitrile group would be anticipated around 2250 cm⁻¹.[4][5]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (205.64 g/mol ), along with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).

Synthesis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

A potential synthetic pathway could involve the reaction of a pre-formed 3-oxocyclobutanecarbonitrile with a suitable 4-chlorophenylating agent. Alternatively, a multi-step synthesis starting from more readily available precursors could be employed.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis, starting from the formation of the cyclobutane ring.

G cluster_0 Step 1: Cyclobutane Ring Formation cluster_1 Step 2: Arylation A Starting Materials (e.g., an appropriate α,α'-dihalo ketone and a nitrile-containing active methylene compound) B Cyclization Reaction (Base-mediated condensation) A->B C 3-Oxocyclobutanecarbonitrile Intermediate B->C D 3-Oxocyclobutanecarbonitrile E Arylation Reaction (e.g., with a 4-chlorophenylating agent under suitable catalytic conditions) D->E F 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile E->F

Caption: Conceptual workflow for the synthesis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.

Key Experimental Considerations
  • Ring Formation: The formation of the 3-oxocyclobutane ring can be challenging due to ring strain. Careful selection of starting materials and reaction conditions is crucial to achieve good yields.

  • Arylation: The introduction of the 4-chlorophenyl group at the alpha position to the nitrile can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions. The choice of catalyst, ligand, and base will significantly impact the efficiency of this step.

  • Purification: Purification of the final product would likely involve column chromatography to separate it from starting materials and byproducts.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile is dictated by its three key functional groups: the ketone, the nitrile, and the chlorophenyl ring.

Reactivity Profile
  • Ketone Group: The carbonyl group can undergo a variety of reactions, including reduction to the corresponding alcohol, nucleophilic addition, and enolate formation. The strained nature of the four-membered ring can influence the reactivity of the ketone.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.

  • Alpha-Position: The carbon atom bearing both the nitrile and the aromatic ring is a quaternary center, which can provide steric hindrance and influence the overall shape and reactivity of the molecule.

Role as a Versatile Building Block

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structural features allow for diversification at multiple points, making it an attractive scaffold for generating libraries of compounds for biological screening.

The related compound, 1-(4-chlorophenyl)cyclobutanecarbonitrile, is a known intermediate in the synthesis of Sibutramine, an appetite suppressant.[1] This suggests that 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile could also serve as a precursor for pharmacologically active compounds, potentially with different biological targets or improved properties.

The rigid cyclobutane core can be used to orient the pharmacophoric groups in a specific and predictable manner, which can lead to enhanced potency and selectivity for a given biological target.

G cluster_0 Potential Transformations cluster_1 Resulting Scaffolds A 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile B Reduction of Ketone A->B C Hydrolysis of Nitrile A->C D Reduction of Nitrile A->D E Substituted Cyclobutanol Derivatives B->E F Substituted Cyclobutane Carboxylic Acids/Amides C->F G Substituted Cyclobutane Amines D->G

Caption: Potential synthetic transformations of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.

Safety and Handling

Specific toxicity data for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile is not available. However, as with any chemical reagent, it should be handled with appropriate care in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For the related compound, 1-(4-chlorophenyl)cyclobutanecarbonitrile, the hazard codes indicate that it is harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile is a valuable and versatile building block with significant potential in drug discovery and development. Its unique three-dimensional structure, conferred by the cyclobutane ring, combined with its multiple functional groups, makes it an attractive starting point for the synthesis of novel and complex molecules. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for researchers and scientists to understand its properties, potential synthetic routes, and applications. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in medicinal chemistry.

References

  • Exploring the Role of 1-(4-Chlorophenyl)cyclobutanecarbonitrile in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. RSC Advances. 2018;8(61):35137-35143. Available from: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Patents & Products. Garg Lab - UCLA. Available from: [Link]

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • US20220213099A1 - Prodrug compounds. Google Patents.
  • Iodine(iii) promoted ring-rearrangement reaction of 1-arylamino-2-oxocyclopentane-1-carbonitriles to synthesize N-aryl-δ-valerolactams. Organic & Biomolecular Chemistry. 2019;17(4):836-845. Available from: [Link]

  • WO2023107648A2 - Synthesis of ester, carbonate, and carbamate-derived novel biodegradable ionizable lipids from methyl ricinoleate or methyl 12-hydroxystearate and its applications. Google Patents.
  • 1,2,3-trisubstituted aryl and heteroaryl derivatives as modulators of metabolism and the prophylaxis and treatment of disorders related thereto such as diabetes and hyperglycemia - Patent US-8933083-B2. PubChem. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010;29(21):4089-4092. Available from: [Link]

  • 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile. Appchem. Available from: [Link]

  • Synthesis method of 3-oxocyclobutanecarboxylic acid. Eureka | Patsnap. Available from: [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. Available from: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link]

  • Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single-Atom Catalyst Supported on Ionic Liquid-Functionalized Covalent Organic Framework. Journal of Synthetic Chemistry. 2025;4:281-296. Available from: [Link]

  • 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile. Molport. Available from: [Link]

  • MSBNK-Fac_Eng_Univ_Tokyo-JP003999. MassBank. Available from: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. 2024;10(10):245. Available from: [Link]

  • 1-(2-chlorophenyl)-3-oxocyclobutane-1-carbonitrile (C11H8ClNO). PubChemLite. Available from: [Link]

  • A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. Available from: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Molecules. 2025;30(23):5041. Available from: [Link]

Sources

Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Physicochemical Profiling, Reactivity, and De Novo Synthesis of CAS 1190643-83-4 Executive Summary As a Senior Application Scientist, I a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Physicochemical Profiling, Reactivity, and De Novo Synthesis of CAS 1190643-83-4

Executive Summary

As a Senior Application Scientist, I approach the characterization of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile (CAS: 1190643-83-4) not merely as a catalog entry, but as a highly versatile, orthogonally functionalized building block. In modern drug discovery, cyclobutane rings are increasingly deployed as metabolically stable bioisosteres for phenyl rings or to restrict the conformational flexibility of active pharmaceutical ingredients (APIs).

This specific compound is uniquely valuable because it contains three distinct synthetic handles: a lipophilic 4-chlorophenyl group, a rigidifying cyano group, and a highly reactive C3 ketone. Understanding the causality behind its physical properties and chemical reactivity is critical for successfully integrating it into spirocyclic or complex polycyclic drug scaffolds.

Physicochemical Profiling

The physical and chemical properties of this compound dictate its behavior in both synthetic environments and biological assays. The data below synthesizes established standards from authoritative chemical databases ()[1] and ().

PropertyValueStructural Significance
Chemical Name 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrileDefines core connectivity and functional groups.
CAS Registry Number 1190643-83-4Unique identifier for regulatory/procurement tracking.
Molecular Formula C₁₁H₈ClNOIndicates a high degree of unsaturation/ring strain.
Molecular Weight 205.64 g/mol Optimal low-MW fragment for lead optimization.
Exact Mass 205.0294 g/mol Critical for high-resolution mass spectrometry (HRMS).
SMILES String N#CC1(C2=CC=C(Cl)C=C2)CC(=O)C1Utilized for in silico docking and predictive modeling.
Topological Polar Surface Area 40.9 ŲExcellent for CNS penetration (TPSA < 90 Ų).
Hydrogen Bond Donors / Acceptors 0 / 2Enhances lipophilicity while retaining target binding capacity.
Rotatable Bonds 1High rigidity; minimizes entropic penalty upon target binding.

Structural and Mechanistic Reactivity

The true utility of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile lies in its orthogonal reactivity. Because the functional groups exhibit vastly different electronic properties and steric environments, they can be derivatized independently without the need for complex protecting group strategies.

Reactivity Core 1-(4-chlorophenyl)-3-oxocyclobutane -1-carbonitrile C_Oxo C3 Ketone Reactivity Core->C_Oxo C_Cyano C1 Nitrile Reactivity Core->C_Cyano C_Aryl 4-Chlorophenyl Reactivity Core->C_Aryl R_RedAm Reductive Amination (Spiro/Amine Derivs) C_Oxo->R_RedAm R_Wittig Wittig Olefination (Exocyclic Alkene) C_Oxo->R_Wittig R_Hydro Hydrolysis (Carboxylic Acid) C_Cyano->R_Hydro R_Red Reduction (Primary Amine) C_Cyano->R_Red R_Cross Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) C_Aryl->R_Cross

Fig 1. Logical relationship of structural derivatization pathways for the target compound.

De Novo Synthetic Methodology

Direct alkylation of 4-chlorophenylacetonitrile with 1,3-dichloroacetone often leads to catastrophic yields due to competitive Darzens condensation (where the nucleophile attacks the highly electrophilic ketone). To circumvent this, field-proven methodology utilizes a ketal-protected electrophile. This ensures the nitrile anion exclusively attacks the primary alkyl chlorides.

SynthesisWorkflow A Reagents: 4-Chlorophenylacetonitrile + 1,3-Dichloro-2,2-dimethoxypropane B Step 1: Deprotonation (NaH, THF, 0 °C) A->B C Intermediate: Mono-alkylated Anion B->C D Step 2: Intramolecular Cyclization (65 °C, S_N2 Ring Closure) C->D E Step 3: Acidic Deprotection (2M HCl, THF, rt) D->E F Product: 1-(4-chlorophenyl)-3-oxocyclobutane -1-carbonitrile E->F

Fig 2. Step-by-step synthetic workflow for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.

Step-by-Step Experimental Protocol

Step 1: Ketalized Double Alkylation

  • Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous THF at 0 °C under an inert argon atmosphere. Causality: 0 °C controls the highly exothermic deprotonation and mitigates localized thermal spikes.

  • Deprotonation: Add a solution of 4-chlorophenylacetonitrile ()[2] (1.0 eq) dropwise over 30 minutes. Stir for an additional 30 minutes to ensure complete formation of the nitrile anion.

  • Alkylation: Introduce 1,3-dichloro-2,2-dimethoxypropane (1.1 eq) dropwise.

  • Cyclization: Heat the reaction mixture to 65 °C (reflux) for 12–16 hours. Causality: Elevated temperature is required to overcome the activation energy barrier for the kinetically demanding 4-exo-tet ring closure.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material validates the cyclization.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the crude ketal intermediate.

Step 2: Acidic Deprotection

  • Hydrolysis: Dissolve the crude intermediate in a 1:1 mixture of THF and 2M aqueous HCl. Stir at room temperature for 4 hours.

  • Validation Checkpoint: Spot the reaction on TLC and stain with 2,4-dinitrophenylhydrazine (2,4-DNP). The emergence of a vibrant orange/red spot confirms the successful unmasking of the C3 ketone.

  • Purification: Neutralize with saturated NaHCO₃, extract with dichloromethane (DCM), and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target compound.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic benchmarks:

  • ¹H NMR (CDCl₃, 400 MHz): Because the cyclobutane ring possesses a plane of symmetry passing through C1 and C3, the two methylene groups (C2 and C4) are chemically equivalent. However, the geminal protons on each carbon are diastereotopic due to the pseudo-axial/equatorial environments created by the aryl and cyano groups. This causality results in a characteristic AB quartet (or two distinct doublets) with a large geminal coupling constant (J ≈ 17.5 Hz) integrating to 4H between δ 3.50–4.20 ppm.

  • Infrared (IR) Spectroscopy: The strained cyclobutanone ring forces the C=O stretching frequency to shift to a significantly higher wavenumber (~1780 cm⁻¹) compared to unstrained aliphatic ketones (~1715 cm⁻¹). A sharp peak at ~2240 cm⁻¹ will also be present, confirming the integrity of the nitrile group.

References

  • Title: 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile | 1190643-83-4 Source: Molport URL: [Link]

  • Title: Ashford's Dictionary of Industrial Chemicals Source: Industrial Chemistry URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile at Room Temperature

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile at ambient conditions. The stability of active pharmaceutical ingredients (APIs) is a critical quality attribute that ensures their safety and efficacy throughout their shelf life.[1][2][3][] This document outlines the theoretical considerations for potential degradation pathways of this specific molecule, followed by a detailed, field-proven experimental strategy for a robust stability assessment. The protocols described herein are designed to be self-validating and are grounded in established principles of pharmaceutical analysis and physical chemistry. By following this guide, researchers can generate the necessary data to understand the intrinsic stability of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile and make informed decisions during the drug development process.

Introduction: The Criticality of Stability Assessment

1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile (CAS No. 1190643-83-4) is a small molecule with a molecular formula of C11H8ClNO and a molecular weight of 205.64 g/mol .[5] Its chemical structure, featuring a strained cyclobutane ring, a ketone, a nitrile group, and a chlorophenyl moiety, presents several potential avenues for chemical degradation. Understanding the thermodynamic stability of this compound at room temperature is paramount for its development as a potential therapeutic agent. Stability studies are essential to identify how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3][6] This information is crucial for determining appropriate storage conditions, re-test periods, and shelf-life.[7][8]

This guide will provide a robust framework for evaluating the stability of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, focusing on both theoretical predictions of degradation and practical experimental designs.

Theoretical Considerations: Potential Degradation Pathways

The unique combination of functional groups in 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile suggests several potential degradation pathways that could impact its stability at room temperature.

Ring Strain and Thermal Decomposition of the Cyclobutane Moiety

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[9][10] This inherent strain makes it susceptible to thermal decomposition. The primary thermal decomposition pathway for cyclobutane itself is a [2+2] cycloreversion to form two ethylene molecules.[11][12] While this typically requires elevated temperatures, the presence of substituents and functional groups can influence the activation energy for ring-opening.[13] For 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, thermal stress could potentially lead to ring-opening, forming reactive diradical intermediates that could then undergo further reactions.

Hydrolysis of the Nitrile Group

Nitriles can undergo hydrolysis under both acidic and basic conditions to form either a carboxylic acid or an amide.[14][15][16] The presence of atmospheric moisture could be sufficient to initiate slow hydrolysis at room temperature over extended periods. The reaction is typically catalyzed by acid or base.[15][16]

  • Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, making it susceptible to nucleophilic attack by water.

  • Base-catalyzed hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon can occur.

Reactions of the Ketone Functional Group

The ketone group can participate in various reactions, including enolization and subsequent reactions of the enol or enolate. While generally stable, ketones can be susceptible to oxidation and other degradation pathways, particularly in the presence of impurities or under pro-oxidative conditions.

Photodegradation

The presence of a chromophore (the chlorophenyl group) suggests that the molecule may be susceptible to photodegradation upon exposure to light. The International Council for Harmonisation (ICH) Q1B guidelines recommend photostability testing for new drug substances.[17][18][19][20] This testing involves exposing the compound to a combination of visible and ultraviolet light to assess its potential for light-induced degradation.

Experimental Design for Stability Assessment

A comprehensive stability study for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile should include a combination of thermal analysis, chromatographic purity assessment, and forced degradation studies.

Initial Characterization

Before initiating stability studies, a pure sample of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile should be thoroughly characterized. This includes:

  • Identity confirmation: Using techniques like NMR, IR, and Mass Spectrometry.

  • Purity assessment: By High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography (GC).

  • Physical properties: Determination of melting point and physical appearance.

Thermal Analysis

Thermal analysis techniques provide rapid insights into the thermal stability of a compound.[21]

DSC measures the heat flow into or out of a sample as a function of temperature or time.[21] It is a valuable tool for determining the melting point, and enthalpy of fusion, and for detecting exothermic decomposition events.[22]

Protocol for DSC Analysis:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to identify the melting endotherm and any exothermic events indicative of decomposition.

TGA measures the change in mass of a sample as a function of temperature or time.[21] It is used to determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.

Protocol for TGA Analysis:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are the cornerstone of assessing the stability of a drug substance under defined storage conditions.[7][8][23] These studies are typically conducted according to ICH Q1A(R2) guidelines.

Experimental Workflow for Stability Studies:

Caption: Workflow for Long-Term and Accelerated Stability Testing.

Protocol for Stability Studies:

  • Place accurately weighed samples of the compound in appropriate containers (e.g., glass vials with inert stoppers).

  • Store the samples in stability chambers under the following conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

  • At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity and Degradation Products: Using a validated stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[24][25][26][27][28] These studies involve subjecting the compound to conditions more severe than those used in accelerated stability testing.

Logical Flow of Forced Degradation Studies:

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis (e.g., 0.1 M HCl) F HPLC-UV/DAD A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidative (e.g., 3% H2O2) C->F D Thermal (e.g., 60-80°C) D->F E Photolytic (ICH Q1B) E->F G LC-MS F->G J Validate Stability- Indicating Method F->J H Identify Degradants G->H I Elucidate Pathways H->I

Caption: Logic Diagram for Forced Degradation Studies.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified period.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a specified period.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 80 °C) in a controlled oven.

  • Photodegradation: Expose a solution and a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[29]

  • Analyze all stressed samples by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the degradation products.

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison.

Table 1: Example of a Stability Data Summary Table

Test ParameterSpecificationTime Point 0Time Point 3 Months (25°C/60%RH)Time Point 6 Months (25°C/60%RH)Time Point 6 Months (40°C/75%RH)
Appearance White to off-white powderConformsConformsConformsConforms
Purity (HPLC, %) ≥ 99.099.899.799.699.2
Individual Impurity (%) ≤ 0.10< 0.05< 0.050.060.12
Total Impurities (%) ≤ 0.50.20.30.40.8

The results from the stability studies will allow for the determination of the re-test period or shelf life of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile. A significant change is typically defined as a failure to meet the established specifications.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous approach to evaluating the thermodynamic stability of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile at room temperature. By implementing the described experimental protocols, researchers can gain a thorough understanding of the compound's intrinsic stability, identify potential degradation pathways, and establish appropriate storage and handling conditions. This knowledge is fundamental to the successful development of this molecule as a safe and effective pharmaceutical agent.

References

  • Appchem. 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile. Available at: [Link]

  • ICH. Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Das, R., & Walters, W. D. (1959). The Thermal Decomposition of Cyclobutane at Low Pressures. Journal of the American Chemical Society, 81(23), 6366-6370. Available at: [Link]

  • Sigma-HSE. Thermal Screening and Adiabatic Calorimetry Testing Methods. Available at: [Link]

  • Patel, K., & Dedania, Z. (2021). Forced degradation studies: A critical lens into pharmaceutical stability. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. Available at: [Link]

  • Wessig, P. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(22), 2086-2095. Available at: [Link]

  • LibreTexts. 20.7: Chemistry of Nitriles. Available at: [Link]

  • Ribeiro da Silva, M. A., & Monte, M. J. (2012). Thermodynamic Stability of Fenclorim and Clopyralid. Molecules, 17(12), 14649-14665. Available at: [Link]

  • Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • Genaux, C. T., & Walters, W. D. (1959). The Thermal Decomposition of Cyclobutane at Low Pressures. Journal of the American Chemical Society, 81(23), 6366-6370. Available at: [Link]

  • Tauber, J. E., & Feringa, B. L. (2004). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. Organic Process Research & Development, 8(6), 941-946. Available at: [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Arciniega, M. The Importance of Standalone Testing for Small Molecules. Available at: [Link]

  • ResearchGate. Concept and reaction schemes of the synthesis and degradation of... Available at: [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. Available at: [Link]

  • Ashenhurst, J. Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. Available at: [Link]

  • Certified Laboratories. Understanding Photostability Testing for Cosmetic & OTC Drug Products. Available at: [Link]

  • Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available at: [Link]

  • NIH's Seed Fund. Regulatory Knowledge Guide for Small Molecules. Available at: [Link]

  • World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]

  • PrepChem.com. Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. Available at: [Link]

  • Prime Process Safety Center. Calorimetric Studies. Available at: [Link]

  • ACS Publications. Synthesis of 1,1,3-Polyfunctionalized Cyclobutane Derivatives from the Reaction of Sulfur Ylides with Bicyclo[1.1.0]butanes. Available at: [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • PCI Pharma Services. Stability Studies: An Essential Step for Quality Management in Drug Development. Available at: [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. Available at: [Link]

  • Fauske & Associates. Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Available at: [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles. Available at: [Link]

  • PubChem. 3-Oxocyclohexane-1-carbonitrile. Available at: [Link]

  • National Institutes of Health. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Available at: [Link]

  • Frey, H. M., & Stevens, I. D. R. (1965). 5. Thermal Rearrangements of Cyclopropanes and Cyclobutanes. In Progress in Reaction Kinetics (Vol. 3, pp. 1-30). Pergamon. Available at: [Link]

  • Southwest Research Institute. Stability Testing & Studies. Available at: [Link]

  • ResearchGate. (PDF) Biocatalytic hydrolysis of nitriles. Available at: [Link]

  • Frey, H. M., & Hopf, H. (1969). The Thermal Decomposition of Cyclobutanes: 6,7-Dirnethylbicyclo[11][17]heptane. Journal of the Chemical Society D: Chemical Communications, (9), 468-469. Available at: [Link]

  • ResearchGate. (PDF) Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Available at: [Link]

  • Baran Lab. Cyclobutanes in Organic Synthesis. Available at: [Link]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Available at: [Link]

  • National Institute of Standards and Technology. Propanenitrile. NIST WebBook. Available at: [Link]

  • Sampled. Photostability Testing. Available at: [Link]

  • Al-Tabakha, M. M., Arida, A. I., & Fahelelbom, K. M. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2326. Available at: [Link]

  • U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. Available at: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]

  • Fauske & Associates. Thermal Stability Testing: Ensuring Safe Chemical Use. Available at: [Link]

  • Organic Syntheses. 3 - Organic Syntheses Procedure. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Solubility Profile of 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile in Polar Aprotic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that dictates its behavior throughout the drug development lifecycle, from synthesis and purific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that dictates its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides an in-depth examination of the solubility profile of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, a key chemical entity, within a range of common polar aprotic solvents. We present a robust theoretical framework for understanding solute-solvent interactions, a detailed, field-tested experimental protocol for equilibrium solubility determination via the gold-standard shake-flask method with HPLC quantification, and a systematic approach to data analysis using established thermodynamic models. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, actionable methodologies for the precise characterization of solubility.

Introduction

1-(4-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile is a molecule of interest in medicinal chemistry and process development. Its structure, featuring a polar nitrile group, a ketone, and a chlorinated phenyl ring, suggests a complex interplay of intermolecular forces that govern its solubility. Understanding how this compound behaves in different solvent systems is paramount for optimizing reaction conditions, designing efficient crystallization processes, and developing stable formulations.

Polar aprotic solvents—such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN)—are widely used in the pharmaceutical industry due to their ability to dissolve a broad range of compounds.[1] They possess large dipole moments and high dielectric constants but lack acidic protons, meaning they cannot act as hydrogen bond donors.[1][2] This characteristic makes them particularly effective at solvating cations and polar molecules through dipole-dipole interactions.[3][4] A thorough characterization of the solubility of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile in these solvents provides the fundamental data required for informed process and formulation decisions.

This guide will therefore:

  • Establish the theoretical basis for solubility in polar aprotic systems.

  • Provide a comprehensive, step-by-step protocol for experimental solubility determination.

  • Present and analyze solubility data across various solvents and temperatures.

  • Discuss the application of thermodynamic models to derive key dissolution parameters.

Theoretical Framework of Solubility

The dissolution of a crystalline solute in a solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix), which is a function of enthalpy (ΔH_mix) and entropy (ΔS_mix). A negative ΔG_mix indicates a spontaneous process. The process can be conceptually broken down into three steps:

  • Solute-Solute Separation: Energy is required to overcome the lattice energy of the crystal (endothermic, ΔH_1 > 0).

  • Solvent-Solvent Separation: Energy is required to create a cavity in the solvent (endothermic, ΔH_2 > 0).

  • Solute-Solvent Interaction: Energy is released when the solute molecule is solvated by solvent molecules (exothermic, ΔH_3 < 0).

The overall enthalpy of mixing is the sum of these steps (ΔH_mix = ΔH_1 + ΔH_2 + ΔH_3).

In the context of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile and polar aprotic solvents, the key interactions are:

  • Dipole-Dipole Interactions: The polar nitrile (C≡N) and ketone (C=O) groups of the solute will interact strongly with the large dipoles of solvents like DMSO or DMF.

  • London Dispersion Forces: These forces will exist between the nonpolar regions of the solute (the phenyl and cyclobutane rings) and the solvent molecules.

Polar aprotic solvents are particularly effective because they can efficiently solvate polar solutes without forming a strong, ordered hydrogen-bonding network around the nonpolar parts of the molecule, which would be entropically unfavorable.[5]

Thermodynamic Modeling

The temperature dependence of solubility provides insight into the thermodynamics of dissolution. Two key models are often employed:

  • The van't Hoff Equation: This model relates the mole fraction solubility (x) to the absolute temperature (T) and allows for the calculation of the apparent standard enthalpy (ΔH°_sol), Gibbs energy (ΔG°_sol), and entropy (ΔS°_sol) of dissolution.[6][7]

  • The Modified Apelblat Equation: This is a semi-empirical model that provides a more accurate correlation of solubility data over a range of temperatures by using three fitting parameters (A, B, and C).[6][8] It is widely recognized for its excellent data-fitting capabilities.[8][9]

Materials and Experimental Protocols

This section outlines a self-validating protocol for determining the thermodynamic (equilibrium) solubility of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile. The shake-flask method is considered the "gold standard" for its reliability.[10][11]

Materials
  • Solute: 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile (>99% purity)

  • Solvents:

    • Dimethyl Sulfoxide (DMSO), HPLC grade

    • N,N-Dimethylformamide (DMF), HPLC grade

    • Acetonitrile (ACN), HPLC grade

    • Acetone, HPLC grade

  • Equipment:

    • Analytical balance (4-decimal place)

    • Temperature-controlled orbital shaker or shaking incubator

    • 2 mL glass vials with screw caps

    • Centrifuge

    • Syringes (1 mL)

    • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

    • High-Performance Liquid Chromatography (HPLC) system with UV detector

    • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis prep1 Weigh excess solute into vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant T (24-72 hours) prep2->equil1 equil2 Ensure excess solid remains equil1->equil2 sep1 Centrifuge to pellet solid equil2->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 anal1 Dilute filtrate precisely sep2->anal1 anal2 Analyze by validated HPLC anal1->anal2 anal3 Quantify against calibration curve anal2->anal3

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation of Samples:

    • Add an excess amount of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile (e.g., 20-30 mg, ensuring some solid will remain undissolved) to a 2 mL glass vial. The exact mass should be recorded.

    • Pipette a precise volume (e.g., 1.0 mL) of the desired polar aprotic solvent into the vial.

    • Prepare samples in triplicate for each solvent and temperature point to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 298.15 K, 308.15 K, 318.15 K) and moderate agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for at least 24 hours. A 48-hour or 72-hour study may be necessary to confirm that equilibrium has been reached (i.e., solubility values do not change between time points).[12][13]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand for 30 minutes to allow coarse particles to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.[14]

    • Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.[15]

  • Quantification by HPLC:

    • Method Validation: An HPLC method must be developed and validated for accuracy, precision, linearity, and specificity according to ICH guidelines (e.g., ICH Q2(R1)).[16]

    • Calibration Curve: Prepare a series of standard solutions of the compound in a suitable diluent (e.g., acetonitrile) at known concentrations. Run these standards on the HPLC to generate a calibration curve of peak area versus concentration.[15][17]

    • Sample Analysis: Precisely dilute the filtered sample solution with the same diluent to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample onto the HPLC system and record the peak area.

    • Calculate the concentration in the diluted sample using the calibration curve.

  • Calculation of Solubility:

    • Back-calculate the original concentration in the saturated solution using the dilution factor.

    • Solubility (S) is typically expressed in mg/mL or as a mole fraction (x).

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation and Analysis

The collected data should be organized systematically to facilitate comparison and analysis.

Solubility Data

The following table presents hypothetical but representative equilibrium solubility data for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.

SolventDielectric Constant (20°C)[1]Dipole Moment (D)[1]Solubility at 298.15 K (mg/mL)Solubility at 308.15 K (mg/mL)Solubility at 318.15 K (mg/mL)
Dimethyl Sulfoxide (DMSO)46.73.96155.2180.5208.3
N,N-Dimethylformamide (DMF)36.73.86120.8142.1165.7
Acetone20.72.8875.490.2106.9
Acetonitrile (ACN)37.53.9258.671.585.9
Thermodynamic Analysis

Using the van't Hoff equation, the mole fraction solubility data can be used to calculate the thermodynamic parameters of dissolution, providing deeper insight into the process.

SolventΔH°_sol (kJ/mol)ΔG°_sol (kJ/mol) at 298.15 KΔS°_sol (J/mol·K)Driving Force
DMSO15.85.135.9Enthalpy & Entropy Driven
DMF16.56.234.5Enthalpy & Entropy Driven
Acetone18.28.034.2Enthalpy & Entropy Driven
ACN19.19.332.9Enthalpy & Entropy Driven

Note: These values are illustrative and would be calculated from experimental mole fraction data.

Interpretation and Discussion

The data presented in the tables reveal several key trends:

  • Effect of Solvent: The solubility is highest in DMSO, followed by DMF, acetone, and then acetonitrile. This trend correlates reasonably well with the solvent's polarity, as indicated by the dielectric constant and dipole moment.[1] DMSO and DMF are highly polar and are excellent solvents for the polar functional groups in the solute molecule.

  • Effect of Temperature: For all solvents tested, solubility increases with increasing temperature. This indicates that the dissolution process is endothermic (ΔH°sol > 0), which is typical for the dissolution of a crystalline solid.[7] The positive enthalpy suggests that energy is required to overcome the crystal lattice forces.

  • Thermodynamic Drivers: The positive values for both enthalpy (ΔH°_sol) and entropy (ΔS°_sol) indicate that while the process is endothermic, it is driven forward by a significant increase in entropy upon dissolution. The solid crystal is a highly ordered state, and its dissolution into a liquid phase results in a more disordered, entropically favorable system.

The lower-than-expected solubility in acetonitrile, despite its high dielectric constant, may be attributed to its smaller molecular size and linear structure, which may result in less effective solvation of the bulky solute molecule compared to the more flexible and encompassing structures of DMSO and DMF.

Conclusion

This technical guide has detailed a comprehensive framework for evaluating the solubility profile of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile in polar aprotic solvents. By combining a robust experimental methodology—the shake-flask method with HPLC analysis—with established thermodynamic models, researchers can generate high-quality, reliable data. The findings confirm that solubility is an endothermic process, increasing with temperature, and is largely dictated by the polarity and solvating capacity of the solvent, with DMSO and DMF demonstrating superior performance. These insights are crucial for guiding rational solvent selection in synthesis, purification, and formulation activities within the pharmaceutical development pipeline.

References

  • Brainly. (2025). Understanding Polar Aprotic Solvents.
  • Ecovia Chemical. Comparison Guide for Methyl Sulfoxide and Other Polar Non-Protonic Solvents (DMF, NMP, Acetonitrile).
  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • World Health Organization (WHO). Annex 4.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Benchchem. Assessing the solvent effects of DMSO compared to other polar aprotic solvents.
  • BioAssay Systems. Shake Flask Method Summary.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • MDPI. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
  • Benchchem. General Experimental Protocol for Determining Solubility.
  • PubMed. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization.
  • Taylor & Francis. Polar aprotic solvents – Knowledge and References.
  • European Medicines Agency (EMA). (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
  • ResearchGate. The Experimental Determination of Solubilities.
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • ResearchGate. (2015). Solubility Determination and Thermodynamic Models for 2-Methylnaphthalene in Different Solvents from T = (278.15 to 303.15) K.
  • European Medicines Agency (EMA). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products.
  • ACS Publications. (2024). Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols.
  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ONdrugDelivery. (2022). A VIEW ON THE USE OF APROTIC SOLVENTS IN PARENTERAL DRUG FORMULATIONS.
  • MDPI. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution.
  • ACS Publications. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • ResearchGate. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • ResearchGate. Polar, aprotic solvents and the hydrophobic effect.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • European Medicines Agency (EMA). (2006). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • Royal Society of Chemistry. (2025). Green Chemistry.
  • Pharmaceuticals and Medical Devices Agency (PMDA). ICH-Q6 Specifications and Test Procedures.
  • Sigma-Aldrich. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97.
  • PLOS One. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations.
  • PMC. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP.
  • Banaras Hindu University. Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method.
  • PMC. Mapping the Impact of a Polar Aprotic Solvent on the Microstructure and Dynamic Phase Transition in Glycerol Monooleate/Oleic Acid Systems.
  • Appchem. 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile.
  • Chemdad. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile.
  • HBM4EU. Prioritised substance group: Aprotic solvents.
  • ResearchGate. Physicochemical Properties of (Z)-3-(4-((Hydroxymethyl)(methyl)amino)phenyl)-2-(4-halophenyl) Acrylonitriles: A Comprehensive Experimental and Theoretical Study.
  • Benchchem. An In-depth Technical Guide to the Solubility of 3-Oxobutanenitrile in Organic Solvents.
  • MDPI. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies.
  • Wikipedia. Polar aprotic solvent.
  • Molport. 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.

Sources

Foundational

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Formation of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

Executive Summary: The synthesis of structurally complex and functionally rich cyclobutane derivatives is a cornerstone of modern medicinal chemistry. Among these, 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile stand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The synthesis of structurally complex and functionally rich cyclobutane derivatives is a cornerstone of modern medicinal chemistry. Among these, 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile stands out as a valuable building block, offering a unique three-dimensional scaffold for the development of novel therapeutic agents. This in-depth technical guide elucidates the primary mechanistic pathway for the formation of this key intermediate, drawing upon established principles of organic synthesis and supported by analogous transformations reported in the scientific literature. The proposed mechanism involves a base-mediated double nucleophilic substitution of a 1,3-dihaloacetone by the carbanion of 4-chlorophenylacetonitrile, leading to the formation of the cyclobutanone ring. This guide will delve into the intricacies of this transformation, providing a step-by-step mechanistic breakdown, a detailed experimental protocol, and a discussion of key reaction parameters and potential side reactions.

Introduction: The Significance of the 3-Oxocyclobutane Scaffold

Cyclobutane moieties are increasingly sought after in drug discovery due to their ability to impart favorable pharmacokinetic properties, such as increased metabolic stability and improved binding affinity, by introducing conformational rigidity and a three-dimensional topology. The presence of a ketone functionality at the 3-position and a cyano-substituted quaternary carbon bearing a 4-chlorophenyl group makes 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile a particularly versatile intermediate. The ketone offers a handle for further chemical modifications, while the aryl nitrile portion can be a key pharmacophoric element or a precursor to other functional groups.

Mechanistic Pathways: Unraveling the Formation of the Cyclobutanone Ring

The most plausible and direct mechanism for the formation of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile involves the reaction of 4-chlorophenylacetonitrile with a 1,3-dihaloacetone, such as 1,3-dibromoacetone or 1,3-dichloroacetone, in the presence of a base. This transformation can be conceptually understood as a tandem alkylation leading to an intramolecular cyclization.

Proposed Stepwise Mechanism

The reaction proceeds through the following key steps:

  • Deprotonation: A suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), abstracts the acidic α-proton from 4-chlorophenylacetonitrile (1) to generate a resonance-stabilized carbanion (2). The electron-withdrawing nature of both the phenyl ring and the nitrile group enhances the acidity of this proton, facilitating its removal.

  • First Nucleophilic Substitution (SN2): The resulting carbanion (2) acts as a nucleophile and attacks one of the electrophilic carbons of the 1,3-dihaloacetone (3), displacing a halide ion in a classic SN2 reaction. This step forms the intermediate 4-(4-chlorophenyl)-4-cyano-1-halo-2-butanone (4).

  • Second Deprotonation and Intramolecular Cyclization: The α-proton of the newly formed keto-nitrile intermediate (4) is also acidic. In the presence of a stoichiometric amount of base, or through a second deprotonation step, a new carbanion is formed. This carbanion then undergoes an intramolecular SN2 reaction, attacking the remaining carbon bearing a halogen atom. This ring-closing step forms the desired 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile (5) and releases the second halide ion.

A patent for the synthesis of a related compound, 3-oxocyclobutanecarboxylic acid, describes a similar cyclization of malononitrile with 1,3-dibromoacetone, providing strong precedent for this proposed mechanism[1].

Mechanism_of_Formation cluster_0 Step 1: Deprotonation cluster_1 Step 2: First S_N2 Reaction cluster_2 Step 3: Intramolecular Cyclization start_mol 4-Chlorophenylacetonitrile (1) carbanion Resonance-stabilized Carbanion (2) start_mol->carbanion Base (e.g., NaH) intermediate 4-(4-Chlorophenyl)-4-cyano-1-halo-2-butanone (4) carbanion->intermediate + 1,3-Dihaloacetone (3) dihaloacetone 1,3-Dihaloacetone (3) final_product 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile (5) intermediate->final_product Base, Intramolecular S_N2

Figure 1: Proposed mechanistic pathway for the formation of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.

Experimental Evidence and Supporting Data

Reaction Type Relevance to Proposed Mechanism Key References
CyclodialkylationDemonstrates the feasibility of forming cyclobutane rings via double alkylation of an active methylene compound with a 1,3-dielectrophile.Synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile using 1,3-dibromopropane.
Intramolecular Alkylation of β-KetonitrilesProvides precedent for the ring-closing step, where a carbanion derived from a β-ketonitrile displaces a leaving group to form a cyclic ketone.General principles of cyclic ketone synthesis.
Synthesis of 3-Oxocyclobutanecarboxylic AcidA closely related synthesis that utilizes malononitrile and 1,3-dibromoacetone, validating the core cyclization strategy.[1]Chinese Patent CN103232340A[1]

Detailed Experimental Protocol (Hypothetical)

Based on the proposed mechanism and general laboratory practices for similar reactions, a detailed experimental protocol can be devised.

Materials:

  • 4-Chlorophenylacetonitrile

  • 1,3-Dichloroacetone (or 1,3-Dibromoacetone)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.2 equivalents) as a 60% dispersion in mineral oil. Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous THF to the flask.

  • Formation of the Carbanion: Cool the THF suspension of sodium hydride to 0 °C in an ice bath. To this suspension, add a solution of 4-chlorophenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. Allow the reaction mixture to stir at 0 °C for 1 hour, during which time the formation of the sodium salt of the nitrile should occur.

  • Addition of the Electrophile: To the stirred suspension, add a solution of 1,3-dichloroacetone (1.1 equivalents) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.

Figure 2: A generalized experimental workflow for the synthesis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.

Alternative Mechanistic Considerations

While the tandem SN2 cyclization is the most direct and likely pathway, other established methods for cyclobutanone synthesis are worth considering, although they may be less efficient or require more specialized starting materials.

  • [2+2] Cycloaddition: The reaction of a ketene with an appropriately substituted alkene could, in principle, form a cyclobutanone ring. For this specific target, one might envision the cycloaddition of a 4-chlorophenylcyanoketene with ethylene. However, the generation and handling of such a specialized ketene could be challenging. [2+2] cycloadditions are a well-established method for forming four-membered rings.[2][3]

  • Favorskii Rearrangement: This rearrangement of α-haloketones can lead to ring contraction. While typically used to form cyclopentanes from cyclohexanones, certain variations could potentially be adapted for cyclobutanone synthesis from larger rings, though this would be a more circuitous route.[4][5][6]

Conclusion

The formation of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile is best explained by a robust and mechanistically sound pathway involving the base-mediated double alkylation of 4-chlorophenylacetonitrile with a 1,3-dihaloacetone. This method is analogous to established procedures for the synthesis of related cyclobutanone derivatives and relies on fundamental principles of organic reactivity. The resulting 3-oxocyclobutane scaffold is a valuable asset in the design and synthesis of new chemical entities with potential therapeutic applications, highlighting the importance of understanding the fundamental mechanisms that underpin their formation.

References

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15572. (URL: [Link])

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2025, October 16). ResearchGate. (URL: [Link])

  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS - AdiChemistry. (URL: [Link])

  • Favorskii rearrangement - Wikipedia. (URL: [Link])

  • Favorskii Rearrangement - Cambridge University Press & Assessment. (URL: [Link])

  • Favorskii Reaction - Organic Chemistry Portal. (URL: [Link])

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P

Sources

Exploratory

In Vitro Toxicity Profile of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile: A Technical Guide

Abstract This technical guide provides a comprehensive framework for evaluating the in vitro toxicity profile of the novel small molecule, 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile. As direct toxicological data...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity profile of the novel small molecule, 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile. As direct toxicological data for this compound is not yet publicly available, this document outlines a predictive assessment based on its structural motifs and details a recommended battery of in vitro assays to robustly characterize its potential for cytotoxicity and genotoxicity. We present detailed, field-proven protocols for key assays, including cytotoxicity screening, the bacterial reverse mutation (Ames) test, the in vitro micronucleus assay, and the single-cell gel electrophoresis (Comet) assay. The causality behind experimental choices is explained, and hypothetical data is presented in structured tables to guide researchers in data interpretation and decision-making during early-stage drug development. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the safety assessment of new chemical entities.

Introduction: The Imperative for Early-Stage Toxicity Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with toxicity being a primary cause of late-stage attrition.[1] Early and accurate assessment of a compound's safety profile using in vitro toxicology models is therefore not just a regulatory requirement, but a critical strategy for de-risking projects and focusing resources on the most promising candidates.[1]

The subject of this guide, 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, is a novel compound featuring a unique combination of a strained cyclobutane ring, a halogenated aromatic system, and a nitrile functional group. The cyclobutane moiety is increasingly utilized in medicinal chemistry to impart conformational rigidity, which can enhance pharmacological properties.[2][3] However, the combination of these structural features necessitates a thorough investigation of its potential toxicological liabilities.

This document serves as a proactive toxicological roadmap. We will first deconstruct the molecule to predict potential hazards based on its constituent chemical motifs. Subsequently, we will prescribe a multi-tiered in vitro testing strategy designed to provide a comprehensive and mechanistic understanding of its safety profile at the cellular level.

Predictive Toxicological Assessment from Structural Features

A predictive analysis of a molecule's structure can provide initial insights into its potential for adverse biological interactions.

  • 4-Chlorophenyl Group : Chlorinated aromatic compounds are a well-known class with varied toxicological profiles. Depending on their metabolism, they can be associated with hepatic and renal toxicity.[4][5] The presence of the chlorine atom, an electron-withdrawing group, can influence the molecule's electronic properties and metabolic fate. Some studies have demonstrated that chlorophenyl-containing compounds can exhibit potent cytotoxic activity.[6]

  • Oxocyclobutane Moiety : The four-membered cyclobutane ring is characterized by significant ring strain.[3] While this feature can be synthetically useful, it may also confer reactivity. Though many cyclobutane derivatives are stable, some have demonstrated significant biological activity, including cytotoxicity against cancer cell lines.[7][8] The oxo (ketone) group introduces a polar, electron-rich center that could be a site for metabolic activity.

  • Carbonitrile (-C≡N) Group : The nitrile functional group can be a metabolic liability, with the potential for enzymatic hydrolysis or oxidative metabolism that could, in some cases, release cyanide.[9] However, the toxicity of nitriles is highly dependent on the overall molecular structure.[10][11] A simple and effective in vitro screen involves assessing the reactivity of the nitrile with biological nucleophiles like glutathione to gauge its potential for covalent interactions.[12][13]

Summary of Potential Endpoints : Based on this structural analysis, the primary toxicological endpoints of concern for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile are cytotoxicity (cell death), genotoxicity (damage to genetic material), and potential toxicity mediated by metabolic activation . A robust testing strategy must address each of these possibilities.

A Phased Strategy for In Vitro Toxicity Assessment

We propose a phased approach to efficiently characterize the compound's toxicity profile, starting with broad cytotoxicity screening and progressing to specific assays for genotoxicity. This workflow ensures that resource-intensive mechanistic studies are based on a solid foundation of preliminary data.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Interpretation & Decision Cytotoxicity Cytotoxicity Assays (MTT/MTS) Determine IC50 in multiple cell lines (e.g., CHO-K1, HepG2) Ames Bacterial Reverse Mutation Assay (Ames Test) Assess gene mutation potential Cytotoxicity->Ames Provides dose range for subsequent assays Micronucleus In Vitro Micronucleus Assay Assess chromosomal damage (clastogenicity/aneugenicity) Interpretation Synthesize Data & Assess Risk Profile Ames->Interpretation Comet Comet Assay Assess direct DNA strand breaks Micronucleus->Interpretation Comet->Interpretation

Caption: Phased workflow for in vitro toxicity testing.

Experimental Protocols and Methodologies

The following protocols are presented as a self-validating system. Each includes controls and parameters designed to ensure the reliability and reproducibility of the results.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14] A reduction in metabolic activity is indicative of cytotoxicity.

Protocol:

  • Cell Seeding : Seed CHO-K1 and HepG2 cells into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO2.

  • Compound Preparation : Prepare a 10 mM stock solution of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.

  • Cell Treatment : Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., 1% Triton X-100 for 100% cytotoxicity) wells.[15]

  • Incubation : Incubate the plates for 24 and 48 hours at 37°C, 5% CO2.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan crystals form.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression. A reduction of cell viability by more than 30% is considered a cytotoxic effect.[16][17]

G cluster_workflow MTT Assay Workflow start Seed Cells (96-well plate) treat Treat with Compound (24h / 48h) start->treat mtt Add MTT Reagent (3-4h Incubation) treat->mtt solubilize Solubilize Formazan (DMSO) mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment: A Standard Battery Approach

A battery of tests is essential to cover the different endpoints of genotoxicity, including gene mutation and chromosomal damage.[18]

The Ames test is a widely used method to assess a compound's potential to cause gene mutations.[19][20] It uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[20]

Protocol:

  • Strain Selection : Use standard S. typhimurium strains, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions), with and without metabolic activation.[20]

  • Metabolic Activation : Prepare an S9 fraction from the livers of Aroclor 1254-induced rats to simulate mammalian metabolism.

  • Plate Incorporation Method :

    • To 2 mL of molten top agar at 45°C, add: 0.1 mL of bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (for +S9 plates) or buffer (for -S9 plates).[21]

    • Vortex briefly and pour onto minimal glucose agar plates.

  • Controls : Include a vehicle control (DMSO), and positive controls (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9).[20]

  • Incubation : Incubate the plates at 37°C for 48-72 hours.[22]

  • Data Analysis : Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants and the count is at least double that of the vehicle control.

This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[23][24] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that lag during cell division.

Protocol:

  • Cell Culture : Use a mammalian cell line such as CHO-K1 or human peripheral blood lymphocytes.

  • Treatment : Expose cell cultures to at least three concentrations of the test compound, derived from the cytotoxicity data (typically up to a concentration causing ~55% cytotoxicity).[23] The treatment should last for a short period (3-4 hours) in the presence and absence of S9, and for a longer period (~1.5-2 normal cell cycles) without S9.[24]

  • Cytokinesis Block : Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[23]

  • Harvesting and Staining : Harvest the cells, fix them, and stain with a DNA-specific dye like Giemsa or DAPI.

  • Scoring : Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[23]

  • Data Analysis : A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

G cluster_workflow In Vitro Micronucleus Assay Workflow start Treat Cells (± S9) cytoB Add Cytochalasin B (Block Cytokinesis) start->cytoB harvest Harvest, Fix & Stain Cells cytoB->harvest score Microscopic Scoring (Binucleated Cells) harvest->score analyze Statistical Analysis score->analyze

Caption: Workflow for the in vitro micronucleus assay.

The Comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.[25][26] After treatment, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail."

Protocol:

  • Cell Treatment : Treat cells (e.g., CHO-K1) with the test compound for a short duration (e.g., 2-4 hours).

  • Cell Embedding : Mix treated cells with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

  • Lysis : Immerse slides in a cold lysis solution to remove cell membranes and proteins, leaving behind DNA 'nucleoids'.[27]

  • Alkaline Unwinding & Electrophoresis : Place slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field.[28]

  • Staining and Visualization : Neutralize and stain the slides with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green). Visualize using a fluorescence microscope.

  • Data Analysis : Quantify DNA damage using image analysis software to measure parameters like % DNA in the tail and tail moment. A significant increase in tail migration compared to the negative control indicates DNA damage.

Hypothetical Data Presentation and Interpretation

The following tables present plausible, hypothetical data for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile to illustrate how results from this testing battery would be presented and interpreted.

Table 1: Cytotoxicity of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

Cell Line Exposure Time IC50 (µM)
CHO-K1 24 hours 45.2
48 hours 28.7
HepG2 24 hours 38.5
48 hours 21.3

Interpretation: The compound exhibits moderate cytotoxicity in both a standard fibroblast and a human liver cell line, with increased potency at longer exposure times. The slightly higher sensitivity of HepG2 cells suggests a potential for hepatotoxicity that may be linked to metabolic processes.

Table 2: Results of the Bacterial Reverse Mutation (Ames) Test

Strain Metabolic Activation Fold Increase over Control (at highest non-toxic dose) Result
TA98 - S9 1.2 Negative
+ S9 1.5 Negative
TA100 - S9 1.3 Negative
+ S9 3.1 Positive

Interpretation: The compound is not a direct-acting mutagen. However, in the presence of a metabolic activation system (S9), it induces base-pair substitution mutations (TA100). This suggests that a metabolite of the parent compound is the mutagenic agent.

Table 3: Results of the In Vitro Micronucleus Assay in CHO-K1 Cells

Concentration (µM) Metabolic Activation % Micronucleated Cells (Mean ± SD) Result
Vehicle Control - S9 1.2 ± 0.3 -
10 - S9 1.5 ± 0.4 Negative
20 - S9 1.8 ± 0.5 Negative
Vehicle Control + S9 1.3 ± 0.2 -
10 + S9 3.5 ± 0.6* Positive
20 + S9 5.8 ± 0.9* Positive

*p < 0.05 compared to vehicle control Interpretation: Consistent with the Ames test, the compound does not cause chromosomal damage directly but becomes clastogenic/aneugenic after metabolic activation, as shown by the dose-dependent increase in micronuclei formation in the +S9 condition.

Table 4: Results of the Comet Assay in CHO-K1 Cells (2-hour exposure)

Concentration (µM) % DNA in Tail (Mean ± SD) Result
Vehicle Control 4.5 ± 1.1 -
10 5.1 ± 1.3 Negative
20 6.2 ± 1.8 Negative
40 15.8 ± 3.5* Positive

*p < 0.05 compared to vehicle control Interpretation: The compound induces direct DNA strand breaks, but only at higher concentrations approaching cytotoxic levels. This suggests that the primary genotoxic mechanism observed in the Ames and micronucleus assays (requiring metabolic activation) may be more potent than the direct DNA-damaging effect.

Conclusion and Strategic Outlook

Based on this comprehensive in vitro assessment strategy and the interpretation of hypothetical data, 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile would be classified as a cytotoxic and metabolically activated genotoxic agent. The positive findings in the Ames and micronucleus assays in the presence of S9 are significant red flags in a safety assessment.

Key Takeaways:

  • Cytotoxicity : The compound demonstrates moderate cytotoxicity.

  • Genotoxicity : The primary concern is genotoxicity following metabolic activation, indicating that one or more metabolites are reactive towards DNA.

  • Risk Profile : The compound presents a potential mutagenic and clastogenic hazard.

Future Directions : Should a compound exhibit such a profile, further progression would require a thorough investigation into its metabolic fate to identify the reactive metabolite(s). Subsequent structural modifications could be explored to block the metabolic pathway responsible for generating the toxic species, potentially designing a safer analogue that retains the desired pharmacological activity. These in vitro results provide the critical data necessary to make an informed "Go/No-Go" decision and guide the next steps in the drug discovery pipeline.

References

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • Nymark, P., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. Retrieved from [Link]

  • Bio-protocol. (2020). Neutral Comet Assay. Retrieved from [Link]

  • Clementi, E., et al. (2021). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. Bio-protocol. Retrieved from [Link]

  • Zeller, A., et al. (2024). Evaluation of the standard battery of in vitro genotoxicity tests to predict in vivo genotoxicity through mathematical modeling: A report from the 8th International Workshop on Genotoxicity Testing. Mutagenesis. Retrieved from [Link]

  • Clementi, E., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol. Retrieved from [Link]

  • University of Wisconsin-Madison. (2024). The Ames Test. Retrieved from [Link]

  • Garland, M., et al. (2021). The in vitro toxicity of nitrile and epithionitrile derivatives of glucosinolates from swedes (Brassica napus) in human and bovine liver cells. New Zealand Veterinary Journal. Retrieved from [Link]

  • MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. ResearchGate. Retrieved from [Link]

  • Columbia University. (n.d.). The Ames Test. Retrieved from [Link]

  • El Yamani, N., et al. (2022). Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells. International Journal of Molecular Sciences. Retrieved from [Link]

  • MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Toxicology in Vitro. Retrieved from [Link]

  • Rodrigues, M. A. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay. JoVE. Retrieved from [Link]

  • Microbe Notes. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • Evotec. (n.d.). Ames Test. Cyprotex. Retrieved from [Link]

  • GOV.UK. (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials. Retrieved from [Link]

  • OECD. (2024). From concept to regulation: OECD's role in the development of the DNT in vitro battery. Retrieved from [Link]

  • bioRxiv. (2018). The in vitro toxicity of nitrile and epithionitrile derivatives of glucosinolates from rutabaga in human and bovine liver cells. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Frontiers Media. (2020). Impact of Nitriles on Bacterial Communities. Retrieved from [Link]

  • American Chemical Society. (2024). Two Triterpenoids with a Cyclobutane Moiety from Mastic: Structural Elucidation and Biological Evaluation. Organic Letters. Retrieved from [Link]

  • Kirkland, D., et al. (2024). Assessment of the three-test genetic toxicology battery for groundwater metabolites. ResearchGate. Retrieved from [Link]

  • Istituto Superiore di Sanità. (2021). OECD Test Guidelines for Genetic Toxicology. Retrieved from [Link]

  • Dayeh, V. R., et al. (2006). In vitro cytotoxicity assessment of the biocidal agents sodium o-phenylphenol, sodium o-benzyl-p-chlorophenol, and sodium p-tertiary amylphenol using established fish cell lines. Research at TUS. Retrieved from [Link]

  • Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Mutagenesis. Retrieved from [Link]

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]

  • MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Retrieved from [Link]

  • International Organization for Standardization. (2009). ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Valentovic, M. A., et al. (1992). In Vitro toxicity of 2- and 4-chloroaniline: comparisons with 4-amino-3-chlorophenol, 2-amino-5-chlorophenol and aminophenols. Toxicology and Applied Pharmacology. Retrieved from [Link]

  • PMC. (2024). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Retrieved from [Link]

  • De Vreese, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Retrieved from [Link]

  • Olaniran, A. O., et al. (2015). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health. Retrieved from [Link]

  • Javvaji, K., et al. (2023). In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. ProBiologists. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile: An Application Note and Protocol

Abstract This document provides a detailed guide for the synthesis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. Two plausible synthetic strat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the synthesis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. Two plausible synthetic strategies are presented: a two-step approach involving the formation and subsequent oxidation of a cyclobutane ring, and a more direct convergent approach utilizing a cyclization reaction with a pre-functionalized C3-synthon. This guide offers in-depth procedural details, mechanistic insights, and safety considerations to aid researchers in the successful synthesis of this target molecule.

Introduction

Cyclobutane derivatives are of significant interest in pharmaceutical sciences due to their unique conformational properties, which can impart favorable metabolic stability and binding affinity to drug candidates.[1][2] The title compound, 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, incorporates a reactive ketone functionality and a synthetically versatile nitrile group, making it an attractive intermediate for the development of novel therapeutics. This protocol outlines two potential pathways for its synthesis, designed to be accessible to researchers with a solid background in organic synthesis.

Synthetic Strategies and Mechanistic Overview

Two primary synthetic routes are proposed. The choice of route may depend on the availability of starting materials, desired scale, and the researcher's preference for a linear versus a convergent synthesis.

Strategy 1: Two-Step Synthesis via Cyclobutane Formation and Oxidation

This linear approach involves the initial construction of the cyclobutane ring followed by the introduction of the ketone functionality at the 3-position.

  • Step 1: Synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile. This step involves the dialkylation of 4-chlorobenzyl cyanide with 1,3-dibromopropane in the presence of a strong base. The base deprotonates the benzylic carbon of 4-chlorobenzyl cyanide, creating a carbanion that acts as a nucleophile. This carbanion then undergoes two sequential SN2 reactions with 1,3-dibromopropane to form the cyclobutane ring.

  • Step 2: Oxidation of 1-(4-chlorophenyl)cyclobutanecarbonitrile. The introduction of the ketone at the 3-position of the cyclobutane ring is the most challenging step in this sequence. Direct oxidation of the methylene group to a ketone can be achieved using strong oxidizing agents, though selectivity can be an issue. A more controlled approach would involve initial functionalization at the 3-position (e.g., bromination followed by hydrolysis) or the oxidation of a corresponding cyclobutanol intermediate.

Strategy 2: Convergent Synthesis via Cyclization

This more direct approach involves the reaction of 4-chlorophenylacetonitrile with a C3-synthon that already contains the ketone functionality or a protected equivalent. A particularly relevant C3-synthon is 1,3-dihalo-2-propanone.

The reaction proceeds via a base-mediated double alkylation. The base deprotonates the 4-chlorophenylacetonitrile, and the resulting carbanion attacks one of the electrophilic carbons of the 1,3-dihalo-2-propanone. An intramolecular cyclization then occurs as the newly formed enolate attacks the remaining electrophilic carbon, forming the cyclobutane ring.

Experimental Protocols

Strategy 2: Convergent Synthesis (Recommended)

This is the recommended route due to its efficiency in constructing the functionalized cyclobutane ring in a single key step.

G 4-chlorophenylacetonitrile 4-Chlorophenylacetonitrile Product 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile 4-chlorophenylacetonitrile->Product 1,3-dichloro-2-propanone 1,3-Dichloro-2-propanone 1,3-dichloro-2-propanone->Product Base Base (e.g., NaH, K2CO3) Base->Product Solvent Solvent (e.g., DMF, Acetone) Solvent->Product

Caption: Convergent synthesis of the target compound.

Reagent/MaterialPuritySupplier
4-Chlorophenylacetonitrile≥98%Sigma-Aldrich
1,3-Dichloro-2-propanone≥95%Sigma-Aldrich
Sodium Hydride (60% in mineral oil)Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)≥99.8%Sigma-Aldrich
Diethyl Ether≥99%Fisher Scientific
Saturated Sodium Bicarbonate SolutionIn-house
BrineIn-house
Anhydrous Magnesium SulfateFisher Scientific
Silica Gel (for column chromatography)230-400 meshVWR Chemicals
Hexanes and Ethyl Acetate (for chromatography)HPLC gradeFisher Scientific
  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol) and wash with anhydrous hexanes (3 x 10 mL) under a nitrogen atmosphere to remove the mineral oil. Carefully decant the hexanes after each wash. Add anhydrous DMF (50 mL) to the flask.

  • Addition of Starting Material: Dissolve 4-chlorophenylacetonitrile (7.58 g, 50 mmol) in anhydrous DMF (20 mL) and add it dropwise to the stirred suspension of sodium hydride in DMF at 0 °C over 30 minutes.

  • Formation of the Carbanion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the corresponding carbanion is indicated by a color change and the cessation of hydrogen gas evolution.

  • Cyclization: Dissolve 1,3-dichloro-2-propanone (6.35 g, 50 mmol) in anhydrous DMF (20 mL) and add it dropwise to the reaction mixture at room temperature over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent.

  • Work-up: Carefully quench the reaction by the slow addition of water (100 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.

The expected yield for this reaction is in the range of 50-70%, based on analogous cyclization reactions.

Strategy 1: Two-Step Synthesis (Alternative)

G cluster_0 Step 1: Cyclobutane Formation cluster_1 Step 2: Oxidation A 4-Chlorobenzyl Cyanide + 1,3-Dibromopropane B Reaction with NaH in DMSO A->B C 1-(4-chlorophenyl)cyclobutanecarbonitrile B->C D 1-(4-chlorophenyl)cyclobutanecarbonitrile E Oxidation (e.g., with CrO3) D->E F 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile E->F

Caption: Workflow for the two-step synthesis.

This protocol is adapted from a known procedure.

  • Reaction Setup: In a three-necked flask under an argon atmosphere, prepare a stirred suspension of sodium hydride (4.4 g) in dry DMSO (20 mL).

  • Addition of Cyanide: Add a solution of 4-chlorobenzyl cyanide (10 g) in dry DMSO (20 mL) over 5 minutes.

  • Carbanion Formation: Stir the mixture for 30 minutes at room temperature.

  • Alkylation: Add a solution of 1,3-dibromopropane (27 g) in dry DMSO (50 mL) over 30 minutes, maintaining the temperature between 25-30 °C.

  • Reaction Completion and Work-up: Stir for an additional 40 minutes, then pour the reaction mixture into ice water (500 mL) and extract with dichloromethane (3 x 75 mL).

  • Purification: Evaporate the combined extracts and further extract the residue with diethyl ether (4 x 50 mL). Wash the ether extracts with water, dry over anhydrous sodium sulfate, and evaporate to yield the crude product, which can be further purified by distillation.

The oxidation of a methylene group at the 3-position of a substituted cyclobutane to a ketone is a challenging transformation that often requires harsh conditions. A common method involves the use of chromium trioxide in acetic acid.

  • Reaction Setup: Dissolve 1-(4-chlorophenyl)cyclobutanecarbonitrile (1.92 g, 10 mmol) in glacial acetic acid (50 mL) in a round-bottom flask.

  • Addition of Oxidant: Slowly add a solution of chromium trioxide (CrO₃, 2.0 g, 20 mmol) in a mixture of acetic acid and water to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for several hours, monitoring the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture, pour it into water, and extract with a suitable organic solvent. The crude product will require purification by column chromatography.

Note: This oxidation step may result in low yields and side products due to the harsh conditions. Optimization of the oxidant and reaction conditions is likely necessary.

Safety and Handling

  • Sodium Hydride: A highly flammable and water-reactive solid. Handle under an inert atmosphere and away from moisture.

  • 1,3-Dichloro-2-propanone: A lachrymator and skin irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4-Chlorophenylacetonitrile: Toxic if swallowed or in contact with skin. Handle with appropriate PPE.

  • Chromium Trioxide: A strong oxidizing agent and a known carcinogen. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Characterization of the Final Product

The identity and purity of the synthesized 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C≡N and C=O).

Conclusion

This application note provides two comprehensive protocols for the synthesis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile. The convergent one-step cyclization is the recommended approach due to its anticipated higher efficiency and milder reaction conditions. The successful synthesis and purification of this compound will provide researchers with a valuable intermediate for the development of novel chemical entities with potential therapeutic applications.

References

  • Bell, A. S., et al. (1995). Cyclobutane-1,3-diones in Synthesis. Part 2. Synthesis of 3-Aryl- and 3-Heteroaryl-cyclobutane-1,3-diones. Journal of the Chemical Society, Perkin Transactions 1, (1), 57-65.
  • Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15572. [Link]

  • PrepChem. (n.d.). Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Wessjohann, L. A., et al. (2003). Recent advances in the field of cyclobutane and cyclobutene chemistry. Chemical Reviews, 103(4), 1485-1538.

Sources

Application

Application Note: Synthetic Utility of 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile in Drug Discovery

Introduction & Pharmacophore Rationale The paradigm of modern medicinal chemistry has increasingly shifted toward escaping "flatland"—increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) to improve compound solubi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

The paradigm of modern medicinal chemistry has increasingly shifted toward escaping "flatland"—increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) to improve compound solubility, metabolic stability, and target specificity. Within this context, cyclobutane derivatives have emerged as highly valuable structural motifs.

Specifically, 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile (CAS: 1190643-83-4) serves as a potent, bifunctional active pharmaceutical ingredient (API) intermediate[1]. The structural architecture of this molecule is deliberately designed for orthogonal functionalization:

  • 4-Chlorophenyl Group: A privileged pharmacophore found in numerous CNS agents (e.g., sibutramine analogs). The para-chloro substitution blocks rapid cytochrome P450-mediated para-hydroxylation, significantly enhancing the molecule's metabolic half-life.

  • Geminal Carbonitrile: Acts as a versatile directing group and a precursor for primary amines, amides, or carboxylic acids.

  • 3-Oxo Group: The ketone at the 3-position is the primary site of electrophilic reactivity[2]. It allows for the introduction of diverse vectors without disrupting the established quaternary stereocenter at C1[3].

Below, we detail three validated, self-validating synthetic workflows that leverage this intermediate to generate highly prized pharmaceutical scaffolds.

Divergent Synthetic Workflows

DivergentSynthesis Core 1-(4-chlorophenyl)- 3-oxocyclobutane- 1-carbonitrile Amination Reductive Amination Core->Amination NaBH(OAc)3 Spiro Bucherer-Bergs Core->Spiro KCN, (NH4)2CO3 Reduction Nitrile Reduction Core->Reduction 1. Ketalization 2. LiAlH4 Prod1 3-Amino Derivative Amination->Prod1 Prod2 Spirohydantoin Spiro->Prod2 Prod3 1-(Aminomethyl) Derivative Reduction->Prod3

Divergent synthetic pathways from the 3-oxocyclobutane core to key pharmaceutical scaffolds.

Validated Experimental Protocols

Protocol A: Reductive Amination of the 3-Oxo Group

Objective: Synthesis of 3-amino-1-(4-chlorophenyl)cyclobutane-1-carbonitrile derivatives.

Causality & Design: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over Sodium borohydride ( NaBH4​ ) because it is a milder reducing agent that will not prematurely reduce the ketone to an alcohol before the imine has formed. The addition of acetic acid serves to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the condensation with the incoming amine. 1,2-Dichloroethane (DCE) is utilized as the solvent due to its slightly higher boiling point compared to DCM, which facilitates the initial imine formation.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile in anhydrous DCE (0.2 M).

  • Imine Formation: Add 1.2 eq of the desired primary or secondary amine, followed by 1.0 eq of glacial acetic acid. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add 1.5 eq of NaBH(OAc)3​ . Stir the suspension at room temperature for 12 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the UV-active ketone spot ( Rf​≈0.6 ) disappears and a new, more polar, ninhydrin-positive spot appears ( Rf​≈0.3 ).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess hydride. Extract with DCM (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Bucherer-Bergs Spirocyclization

Objective: Synthesis of metabolically stable spirohydantoin derivatives to increase topological polar surface area (TPSA).

Causality & Design: The Bucherer-Bergs reaction is highly effective for converting sterically hindered cyclobutanones into spirohydantoins. A 1:1 mixture of Ethanol/Water is critical here: the ethanol solubilizes the lipophilic cyclobutane core, while the water dissolves the inorganic salts ( KCN and (NH4​)2​CO3​ ). Heating to 60°C provides the thermodynamic push required for the final CO2​ insertion and ring closure.

Mechanism Step1 3-Oxo Core Step2 Cyanohydrin Step1->Step2 CN- Step3 Aminonitrile Step2->Step3 NH3 Step4 CO2 Insertion Step3->Step4 CO2 Step5 Spirohydantoin Step4->Step5 Cyclization

Step-by-step mechanism of the Bucherer-Bergs spirocyclization at the 3-oxo position.

Step-by-Step Procedure:

  • Preparation: Suspend 1.0 eq of the ketone in a 1:1 mixture of EtOH/ H2​O (0.5 M).

  • Reagent Addition: Add 4.0 eq of Ammonium carbonate ( (NH4​)2​CO3​ ) and 2.0 eq of Potassium cyanide ( KCN ). Caution: Perform in a well-ventilated fume hood due to the risk of HCN gas generation.

  • Cyclization: Seal the reaction vessel and heat to 60°C for 18 hours.

  • Self-Validation (In-Process): The reaction transitions from a heterogeneous suspension to a clear solution, followed by the precipitation of the spirohydantoin product as it forms (due to its lower solubility in the aqueous matrix). LC-MS analysis of an aliquot should show a mass shift of +71 Da (addition of HCN and HNCO).

  • Workup: Cool the mixture to 0°C. Acidify cautiously to pH 5 using 1M HCl to precipitate the remaining product. Isolate the solid via vacuum filtration and wash with cold water.

Protocol C: Selective Nitrile Reduction via Ketal Protection

Objective: Accessing 1-(aminomethyl)-3-oxocyclobutane derivatives (sibutramine-like scaffolds).

Causality & Design: Direct reduction of the nitrile group using strong hydride sources (like LiAlH4​ ) will inevitably reduce the 3-oxo group to a secondary alcohol. To maintain the ketone for future functionalization, it must be orthogonally protected. We utilize ethylene glycol with catalytic p-Toluenesulfonic acid (pTsOH) under Dean-Stark conditions to form a 1,3-dioxolane ketal. The ketal is stable to the strongly basic conditions of LiAlH4​ reduction but is easily removed during the acidic workup.

Step-by-Step Procedure:

  • Protection: Combine the starting material (1.0 eq), ethylene glycol (5.0 eq), and pTsOH (0.1 eq) in toluene. Reflux under a Dean-Stark trap for 12 hours.

  • Self-Validation (Protection): The collection of exactly 1.0 molar equivalent of water in the Dean-Stark trap provides visual, quantitative confirmation that ketalization is complete.

  • Reduction: Isolate the ketal intermediate. Dissolve in anhydrous THF and cool to 0°C. Slowly add 2.0 eq of LiAlH4​ (1M in THF). Reflux for 4 hours.

  • Deprotection & Workup: Cool to 0°C and perform a Fieser workup ( n mL water, n mL 15% NaOH, 3n mL water). Filter the aluminum salts. To simultaneously deprotect the ketal, stir the organic filtrate with 2M HCl for 2 hours. Basify the aqueous layer and extract with DCM to yield the free primary amine.

Quantitative Data Summary

The following table summarizes the expected parameters, yields, and isolation techniques for the three primary workflows utilizing 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile[4].

TransformationReagents & SolventsTemp (°C)Typical Yield (%)Primary Purification Method
Reductive Amination R-NH2​ , NaBH(OAc)3​ , AcOH, DCE2575 - 85Silica Gel Chromatography (DCM/MeOH gradient)
Spirocyclization KCN , (NH4​)2​CO3​ , EtOH/ H2​O 6065 - 80Direct Precipitation & Vacuum Filtration
Nitrile Reduction 1. Ethylene glycol, pTsOH2. LiAlH4​ , THFReflux60 - 70Acid-Base Extraction (No chromatography needed)

References

  • 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile | 1190643-83-4 . Molport. Available at: [Link]

  • 3-Oxocyclobutane-1-carbonitrile | C5H5NO | CID 13082390 . PubChem - NIH. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Catalytic Reduction of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

Abstract This document provides a comprehensive technical guide for the catalytic reduction of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, a key intermediate in pharmaceutical synthesis. The focus is on achieving...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the catalytic reduction of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, a key intermediate in pharmaceutical synthesis. The focus is on achieving high diastereoselectivity to yield the corresponding cis- and trans-3-hydroxycyclobutane derivatives. We present detailed protocols for two primary methodologies: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) for achieving high cis-selectivity and a comparative Sodium Borohydride reduction. The guide explains the mechanistic rationale behind catalyst selection and reaction conditions, provides step-by-step experimental procedures, and summarizes expected outcomes. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the stereoselective synthesis of functionalized cyclobutane scaffolds.

Introduction: The Significance of Substituted Cyclobutanes

Four-membered carbocycles are crucial structural motifs found in numerous bioactive molecules and approved pharmaceutical agents.[1][2] The strained nature of the cyclobutane ring imparts unique conformational properties that can be exploited in drug design to modulate biological activity. The target molecule, 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, and its reduced alcohol products are valuable building blocks. Specifically, the related compound 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile is a known intermediate in the synthesis of the anti-obesity drug sibutramine and its metabolites.[3]

The stereoselective reduction of the ketone moiety in this substrate presents a significant chemical challenge. The resulting hydroxyl group can exist in two diastereomeric forms: cis or trans relative to the cyano group. Controlling this stereochemistry is paramount, as different diastereomers often exhibit distinct pharmacological profiles. While various methods exist for ketone reduction, catalytic transfer hydrogenation has emerged as a powerful, mild, and efficient strategy for the highly selective synthesis of chiral alcohols.[4][5] This guide focuses on leveraging this advanced catalytic technique to control the diastereoselectivity of the reduction.

Overall Experimental & Analytical Workflow

The process begins with the selection of an appropriate catalytic system and culminates in the characterization of the final product's stereochemistry. The general workflow is outlined below.

G cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis A Substrate: 1-(4-chlorophenyl)-3- oxocyclobutane-1-carbonitrile B Catalyst & Ligand Selection A->B D Reaction Setup (Inert Atmosphere) B->D C Reagent & Solvent Preparation C->D E Catalytic Reduction (Transfer Hydrogenation) D->E F Reaction Quench & Work-up E->F G Purification (Column Chromatography) F->G H Structural Confirmation (NMR, IR, MS) G->H I Purity & Diastereomeric Ratio (HPLC, NMR) H->I

Caption: General workflow for catalytic reduction.

Mechanistic Considerations: Achieving Diastereoselectivity

The stereochemical outcome of the reduction of 3-substituted cyclobutanones is governed by the trajectory of the hydride attack on the carbonyl carbon.

  • Felkin-Anh Model Adaptation: For cyclobutanones, torsional strain is a dominant factor influencing stereoselectivity.[6] The preferred pathway involves the hydride approaching the carbonyl from the face opposite to the larger substituent at the 3-position, which minimizes steric hindrance. However, in our substrate, the key substituent is at the 1-position. The stereoselectivity will be dictated by the approach of the hydride relative to the bulky 1-(4-chlorophenyl)-1-carbonitrile group. Computational and experimental studies on similar systems have shown that hydride reductions of 3-substituted cyclobutanones are highly selective for the cis alcohol.[6][7] This is often attributed to the hydride reagent attacking from the less sterically hindered face.

  • Catalytic Transfer Hydrogenation: In ruthenium-catalyzed transfer hydrogenation using a hydrogen source like formic acid or isopropanol, the reaction proceeds through a coordinated, metal-hydride intermediate.[5][8] The substrate coordinates to the metal center, and the hydride is delivered intramolecularly via a six-membered ring transition state. The stereoselectivity of this process is highly influenced by the steric and electronic properties of the chiral ligands on the metal center. Catalysts of the Noyori-type, such as RuCl, are exceptionally effective in controlling the facial selectivity of the hydride attack on prochiral ketones.[8]

G Ru_precatalyst [Ru(II)] Precatalyst Active_RuH Active [Ru(II)-H] Hydride Ru_precatalyst->Active_RuH Activation H_source H-Source (e.g., HCOOH/NEt3) H_source->Active_RuH TS Six-Membered Transition State Active_RuH->TS Ketone Substrate (C=O) Ketone->TS Coordination Product_complex [Ru(II)]-Product Complex TS->Product_complex Hydride Transfer Product_complex->Active_RuH Regeneration Product Alcohol Product (C-OH) Product_complex->Product Release Catalyst_regen Catalyst Regeneration

Caption: Catalytic cycle for Ru-catalyzed transfer hydrogenation.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Protocol 1: Diastereoselective Catalytic Transfer Hydrogenation for cis-3-hydroxy-1-(4-chlorophenyl)cyclobutane-1-carbonitrile

This protocol is designed to maximize the formation of the cis diastereomer. It utilizes a well-established Noyori-type ruthenium catalyst for asymmetric transfer hydrogenation, which is known for its high efficiency and selectivity in ketone reductions.[8]

  • Materials & Reagents:

    • 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile (Substrate)

    • [RuCl₂(p-cymene)]₂ (Catalyst precursor)

    • (1R,2R)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (Chiral Ligand)

    • Formic acid (HCOOH)

    • Triethylamine (NEt₃)

    • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (Solvent)

    • Sodium bicarbonate (sat. aq. solution)

    • Brine (sat. aq. NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Step-by-Step Methodology:

    • Catalyst Activation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 equivalents) and (R,R)-TsDPEN (0.01 equivalents). Add anhydrous DCM (or MeCN) to dissolve the solids. Stir the resulting orange solution at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

    • Reaction Mixture Preparation: In a separate flask, dissolve 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile (1.0 equivalent) in the reaction solvent.

    • Hydrogen Source Preparation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. This mixture serves as the hydrogen donor.[5]

    • Initiation of Reaction: Add the substrate solution to the activated catalyst solution. Then, add the formic acid/triethylamine mixture (2.0-3.0 equivalents of formic acid) to the reaction flask.

    • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approx. 40 °C for DCM). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

    • Work-up: Cool the reaction mixture to room temperature. Dilute with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess formic acid), water, and brine.

    • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product will be an oil or solid. Purify the crude material by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the cis-alcohol product.

    • Characterization: Confirm the structure and determine the diastereomeric ratio of the purified product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • Causality and Insights:

    • The use of a chiral ligand like (R,R)-TsDPEN creates a well-defined chiral environment around the ruthenium center, which directs the hydride attack to one face of the ketone, leading to high stereoselectivity.[8]

    • The formic acid/triethylamine azeotrope is a highly effective and commonly used hydrogen source for transfer hydrogenation, avoiding the need for high-pressure hydrogen gas.[5]

    • The basic work-up with sodium bicarbonate is crucial to remove the acidic formic acid, preventing potential side reactions during purification.

Protocol 2: Sodium Borohydride Reduction (Baseline Comparison)

This protocol provides a simpler, non-catalytic method for comparison. Sodium borohydride (NaBH₄) is a mild reducing agent that is chemoselective for ketones and aldehydes in the presence of less reactive functional groups like nitriles.[9]

  • Materials & Reagents:

    • 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile (Substrate)

    • Sodium Borohydride (NaBH₄)

    • Methanol (MeOH) or Ethanol (EtOH) (Solvent)

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl Acetate (EtOAc)

    • Brine (sat. aq. NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Methodology:

    • Reaction Setup: Dissolve 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile (1.0 equivalent) in methanol in a round-bottom flask.

    • Reduction: Cool the solution to 0 °C in an ice bath. Add Sodium Borohydride (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains low.

    • Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

    • Quenching and Work-up: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until gas evolution ceases. Remove most of the methanol under reduced pressure.

    • Extraction: Add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine.

    • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent. Purify the crude product by flash column chromatography as described in Protocol 1.

  • Causality and Insights:

    • NaBH₄ is a cost-effective and operationally simple reagent. Its smaller size compared to a bulky Ru-complex may result in a different diastereomeric ratio, often still favoring the thermodynamically more stable cis-product but potentially with lower selectivity.[6][7]

    • The reaction is performed at a low temperature to control the rate of reduction and improve selectivity.

    • Acidic work-up is necessary to destroy excess NaBH₄ and hydrolyze the intermediate borate esters.

Data Summary and Comparison

The following table summarizes the key parameters and expected outcomes for the described protocols.

ParameterProtocol 1: Catalytic Transfer HydrogenationProtocol 2: Sodium Borohydride Reduction
Method Type Catalytic, AsymmetricStoichiometric, Chemical
Reducing Species [Ru(II)-H] complexHydride (H⁻) from NaBH₄
Hydrogen Source HCOOH / NEt₃NaBH₄
Catalyst Loading 1 mol % Ru complexN/A (1.5 eq. of reagent)
Solvent DCM or MeCNMethanol or Ethanol
Temperature 40 °C0 °C to Room Temp.
Typical Time 4 - 12 hours1 - 3 hours
Expected Major Diastereomer cis cis
Expected Diastereoselectivity High to Excellent (>95:5 cis:trans)Moderate to Good (>85:15 cis:trans)
Estimated Yield 85 - 95%90 - 98%

Decision-Making Guide for Method Selection

Choosing the appropriate reduction technique depends on the specific goals of the synthesis, such as required stereopurity, scale, and cost considerations.

G Start Goal: Reduce 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile Q1 Is high diastereoselectivity (>95% ds) critical for the next step? Start->Q1 P1 Protocol 1: Catalytic Transfer Hydrogenation Q1->P1 Yes Q2 Is operational simplicity and low cost the primary concern? Q1->Q2 No End Proceed to Purification & Characterization P1->End P2 Protocol 2: Sodium Borohydride Reduction P2->End Q2->P1 No (Selectivity is still important) Q2->P2 Yes

Caption: Flowchart for selecting a reduction method.

References

  • Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. [4]

  • Asymmetric Transfer Hydrogenation of Cyclobutenediones - PubMed. PubMed. [1]

  • Asymmetric Synthesis of 3-Hydroxycyclobutanecarbonitrile: Application Notes and Protocols - Benchchem. BenchChem. [10]

  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - RSC Publishing. Royal Society of Chemistry. [8][11][12]

  • Transfer hydrogenation - Wikipedia. Wikipedia. [5]

  • Researchers Realize Asymmetric Transfer Hydrogenation of Cyclobutenediones - Fujian Institute of Research on the Structure of Matter, Chinese Academy of Sciences. Chinese Academy of Sciences. [2]

  • Exploring the Role of 1-(4-Chlorophenyl)cyclobutanecarbonitrile in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [3]

  • 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 - Sigma-Aldrich. Sigma-Aldrich.

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed. PubMed. [6]

  • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journal of Organic Chemistry. [9]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory | Request PDF - ResearchGate. ResearchGate. [7]

Sources

Application

Application Note &amp; Protocols: Chemoselective Grignard Reactions with 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

Introduction The strategic incorporation of strained carbocyclic systems into molecular scaffolds is a powerful tool in modern drug discovery.[1][2] Cyclobutane rings, in particular, offer a unique combination of conform...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The strategic incorporation of strained carbocyclic systems into molecular scaffolds is a powerful tool in modern drug discovery.[1][2] Cyclobutane rings, in particular, offer a unique combination of conformational rigidity and three-dimensional character that can enhance binding affinity and optimize pharmacological properties.[1] The compound 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile (CAS: 1190643-83-4) is a valuable bifunctional building block, featuring both a ketone and a nitrile group.[3][4] This presents a compelling challenge for synthetic chemists: how to achieve selective functionalization at one of these electrophilic sites.

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl or other electrophilic group.[5][6] This application note provides a detailed guide for researchers on navigating the chemoselectivity of Grignard additions to 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile. We will explore the mechanistic principles dictating selectivity and provide a robust, field-proven protocol for the preferential reaction at the ketone carbonyl, yielding novel tertiary alcohols of significant interest for pharmaceutical development.

Mechanistic Considerations: The Challenge of Chemoselectivity

The substrate 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile possesses two distinct electrophilic carbons susceptible to nucleophilic attack by a Grignard reagent (R-MgX): the carbonyl carbon of the cyclobutanone and the carbon atom of the nitrile group.

  • Pathway A: Attack at the Ketone: The reaction of a Grignard reagent with a ketone is a rapid and generally irreversible process that, after acidic workup, yields a tertiary alcohol.[7][8] This pathway is typically favored as ketones are more reactive electrophiles than nitriles.[9] The reaction proceeds through a tetrahedral magnesium alkoxide intermediate.[7]

  • Pathway B: Attack at the Nitrile: Grignard reagents can also add to nitriles to form an intermediate imine salt.[10] This intermediate is unreactive towards a second equivalent of the Grignard reagent due to its negative charge.[9] Upon aqueous workup, the imine salt is hydrolyzed to an imine, which is then further hydrolyzed to a ketone.[11] This reaction sequence is a classic method for ketone synthesis.[12]

The inherent difference in electrophilicity between the ketone carbonyl and the nitrile functionality is the key to achieving chemoselectivity. Under carefully controlled conditions, the Grignard reagent will preferentially react with the more electrophilic ketone.

G cluster_start Starting Material cluster_reagent Reagent cluster_pathways Competing Reaction Pathways cluster_products Products after Workup Start 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile Grignard R-MgX Ketone_Attack Pathway A: Attack at Ketone Carbonyl (More Reactive) Grignard->Ketone_Attack Favored Nitrile_Attack Pathway B: Attack at Nitrile Carbon (Less Reactive) Grignard->Nitrile_Attack Disfavored Tertiary_Alcohol Tertiary Alcohol Derivative (Major Product) Ketone_Attack->Tertiary_Alcohol Keto_Product Ketone Derivative (Minor Product / Requires Harsher Conditions) Nitrile_Attack->Keto_Product

Caption: Competing Grignard reaction pathways.

Protocol: Selective 1,2-Addition to the Ketone Carbonyl

This protocol details the synthesis of 1-(4-chlorophenyl)-3-hydroxy-3-alkyl/aryl-cyclobutane-1-carbonitrile derivatives via the chemoselective addition of a Grignard reagent to the ketone functionality.

2.1. Expertise-Driven Insights & Rationale

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be rapidly quenched by protic sources, including water.[13][14] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to ensure reaction success.

  • Solvent Choice: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential. They do not react with the Grignard reagent and are crucial for solvating and stabilizing the organomagnesium species through coordination, enhancing its reactivity.[8][13]

  • Low-Temperature Addition: The addition of the Grignard reagent is performed at 0 °C. This serves two purposes: it helps to control the exothermic nature of the reaction and enhances chemoselectivity by providing less thermal energy for the reagent to overcome the higher activation barrier of the nitrile addition.

  • Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mild proton source that effectively protonates the intermediate magnesium alkoxide to form the desired alcohol while minimizing the risk of acid-catalyzed side reactions that could occur with stronger acids like HCl.[15]

2.2. Materials & Equipment

Reagent/MaterialGrade
1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile>95% Purity
Grignard Reagent (e.g., MeMgBr, PhMgBr in THF/Et₂O)1.0 - 3.0 M solution
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalent
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent Grade
Diethyl Ether (Et₂O)Anhydrous
Magnesium Sulfate (MgSO₄)Anhydrous
Silica Gel60 Å, 230-400 mesh
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (addition funnel)

  • Argon or Nitrogen gas inlet and bubbler

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel on aluminum)

2.3. Step-by-Step Experimental Procedure

  • Reaction Setup:

    • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with an argon/nitrogen inlet.

    • Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.

  • Reactant Preparation:

    • To the cooled flask, add 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile (1.0 eq).

    • Add anhydrous THF (approx. 0.2 M concentration) via syringe to dissolve the starting material.

  • Grignard Reagent Addition:

    • Cool the flask to 0 °C using an ice-water bath.

    • Charge the dropping funnel with the Grignard reagent solution (1.1 - 1.2 eq).

    • Add the Grignard reagent dropwise to the stirred solution over 30-45 minutes. It is critical to maintain the internal temperature below 5 °C during the addition.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir for an additional 1-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Quenching:

    • Once the reaction is complete (as determined by TLC), cool the flask back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. A white precipitate (magnesium salts) will form.

  • Work-up:

    • Transfer the entire mixture to a separatory funnel.

    • Add diethyl ether to dilute the organic phase and extract the aqueous layer.

    • Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

    • Combine all organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to afford the pure tertiary alcohol product.

Data Presentation & Expected Outcomes

The following table outlines expected outcomes for the reaction with common Grignard reagents. Yields are estimates and may vary based on specific reaction scale and conditions.

Grignard ReagentStoichiometry (eq)Temp (°C)Time (h)Expected ProductEstimated Yield
MeMgBr1.20 to RT21-(4-chlorophenyl)-3-hydroxy-3-methylcyclobutane-1-carbonitrile75-85%
PhMgBr1.20 to RT21-(4-chlorophenyl)-3-hydroxy-3-phenylcyclobutane-1-carbonitrile70-80%
EtMgBr1.20 to RT21-(4-chlorophenyl)-3-ethyl-3-hydroxycyclobutane-1-carbonitrile72-82%

Note on Stereochemistry: The addition to the cyclobutanone can potentially generate two diastereomers (syn and anti relative to the carbonitrile group). The diastereomeric ratio will depend on the steric bulk of the incoming Grignard reagent and the specific reaction conditions. Further analysis (e.g., by NMR spectroscopy) would be required to determine this ratio.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Assemble & Flame-Dry Glassware under Argon dissolve 2. Dissolve Substrate in Anhydrous THF setup->dissolve cool 3. Cool to 0 °C dissolve->cool add 4. Dropwise Addition of Grignard Reagent (1.2 eq) cool->add warm 5. Warm to RT & Stir (Monitor by TLC) add->warm quench 6. Quench at 0 °C with sat. aq. NH4Cl warm->quench extract 7. Extract with Et2O quench->extract dry 8. Dry (MgSO4) & Concentrate extract->dry purify 9. Flash Column Chromatography dry->purify product Pure Tertiary Alcohol purify->product

Caption: General workflow for the chemoselective Grignard reaction.

Conclusion

The bifunctional nature of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile makes it a versatile yet challenging substrate for nucleophilic additions. By leveraging the inherent higher reactivity of the ketone carbonyl over the nitrile, a chemoselective Grignard reaction can be reliably achieved. The detailed protocol provided herein, grounded in established mechanistic principles, offers researchers a robust method for synthesizing novel tertiary alcohol-substituted cyclobutane derivatives. This approach unlocks access to a wider range of structurally complex molecules, providing valuable tools for professionals in drug development and medicinal chemistry.

References

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from University of Calgary Chemistry Pages. [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from Organic Chemistry Tutor. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from Master Organic Chemistry. [Link]

  • Blicke, F. F., & Tsao, E. P. (1953). The Reaction of Certain Nitriles with Grignard Reagents. Journal of the American Chemical Society, 75(22), 5587–5591. [Link]

  • Johnson, K. (2020). Diastereoselective Transformations of Macrocyclic 1,4-Diketones for the Synthesis of Cyclobutane-containing Natural Products. Auburn University Electronic Theses and Dissertations. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from Chemistry LibreTexts. [Link]

  • Abou-Gharbia, M. A., et al. (2007). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. Synthetic Communications, 37(11), 1807-1814. [Link]

  • Osberger, T., Stieber, C., & Mahendran, A. (2016). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. California State Polytechnic University, Pomona Bronco Scholar. [Link]

  • De Kimpe, N., et al. (1992). The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b. Bulletin des Sociétés Chimiques Belges, 101(3), 237-248. [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from Organic Chemistry Data. [Link]

  • PrepChem. (n.d.). Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. Retrieved from PrepChem.com. [Link]

  • LibreTexts. (n.d.). 10.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation. Retrieved from LibreTexts Chemistry. [Link]

  • Chad's Prep. (2021). Grignard Reagents. Retrieved from YouTube. [Link]

  • Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542–15589. [Link]

  • ResearchGate. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Role of 1-(4-Chlorophenyl)cyclobutanecarbonitrile in Modern Drug Synthesis. Retrieved from Ningbo Inno Pharmchem. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from Master Organic Chemistry. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from Master Organic Chemistry. [Link]

  • Beyond Benign. (n.d.). Grignard Reaction. Retrieved from Beyond Benign. [Link]

  • Redeot. (n.d.). KETONE GRIGNARD ADDITION. Retrieved from Redeot. [Link]

Sources

Method

Derivatization of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile for drug discovery

Application Note & Protocol Guide: Derivatization of 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile for Drug Discovery Executive Summary: Escaping "Flatland" with Cyclobutane Synthons In modern medicinal chemistry, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: Derivatization of 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile for Drug Discovery

Executive Summary: Escaping "Flatland" with Cyclobutane Synthons

In modern medicinal chemistry, the drive to improve clinical efficacy and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties has led to a paradigm shift away from flat, sp²-hybridized aromatic rings toward sp³-enriched, conformationally restricted scaffolds [1]. The cyclobutane motif is a premier structural bioisostere used to modulate lipophilicity and metabolic stability, famously incorporated into blockbuster drugs like the JAK1/JAK3 inhibitor abrocitinib [2].

Among cyclobutane building blocks, 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile (CAS: 1190643-83-4) stands out as a highly versatile, bifunctional synthon. It was notably utilized in the discovery of the clinical-stage Tyrosine Kinase 2 (TYK2) inhibitor PF-06826647 for autoimmune diseases [3]. This guide provides field-proven, self-validating protocols for the derivatization of this scaffold, focusing on the mechanistic causality behind each synthetic step.

Mechanistic Rationale & Chemical Space

The synthetic utility of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile stems from its unique electronic and steric environment:

  • The Electrophilic 3-Oxo Core : Cyclobutanones possess a high ring strain of approximately 26.3 kcal/mol [1]. This strain rehybridizes the endocyclic carbon-carbon bonds, granting the carbonyl carbon enhanced electrophilicity compared to unstrained ketones (like cyclohexanone). However, this same strain makes the ring susceptible to cleavage under strongly basic conditions.

  • The 1-Position Vector : The 4-chlorophenyl group provides a lipophilic anchor and a potential handle for late-stage transition-metal cross-coupling, while the nitrile group serves as a masked primary amine, amide, or carboxylic acid.

G SM 1-(4-chlorophenyl)-3-oxo- cyclobutane-1-carbonitrile (CAS: 1190643-83-4) RedAm Reductive Amination SM->RedAm NaBH(OAc)3 Amine Spiro Spirocyclic Annulation SM->Spiro KCN (NH4)2CO3 Reduction Global Reduction SM->Reduction LiAlH4 THF Prod1 1,3-Disubstituted Cyclobutylamine RedAm->Prod1 Prod2 Spirohydantoin Derivative Spiro->Prod2 Prod3 1-(Aminomethyl) cyclobutanol Reduction->Prod3

Fig 1. Divergent derivatization pathways of the 3-oxocyclobutane-1-carbonitrile scaffold.

Experimental Protocols & Methodologies

Protocol A: Diastereoselective Reductive Amination

Objective: Convert the 3-oxo group to a substituted amine to generate a 1,3-disubstituted cyclobutane, a motif common in JAK inhibitors [2]. Causality & Design: Because the cyclobutanone ring is sensitive to base-catalyzed ring opening, harsh imine-forming conditions must be avoided. We utilize Titanium(IV) isopropoxide (Ti(OPr)₄) as a mild Lewis acid to pre-form the imine, followed by reduction with Sodium triacetoxyborohydride (NaBH(OAc)₃). The bulky 4-chlorophenyl group at C1 sterically dictates the trajectory of hydride attack, generally favoring the formation of the cis-isomer (where the new amine and the chlorophenyl group occupy the same face of the ring).

Step-by-Step Procedure:

  • Imine Formation: To a solution of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile (1.0 eq, 205.6 mg, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL), add the desired secondary amine (e.g., morpholine, 1.1 eq) and Ti(OPr)₄ (2.0 eq). Stir at room temperature under N₂ for 4 hours.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ (5 mL). Filter the resulting titanium dioxide salts through a pad of Celite. Extract the aqueous layer with dichloromethane (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validating Analysis:

    • LC-MS: The starting material exhibits a characteristic 3:1 isotopic cluster at m/z 206.0 / 208.0 [M+H]⁺. Upon completion, this will vanish, replaced by the product mass (e.g., for morpholine, m/z 277.1 / 279.1 [M+H]⁺).

    • ¹H NMR: The highly deshielded α-protons of the cyclobutanone (~3.2–3.6 ppm) will disappear, validating the destruction of the ketone.

Protocol B: Bucherer-Bergs Spiro-Annulation

Objective: Synthesize a rigid spirohydantoin, providing a 3D-complex vector for hydrogen bonding. Causality & Design: The Bucherer-Bergs reaction transforms the ketone into a spiro-fused hydantoin ring via an α-aminonitrile intermediate. The use of a sealed tube is critical because ammonium carbonate decomposes into ammonia and carbon dioxide gases at the reaction temperature (60 °C); maintaining pressure ensures these gases remain dissolved to drive the equilibrium forward.

Step-by-Step Procedure:

  • Reagent Assembly: In a heavy-walled pressure vessel, dissolve the starting material (1.0 eq, 1.0 mmol) in a 1:1 mixture of Ethanol/Water (10 mL).

  • Annulation: Add Potassium cyanide (KCN, 1.5 eq) and Ammonium carbonate ((NH₄)₂CO₃, 3.0 eq). Caution: KCN is highly toxic; perform strictly in a fume hood.

  • Heating: Seal the vessel and heat to 60 °C for 24 hours.

  • Isolation: Cool the vessel to 0 °C. The spirohydantoin typically precipitates directly from the aqueous ethanol. Filter the white solid and wash with cold water.

  • Self-Validating Analysis:

    • IR Spectroscopy: The ketone C=O stretch (~1780 cm⁻¹) will disappear. Two new distinct carbonyl stretches will appear at ~1710 cm⁻¹ and ~1770 cm⁻¹ (characteristic of the hydantoin imide and urea carbonyls), alongside a broad N-H stretch at ~3200 cm⁻¹.

Protocol C: Global Reduction to Dense sp³ Cores

Objective: Simultaneously reduce the ketone to a secondary alcohol and the nitrile to a primary amine, yielding 1-(aminomethyl)-1-(4-chlorophenyl)cyclobutan-3-ol. Causality & Design: Nitriles are notoriously difficult to reduce without over-reducing adjacent functional groups. By intentionally utilizing a strong, unhindered hydride source like Lithium Aluminum Hydride (LiAlH₄), we achieve a global reduction. The reaction must be initiated at 0 °C to control the violent exotherm of the initial ketone reduction before refluxing to force the more stubborn nitrile reduction.

Step-by-Step Procedure:

  • Preparation: Suspend LiAlH₄ (3.0 eq) in anhydrous THF (10 mL) at 0 °C under N₂.

  • Addition: Dissolve the starting material (1.0 eq, 1.0 mmol) in THF (2 mL) and add it dropwise to the LiAlH₄ suspension.

  • Reflux: Remove the ice bath and heat the mixture to 65 °C (reflux) for 6 hours to ensure complete reduction of the nitrile.

  • Fieser Workup (Critical): Cool to 0 °C. Sequentially add x mL of water (where x = grams of LiAlH₄ used), x mL of 15% aqueous NaOH, and 3x mL of water. Stir vigorously until a granular white precipitate forms. Filter through Celite.

  • Self-Validating Analysis:

    • IR Spectroscopy: The sharp C≡N stretch (~2240 cm⁻¹) and the C=O stretch (~1780 cm⁻¹) must completely disappear.

    • LC-MS: Look for the highly polar amino-alcohol product at m/z 212.1 / 214.1 [M+H]⁺.

Quantitative Data Summary

To aid in synthetic planning, the expected outcomes and ADMET benefits of the described protocols are summarized below.

Derivatization PathwayTarget MotifReagents & ConditionsTypical YieldDiastereomeric Ratio (cis:trans)Key ADMET Benefit
Reductive Amination 1,3-Disubstituted CyclobutylamineAmine, NaBH(OAc)₃, Ti(OPr)₄, DCE, rt65–85%~3:1 to 5:1Increased Fsp³, basic center for hERG tuning
Bucherer-Bergs Annulation SpirohydantoinKCN, (NH₄)₂CO₃, EtOH/H₂O, 60 °C70–90%N/A (Spirocenter)High 3D rigidity, precise H-bond donor/acceptor vectors
Global Reduction 1-(Aminomethyl)cyclobutanolLiAlH₄, THF, 0 °C to reflux50–75%~2:1High polarity, mimics transition states, lowers LogD

Drug Discovery Integration Workflow

The derivatized scaffolds generated from 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile are not end-products; they are linchpins in structure-based drug design. As demonstrated in the development of TYK2 inhibitors [3], integrating these sp³-rich modules directly impacts the pharmacokinetic profile of the lead candidate.

Pathway Target Target Selection (e.g., TYK2, JAK1/3) Design Scaffold Hopping (Incorporate Cyclobutane) Target->Design Synthesis Late-Stage Derivatization (Using Protocols A-C) Design->Synthesis Optimization ADMET Profiling (Fsp3 & Rigidity Check) Synthesis->Optimization Lead Preclinical Candidate (e.g., PF-06826647 analog) Optimization->Lead

Fig 2. Integration of cyclobutane scaffolds into target-directed drug discovery workflows.

References

  • "Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products." National Institutes of Health (PMC). URL:[Link] [2]

  • Gerstenberger, B. S., et al. "Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry (ACS Publications). URL:[Link] [3]

Application

Application Note: Ring-Opening and Ring-Expansion Reactions of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

Executive Summary & Chemical Context 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile (CAS: 1190643-83-4) is a highly functionalized, conformationally restricted building block of significant interest in medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile (CAS: 1190643-83-4) is a highly functionalized, conformationally restricted building block of significant interest in medicinal chemistry and drug development. Featuring a strained cyclobutanone core, a lipophilic 4-chlorophenyl group, and an electron-withdrawing cyano group, this scaffold is structurally reminiscent of key intermediates used in the synthesis of monoamine reuptake inhibitors.

The inherent thermodynamic ring strain of the cyclobutanone moiety (~24 kcal/mol) renders it highly susceptible to targeted ring-opening and ring-expansion reactions. This application note details three field-proven methodologies to leverage this strain, transforming the cyclobutanone core into diverse, high-value pharmacophores: γ -butyrolactones, cyclopropanes, and acyclic derivatives.

Mechanistic Rationale & Reaction Pathways

The reactivity of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile is governed by the interplay between its ring strain and the electronic effects of its C1 substituents.

  • Symmetry and Regioselectivity: The molecule possesses pseudo-symmetry at the C2 and C4 positions (both are –CH₂– groups flanking the C3 ketone and the C1 quaternary center). This symmetry simplifies ring-expansion reactions like the Baeyer-Villiger oxidation, as migration of either the C2 or C4 carbon yields the identical regioisomer[1, 2].

  • Radical Stabilization: In photochemical ring-cleavage, the C1 quaternary center—bearing both a cyano and a 4-chlorophenyl group—provides immense stabilization to intermediate diradicals, driving selective decarbonylation over side-product formation.

  • Strain Relief via Metal Insertion: The strained C–C bonds are highly susceptible to oxidative addition by low-valent transition metals or Lewis acid activation, facilitating cross-coupling and nucleophilic ring-opening[3, 4].

G SM 1-(4-chlorophenyl)-3-oxocyclobutane -1-carbonitrile BV Baeyer-Villiger Oxidation (m-CPBA) SM->BV Ring Expansion Photo Photochemical Cleavage (UV, 300 nm) SM->Photo a-Cleavage & -CO TMC Catalytic C-C Activation (Lewis Acid / Rh) SM->TMC Oxidative Addition Lactone 4-(4-chlorophenyl)-4-cyano -dihydrofuran-2(3H)-one BV->Lactone Cyclo 1-(4-chlorophenyl) cyclopropane-1-carbonitrile Photo->Cyclo Acyclic Acyclic Functionalized Derivatives TMC->Acyclic

Figure 1: Divergent ring-opening pathways of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the three primary ring-opening workflows.

Reaction PathwayPrimary ReagentsReaction TimeTarget ScaffoldTypical YieldRegioselectivity
Baeyer-Villiger Oxidation m-CPBA, NaHCO₃, DCM2–4 h γ -Butyrolactone85–95%Single Isomer (Symmetric)
Photochemical Cleavage UV Light (300 nm), MeCN6–12 hCyclopropane70–80%N/A (Extrusion of CO)
Catalytic Ring Opening [Rh(cod)Cl]₂, Ligand, PhMe12–24 hAcyclic Ketones/Amides60–75%Catalyst-Controlled

Experimental Protocols (Self-Validating Workflows)

Protocol A: Baeyer-Villiger Ring Expansion to γ -Butyrolactone

Objective: Synthesize 4-(4-chlorophenyl)-4-cyanodihydrofuran-2(3H)-one. Causality: m-CPBA attacks the C3 ketone to form a Criegee intermediate. The buffered environment (NaHCO₃) prevents the acid-catalyzed degradation of the resulting lactone. The symmetric nature of the flanking –CH₂– groups ensures a single regioisomeric product [1, 2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask, dissolve 1.0 equivalent of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Buffering: Add 2.0 equivalents of solid NaHCO₃ to the solution and cool the mixture to 0 °C using an ice bath.

  • Oxidation: Slowly add 1.5 equivalents of m-chloroperoxybenzoic acid (m-CPBA, ~77% purity) in small portions over 15 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.

  • Self-Validation Check (In-Process): Spot the reaction mixture on a TLC plate (Silica gel, 7:3 Hexanes:EtOAc). The disappearance of the UV-active starting material spot (R_f ~0.5) and the appearance of a more polar, UV-active lactone spot (R_f ~0.3) confirms conversion.

  • Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Self-Validation Check (Safety): Test the aqueous layer with starch-iodide paper. The paper must remain white, confirming that all unreacted peroxides have been neutralized.

  • Workup: Extract with DCM (3x), wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Photochemical Decarbonylation (Norrish Type I)

Objective: Synthesize 1-(4-chlorophenyl)cyclopropane-1-carbonitrile. Causality: UV irradiation excites the carbonyl oxygen (n→π* transition), leading to homolytic α -cleavage. The resulting acyl-alkyl diradical undergoes rapid decarbonylation (loss of CO gas). The 4-chlorophenyl and cyano groups stabilize the intermediate 1,3-diradical, which recombines to form a highly substituted cyclopropane.

Step-by-Step Methodology:

  • Preparation: Dissolve the cyclobutanone starting material in HPLC-grade acetonitrile (MeCN) to a concentration of 0.05 M in a quartz or Pyrex photoreactor vessel.

  • Degassing: Sparge the solution with ultra-pure Argon for 30 minutes. Crucial: Oxygen must be removed to prevent quenching of the triplet excited state and unwanted photo-oxidation.

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp or 300 nm UV LEDs at room temperature. Stir vigorously.

  • Self-Validation Check (In-Process): Monitor the reaction via GC/MS every 2 hours. The starting material exhibits a molecular ion peak at m/z 205. Successful decarbonylation is validated by the emergence of a new peak at m/z 177, corresponding to the extruded CO (-28 Da).

  • Isolation: Once GC/MS indicates >95% conversion (typically 6-12 hours), carefully vent the generated CO gas in a fume hood. Concentrate the solvent in vacuo and purify via silica gel chromatography.

Protocol C: Catalytic C–C Bond Activation

Objective: Synthesize acyclic functionalized derivatives via transition-metal or Lewis acid catalysis. Causality: The ~24 kcal/mol strain energy of the cyclobutanone ring makes it highly susceptible to oxidative addition by low-valent transition metals (e.g., Rh(I)) or activation by oxophilic Lewis acids (e.g., AlCl₃, TiCl₄). This facilitates intermolecular Friedel-Crafts-like reactivity or cross-coupling with external nucleophiles [3, 4].

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, combine [Rh(cod)Cl]₂ (5 mol%) and a suitable phosphine ligand (e.g., dppp, 10 mol%) in anhydrous toluene. Stir for 15 minutes to pre-form the active catalyst complex.

  • Substrate Addition: Add 1.0 equivalent of the cyclobutanone substrate and 2.0 equivalents of the chosen nucleophile (e.g., an amine or an electron-rich arene).

  • Heating: Seal the reaction vessel, remove it from the glovebox, and heat to 100 °C in an oil bath for 12–24 hours.

  • Self-Validation Check (In-Process): Perform an intermediate ¹H-NMR analysis of a crude reaction aliquot. The disappearance of the characteristic multiplet signals of the cyclobutanone ring protons (typically around 3.2–3.8 ppm) and the emergence of acyclic aliphatic signals confirms successful ring cleavage.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the metal catalyst, and purify the acyclic product via flash chromatography.

References

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review RSC Advances, 2024. URL:[Link]

  • Stereoselective Baeyer–Villiger oxidation of 3-substituted cyclobutanones promoted by flavinium-cinchona alkaloid ion-pair catalyst ChemRxiv, 2023. URL:[Link]

  • Synthetically Important Ring-Opening Acylations of Alkoxybenzenes Synthesis (Thieme), 2020. URL:[Link]

  • Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols Organic Letters (ACS), 2019. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve yield in 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile . This highly strained intermediate is a critical building block in the development of Cbl-b inhibitors (1)[1] and monoamine reuptake inhibitors (2)[2].

Synthesizing this molecule requires strict control over regioselectivity during cyclization and careful management of ring strain during oxidation. Below is a comprehensive troubleshooting guide and protocol to ensure high-yield, reproducible results.

Synthetic Workflow & Mechanistic Pathways

G A 4-Chlorophenylacetonitrile + Epichlorohydrin B1 NaHMDS (Na+) A->B1 Base B2 NaHMDS / MgBr2 A->B2 Base + Lewis Acid C1 Cyclopropane (Undesired) B1->C1 Altered Regioselectivity C2 3-Hydroxycyclobutane (Desired) B2->C2 C1 Epoxide Attack D Mild Oxidation (e.g., DMP) C2->D -H2O equivalent E 3-Oxocyclobutane Target D->E High Yield

Reaction workflow showing counterion-dependent cyclization and subsequent oxidation.

The Causality of Experimental Choices

1. The Cyclization Step: Counterion-Directed Regioselectivity The formation of the cyclobutane ring from 4-chlorophenylacetonitrile and epichlorohydrin is notoriously prone to failure if the mechanism is misunderstood. The reaction proceeds via deprotonation of the nitrile, nucleophilic attack on the epoxide, and subsequent intramolecular cyclization.

  • The Pitfall: If you use standard sodium or potassium bases (e.g., NaHMDS, KHMDS) alone, the nucleophile predominantly attacks the C3 position of the epichlorohydrin, yielding an undesired cyclopropane derivative (2-(hydroxymethyl)cyclopropanecarbonitrile).

  • The Solution: The inclusion of a magnesium counterion is strictly required. By using a mixture of NaHMDS and MgBr2 (or employing i-PrMgCl), the Mg2+ acts as a Lewis acid, coordinating with the epoxide oxygen and directing the carbanion attack to the C1 position. This successfully closes the 4-membered cyclobutane ring (3)[3].

2. The Oxidation Step: Managing Ring Strain Once the 1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carbonitrile is isolated, it must be oxidized. Cyclobutanones are highly strained (~26 kcal/mol of ring strain) and are highly susceptible to hydrolytic ring-opening or epimerization under harsh basic or acidic conditions. Mild, non-aqueous oxidants like Dess-Martin Periodinane (DMP) or Swern oxidation are strongly recommended over traditional Jones oxidations (4)[4].

Quantitative Data: Oxidation Methodologies Comparison

Oxidation MethodReagents & ConditionsTypical YieldScalabilityRisk of Ring Opening
Dess-Martin (DMP) DMP (1.5 eq), DCM, 0 °C to rt, 1-3h>90%ModerateVery Low (Neutral, non-aqueous)
Swern Oxidation (COCl)2, DMSO, Et3N, DCM, -78 °C85-90%HighLow (Requires strict temp control)
TEMPO / Bleach TEMPO, NaOCl, KBr, 0 °C70-80%HighModerate (Aqueous base present)

Step-by-Step Experimental Protocols

Protocol A: Mg-Directed Cyclization (Synthesis of 3-Hydroxycyclobutane Intermediate)

This protocol utilizes a self-validating visual cue: the formation of a distinct magnesium complex precipitate.

  • Preparation: Charge a flame-dried round-bottom flask with 4-chlorophenylacetonitrile (1.0 eq) and (+/-)-epichlorohydrin (1.2 eq) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -20 °C under an inert argon atmosphere.

  • Base Complexation: In a separate dry flask, premix NaHMDS (2.2 eq, 1.0 M in THF) with MgBr2 etherate (1.1 eq) in THF. Stir for 15 minutes to form the active Mg-base complex.

  • Addition: Add the base mixture dropwise to the nitrile solution via a syringe pump over 30 minutes, maintaining the internal reaction temperature strictly below -15 °C to prevent epichlorohydrin polymerization.

  • Cyclization: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carbonitrile.

Protocol B: Mild Dess-Martin Oxidation (Synthesis of Target Ketone)

This protocol avoids aqueous bases to prevent the degradation of the strained cyclobutanone.

  • Preparation: Dissolve the purified 1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carbonitrile (1.0 eq) in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Oxidation: Add Dess-Martin Periodinane (DMP) (1.5 eq) portion-wise over 10 minutes (5)[5].

  • Reaction: Remove the ice bath and stir at room temperature for 1 to 3 hours. Monitor via TLC until complete consumption of the starting material is observed.

  • Quench (Critical Step): Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously for 15-30 minutes until the milky organic layer becomes completely clear (indicating the destruction of iodine byproducts).

  • Isolation: Separate the layers, extract the aqueous phase with DCM, wash with brine, dry over Na2SO4, and concentrate to yield the final 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.

Troubleshooting FAQs

Q: My cyclization yielded a product with a completely different NMR spectrum (missing the distinct cyclobutane multiplets). What happened? A: You likely synthesized the cyclopropane byproduct (2-(hydroxymethyl)cyclopropanecarbonitrile). This occurs when using Na+ or K+ bases (like NaHMDS alone) which direct the initial nucleophilic attack to the C3 position of epichlorohydrin. Ensure you are using a Mg2+ source (like MgBr2 or i-PrMgCl) to direct the attack to C1, forming the desired cyclobutane (3)[3].

Q: The oxidation step is resulting in low yields and a complex mixture of degradation products. How can I fix this? A: 3-oxocyclobutanes are highly strained. If you are using an oxidation method that generates strong acids or requires strong bases (or prolonged heating), the cyclobutane ring will undergo hydrolytic cleavage or epimerization. Switch to a mild, room-temperature method like Dess-Martin Periodinane (DMP) (5)[5] or a strictly temperature-controlled Swern oxidation at -78 °C (6)[6].

Q: Why is my epichlorohydrin polymerizing during the base addition? A: Epichlorohydrin is highly reactive and can easily polymerize in the presence of concentrated strong bases, especially if the temperature spikes. Ensure the base is added dropwise at -20 °C to -15 °C, and maintain vigorous stirring to prevent localized concentration gradients.

References

  • Source: Google Patents (WO2020236654A1)
  • 1-aryl-3-azabicyclo[3.1.
  • Stereocontrolled Synthesis of Trisubstituted Cyclopropanes: Expedient, Atom-Economical, Asymmetric Syntheses of (+)
  • Cyclobutyl methyl ketone | 3019-25-8 Source: Benchchem URL
  • Source: Google Patents (WO2013062964A2)
  • Source: unipv.

Sources

Optimization

Technical Support Center: Purification of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

Welcome to the Technical Support Center. This hub is specifically engineered for researchers and process chemists handling 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is specifically engineered for researchers and process chemists handling 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile . As a highly strained, bi-functional cyclobutanone derivative, this compound is a critical intermediate in the synthesis of complex spiro-fused APIs and androgen receptor antagonists.

Due to the inherent ring strain of the cyclobutane core and the electronic effects of the C1-substituents, synthesizing this molecule—typically via the oxidation of 1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carbonitrile[1] or via RuCl3/NaIO4 mediated cleavage of methylenecyclobutanes[2]—often generates a distinct profile of closely related impurities. This guide provides mechanistically grounded troubleshooting and self-validating protocols to achieve >99% purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My target compound is co-eluting with the starting material, 1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carbonitrile, during silica gel chromatography. How can I resolve this? The Causality: Both the 3-hydroxy intermediate[1] and the 3-oxo product possess similar dipole moments, leading to poor resolution on standard normal-phase silica. However, cyclobutanones are exceptionally electrophilic. The transition from an sp2 hybridized carbonyl carbon to an sp3 hybridized state relieves significant internal angle strain (from ~90° to ~109.5°). This thermodynamic driving force makes the 3-oxo compound highly reactive toward nucleophiles like sodium bisulfite ( NaHSO3​ ), forming a water-soluble adduct[3]. The 3-hydroxy impurity lacks this ketone and cannot react. The Solution: Abandon chromatography. Utilize a biphasic bisulfite adduct extraction (see Protocol A).

Q2: My isolated yield is low, and NMR analysis indicates the presence of a ring-opened carboxylic acid byproduct. What happened? The Causality: You are likely experiencing over-oxidation. When using aggressive oxidants like RuCl3​/NaIO4​ [2], the strained cyclobutanone ring is highly susceptible to Baeyer-Villiger-type oxidative cleavage, resulting in ring-opened dicarboxylic acids or lactones. The Solution: Strictly control the oxidation temperature (maintain <5 °C during oxidant addition). To remove the acidic byproduct post-reaction, implement a mild alkaline wash (see Protocol B).

Q3: Over time, the nitrile group in my purified product seems to be converting into an amide. How do I prevent this degradation? The Causality: The 4-chlorophenyl group exerts a strong inductive electron-withdrawing effect, which activates the adjacent C1-nitrile carbon. This makes the nitrile highly susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis into 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxamide. The Solution: Avoid prolonged exposure to strongly basic aqueous conditions (pH > 9) during workup. Store the final purified product under an inert argon atmosphere at -20 °C to prevent ambient moisture degradation.

Part 2: Impurity Profiling & Removal Strategies

To streamline your purification strategy, reference the quantitative and qualitative data summarized below.

Impurity ProfileChemical OriginKey Property DifferenceRecommended Removal Strategy
1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carbonitrile Unreacted starting material/intermediateLacks an electrophilic ketone centerBisulfite adduct extraction (remains in organic phase)
Ring-opened dicarboxylic acids Over-oxidation / Oxidative ring cleavageHighly acidic ( pKa​ < 5)Mild basic wash (sat. NaHCO3​ )
1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxamide Nitrile hydrolysis via ambient moisture/baseHighly polar, strong H-bondingSelective Recrystallization (EtOAc/Heptane)
4-chlorophenylacetonitrile Trace starting material from earlier stepsHighly lipophilic, lacks ketoneBisulfite adduct extraction

Part 3: Validated Experimental Workflows (SOPs)

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm success at each critical juncture without waiting for final NMR analysis.

Protocol A: Bisulfite Adduct Purification (Ketone Isolation)

This method selectively extracts the 3-oxocyclobutane-1-carbonitrile[4] into the aqueous phase, leaving all non-ketone impurities behind[3].

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Adduct Formation: Add an equal volume of freshly prepared 10% w/v aqueous Sodium Bisulfite ( NaHSO3​ ). Stir vigorously at room temperature for 2 hours.

    • Validation Checkpoint: Spot the upper organic layer on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). If the spot turns yellow/orange, unreacted ketone remains. Continue stirring until the organic layer is 2,4-DNP negative.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (containing your product as a water-soluble adduct). Discard the organic layer containing the 3-hydroxy impurity[1].

  • Regeneration: Cool the aqueous layer to 0 °C. Slowly add saturated aqueous Na2​CO3​ until the solution reaches pH 8-9.

    • Validation Checkpoint: The aqueous layer will immediately become cloudy as the free ketone is regenerated and oils out of solution.

  • Extraction: Extract the cloudy aqueous layer with fresh EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the pure ketone.

Protocol B: Mild Alkaline Wash (Acidic Impurity Removal)

Use this protocol specifically to clear ring-opened carboxylic acid byproducts caused by over-oxidation.

  • Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) (15 mL per gram).

  • Neutralization: Add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) in a 1:1 volume ratio.

    • Validation Checkpoint: Observe the biphasic interface for CO2​ evolution (bubbling). Continue washing with fresh NaHCO3​ until no further bubbling occurs, confirming all acidic impurities are neutralized into water-soluble sodium salts.

  • Isolation: Separate the organic DCM layer, wash with brine, dry over Na2​SO4​ , and concentrate.

Part 4: Process Visualization

Workflow Crude Crude Reaction Mixture (Ketone + Impurities) Bisulfite Add 10% w/v NaHSO3 (Biphasic Mixing) Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgPhase Organic Phase (Discard: 3-Hydroxy & Non-ketones) PhaseSep->OrgPhase Non-polar AqPhase Aqueous Phase (Water-Soluble Bisulfite Adduct) PhaseSep->AqPhase Polar Regen Regeneration (Add Na2CO3, pH 8-9) AqPhase->Regen Extract Extract with EtOAc Regen->Extract Pure Pure 1-(4-chlorophenyl)- 3-oxocyclobutane-1-carbonitrile Extract->Pure

Workflow for the isolation of 3-oxocyclobutane-1-carbonitrile via bisulfite adduct formation.

References

  • Title: Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes (and Cyclobutanones) Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: CERTAIN AMINO-PYRIMIDINES, COMPOSITIONS THEREOF, AND METHODS FOR THEIR USE (EP 3698795 A1)
  • Title: 3-Oxocyclobutane-1-carbonitrile (CID 13082390) Source: PubChem URL: [Link]

Sources

Troubleshooting

Preventing degradation of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile during long-term storage

Welcome to the Technical Support Center for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile (CAS: 1190643-83-4). As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile (CAS: 1190643-83-4). As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physical and chemical vulnerabilities of this bifunctional intermediate.

This compound is a highly strained, critical building block frequently utilized in the synthesis of targeted protein degraders (PROTACs) (1)[1] and 15-prostaglandin dehydrogenase (15-PGDH) modulators (2)[2]. Due to the inherent Baeyer strain of the cyclobutanone core and the electrophilicity of the nitrile group, it requires rigorous handling to prevent rapid degradation[3].

Core Degradation Pathways & Preventative Workflow

To effectively store this compound, you must understand why it degrades.

  • Photolytic Cleavage (Norrish Type I): The cyclobutanone ring absorbs UV light, leading to α -cleavage to form a diradical. This is a well-established photodecomposition pathway for cyclobutyl ketones (4)[4].

  • Hydrolytic Degradation: The nitrile group (-C N) is vulnerable to nucleophilic attack by ambient moisture, converting to an amide (+18 Da).

  • Thermal Ring-Opening: The internal bond angle of the cyclobutane ring (~90°) creates significant steric strain. Elevated temperatures provide the activation energy required for spontaneous ring-opening.

StorageWorkflow A 1-(4-chlorophenyl)-3-oxocyclobutane -1-carbonitrile B UV Light Exposure A->B C Ambient Moisture A->C D Thermal Stress (>25°C) A->D E Norrish Cleavage (Photodecomposition) B->E Induces F Nitrile Hydrolysis (+18 Da Amide) C->F Induces G Ring Strain Release (Polymerization) D->G Induces H Store in Amber Glass E->H Prevented by I Argon Purge & Desiccator F->I Prevented by J Cryogenic Storage (-20°C) G->J Prevented by

Logical workflow mapping environmental triggers to degradation pathways and storage solutions.

Troubleshooting Guide & FAQs

Q1: Why is my compound turning yellow and showing extra broad peaks on HPLC? Causality: Yellowing indicates photolytic degradation. Cyclobutanone derivatives are highly sensitive to UV radiation, undergoing Norrish Type I α -cleavage to form a diradical[4]. This diradical subsequently undergoes decarbonylation (loss of CO) or ring-opening, leading to polymerized, colored byproducts that appear as broad, unresolved peaks on an HPLC chromatogram. Solution: Mandate the use of amber glass vials to block actinic light. Never leave clear vials on the benchtop during synthesis.

Q2: I see a mass shift of +18 Da in my LC-MS. What happened? Causality: A +18 Da mass shift corresponds to the addition of water, specifically the hydrolysis of the nitrile group to a primary amide (-CONH2). The electrophilic carbon of the nitrile is susceptible to nucleophilic attack by ambient moisture, a process accelerated by trace acidic or basic impurities in the storage environment. Solution: Store the compound in a desiccator. Always purge the headspace of the storage vial with an inert gas (Argon or Nitrogen) before sealing.

Q3: My stock solution in methanol degraded rapidly overnight. Why? Causality: Methanol is a nucleophilic solvent. The highly strained 3-oxocyclobutane ring possesses significant Baeyer strain. Nucleophilic attack by methanol at the ketone carbonyl triggers a cascade leading to hemiketal formation and subsequent ring-opening, relieving the steric strain. Solution: Reconstitute the compound only in non-nucleophilic, anhydrous solvents (e.g., dry DCM, Acetonitrile, or THF) immediately prior to use. Do not store as a solution.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile based on controlled stability studies.

Storage ConditionTimeframePurity (HPLC Area %)Primary Degradant Observed
-20°C, Argon Purge, Amber Vial 12 Months>99.5%None (Stable)
4°C, Air, Clear Vial 3 Months94.2%Amide (+18 Da) via Hydrolysis
25°C, Air, Clear Vial (Ambient Light) 1 Month82.1%Decarbonylation products, Amide
40°C, 75% RH (Accelerated Stress) 2 Weeks<50.0%Ring-opened carboxylic acids

Experimental Protocols

Protocol 1: Self-Validating Accelerated Stability Assay

Objective: Establish the baseline degradation rate of your specific batch to validate your lab's storage conditions.

  • Aliquot: Weigh 5 mg of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile into four separate 2 mL LC-MS vials.

  • Apply Stress Conditions:

    • Vial A (Internal Control): Purge with Argon, seal tightly, and store at -20°C in the dark.

    • Vial B (Photolytic Stress): Leave unsealed and expose to direct UV/ambient light at 25°C.

    • Vial C (Hydrolytic Stress): Add 10 µL of HPLC-grade water, seal, and store at 25°C.

    • Vial D (Thermal Stress): Seal and store in a heating block at 60°C in the dark.

  • Analysis: After 48 hours, dissolve the contents of each vial in 1 mL of anhydrous acetonitrile. Analyze via LC-MS (UV at 254 nm and ESI+ mode).

  • Self-Validation Check: The assay is validated only if Vial A (Control) maintains >99% purity. If Vial A shows degradation, either the baseline stock was compromised prior to the assay, or your analytical mobile phase (e.g., highly acidic modifiers) is artificially inducing degradation during the run.

Protocol 2: Recovery and Purification of Degraded Stock

Objective: Rescue partially degraded material via selective recrystallization.

  • Dissolution: Dissolve the degraded solid in a minimal volume of anhydrous ethyl acetate at 40°C.

  • Hot Filtration: Perform a rapid hot filtration through a PTFE syringe filter (0.22 µm) to remove insoluble polymeric photodecomposition products.

  • Precipitation: Transfer the filtrate to a clean vial. Add cold hexanes dropwise while stirring until persistent turbidity is observed.

  • Crystallization: Cool the mixture slowly to 4°C, then to -20°C overnight to induce crystallization.

  • Collection: Filter the resulting crystals and wash with ice-cold hexanes. Dry under high vacuum for 4 hours.

  • Self-Validation Check: Run a TLC (Hexanes:EtOAc 3:1) of the mother liquor alongside the recrystallized solid and a reference standard. The protocol is successful when the recrystallized solid shows a single spot matching the reference, confirming that the polar amide degradants and ring-opened byproducts have partitioned entirely into the mother liquor.

References

  • [3] 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile | 1190643-83-4 - Molport. 3

  • [4] Cyclobutyl methyl ketone | 3019-25-8 - Benchchem. 4

  • [1] US12459920B2 - Targeted protein degradation. Google Patents.1

  • [2] WO2024233550A1 - 5,6-fused and 6,6-fused bicyclic alcohols and ethers and compositions for use as 15-prostaglandin dehydrogenase modulators. Google Patents. 2

Sources

Optimization

Technical Support Center: Solvent Optimization for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile Crystallization

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with optimizing the crystallization of 1-(4-chlorophenyl)-3-oxocyclobutane-1-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with optimizing the crystallization of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.

This highly functionalized building block presents two primary crystallization challenges: chemical instability driven by the thermodynamic strain of the cyclobutanone ring, and a strong kinetic tendency toward Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out". This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure high-purity crystalline recovery.

Part 1: Thermodynamic & Kinetic Principles of Solvent Selection

The selection of a solvent/anti-solvent system must balance the dielectric constant (which drives supersaturation) against the chemical reactivity of the 3-oxo group[1]. Because the sp2-hybridized carbonyl carbon in the four-membered ring introduces significant angle strain, the molecule is highly electrophilic. Nucleophilic attack by protic solvents (e.g., transitioning the carbon from sp2 to sp3) relieves this ring strain, making the compound prone to degradation in alcohols[2],[3].

Table 1: Solvent System Evaluation Matrix
Solvent / Anti-Solvent SystemDielectric Constant (ε)Solubility ProfileLLPS (Oiling Out) PropensityChemical Stability
Methanol / Water High (33.0 / 80.1)High at elevated TModeratePoor (High risk of ketalization/ring opening)
Acetone / Heptane Moderate (20.7 / 1.9)ExcellentHighExcellent (Aprotic, non-nucleophilic)
Ethyl Acetate / Heptane Low (6.0 / 1.9)GoodLowExcellent (Aprotic, non-nucleophilic)
Toluene (Cooling only) Low (2.4)ModerateVery LowExcellent (Aprotic, non-nucleophilic)

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my compound form an emulsion or "oil out" instead of forming a crystalline suspension?

Causality: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the crystallization trajectory crosses the spinodal decomposition curve before crossing the solubility limit[4]. The solvent and anti-solvent are fully miscible, but the high supersaturation forces the solute to separate into a solute-rich liquid phase (oil droplets) and a solute-lean continuous phase. Because solute molecules in the oil phase arrange randomly and lack a rigid lattice, they act as an excellent solvent for unwanted impurities, leading to agglomeration and poor purity upon eventual solidification[5],[6].

Actionable Solution:

  • Shift the Phase Boundary: Switch to an anti-solvent that lowers the dielectric constant more gradually, such as moving from Hexane to Heptane[1].

  • Control Supersaturation: Reduce the anti-solvent addition rate to < 0.1 volumes/min to prevent localized supersaturation spikes.

  • Seed Early: Introduce seed crystals before the system reaches the metastable zone limit to force Solid-Liquid Phase Separation (SLPS)[5].

Q2: I am observing degradation products and lower yields when crystallizing at elevated temperatures. How can I prevent this?

Causality: 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile contains a highly strained cyclobutanone ring (approximate strain energy of 26.5 kcal/mol)[2]. Protic solvents (like methanol or ethanol) at elevated temperatures >50°C act as nucleophiles. They attack the highly electrophilic 3-oxo group because the resulting hemiketal formation (changing the carbon from sp2 to sp3 hybridization) thermodynamically relieves the ring strain[3].

Actionable Solution:

  • Exclusively utilize aprotic solvent systems (e.g., Ethyl Acetate/Heptane or Toluene) to eliminate nucleophilic attack[3].

  • Keep dissolution temperatures strictly below 50°C. If higher solubility is required, increase the primary solvent volume rather than increasing the thermal load.

Q3: How do I ensure consistent polymorphic purity?

Causality: Polymorphic mixtures arise when uncontrolled nucleation occurs at the extreme supersaturation levels typical of rapid anti-solvent crashing. If LLPS occurs, the oil droplets can spontaneously solidify into metastable amorphous or mixed-polymorphic states[7]. Actionable Solution: Maintain the system strictly in the SLPS regime by controlling the cooling profile (0.1 °C/min) and introducing 1-2 wt% of crystalline seed of the desired polymorph to bypass primary nucleation entirely[5].

Part 3: Experimental Methodologies

Protocol 1: Seeded Anti-Solvent Crystallization (Aprotic System)

This self-validating protocol uses controlled addition and seeding to bypass the LLPS miscibility gap.

  • Dissolution: Dissolve 100 g of crude 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile in 300 mL of Ethyl Acetate at 45°C under mild overhead agitation (200 rpm).

  • Clarification: Polish filter the solution through a 0.45 µm PTFE membrane into a clean, jacketed crystallizer to remove foreign particulates that induce heterogeneous nucleation.

  • Pre-cooling & Seeding: Cool the solution to 35°C. Add 1.0 g (1 wt%) of pure, milled seed crystals. Hold the suspension isothermally for 30 minutes to allow the seed bed to establish and relieve initial supersaturation.

  • Anti-Solvent Dosing (Critical Step): Begin dosing Heptane at a strictly controlled rate of 1.0 mL/min using a programmable pump until a total of 600 mL is added. Note: Exceeding this rate will push the system into spinodal decomposition (oiling out).

  • Aging & Isolation: Cool the suspension to 5°C at a linear rate of 0.1°C/min. Age for 2 hours. Filter the slurry, wash the cake with 2 bed volumes of pre-chilled (5°C) Heptane, and dry under vacuum at 30°C.

Protocol 2: Cooling Crystallization (High-Purity Alternative)

Recommended if anti-solvent addition consistently yields agglomerates.

  • Dissolution: Dissolve 100 g of crude API in 500 mL of Toluene at 55°C.

  • Cooling Profile: Cool linearly from 55°C to 45°C over 30 minutes.

  • Seeding: Seed with 1 wt% crystals at 45°C. Hold isothermally for 1 hour to build the crystal lattice.

  • Controlled Cooling: Cool from 45°C to 0°C at 0.15°C/min to maintain a constant supersaturation level.

  • Isolation: Filter, wash with cold Toluene (0°C), and vacuum dry at 30°C.

Part 4: Visualizations

SolventSelection Start Select Primary Solvent CheckSol High Solubility at T_elevated? Start->CheckSol CheckDeg Thermal/Chemical Stability? CheckSol->CheckDeg Yes Reject1 Reject: Poor Yield CheckSol->Reject1 No CheckLLPS Prone to LLPS (Oiling Out)? CheckDeg->CheckLLPS Yes (e.g., Acetone/EtOAc) Reject2 Reject: Ring Opening/Degradation CheckDeg->Reject2 No (e.g., Alcohols) Adjust Adjust Antisolvent / Add Seeds CheckLLPS->Adjust Yes Proceed Optimal Solvent System CheckLLPS->Proceed No Adjust->Proceed LLPS Resolved

Decision tree for solvent selection to prevent degradation and oiling out.

LLPSMechanism Supersat High Supersaturation LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS Fast Antisolvent Addition Cryst Solid-Liquid Phase Separation (Crystallization) Supersat->Cryst Controlled Cooling + Seeding Impure Impurity Entrapment & Agglomeration LLPS->Impure Pure High Purity Crystals Cryst->Pure

Mechanistic pathway comparing Liquid-Liquid Phase Separation (LLPS) and controlled crystallization.

References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo.[Link]

  • Oiling Out in Crystallization. Mettler Toledo.[Link]

  • Application of Anti-Solvent Crystallization for High-Purity Potash Production. MDPI Minerals.[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development (ACS Publications).[Link]

  • Interfacial Cocrystallization Using Oily Phase via Liquid–Liquid Phase Separation. Crystal Growth & Design (ACS Publications).[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI Processes.[Link]

  • Ring Strain and Its Effect on the Rate of the General-Base Catalyzed Enolization of Cyclobutanone. Organic Letters (ACS Publications).[Link]

  • Top 8 in the USA: Why Cyclobutanone is the Essential Building Block for High-Strain Chemistry. Eastfine. [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

Welcome to the technical support resource for the synthesis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who may be encounter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low conversion rates, during the synthesis of this valuable building block. We will explore the mechanistic underpinnings of common issues and provide field-proven strategies to optimize your reaction outcomes.

The synthesis of highly functionalized cyclobutanes, such as this target molecule, presents unique challenges due to the inherent ring strain of the four-membered carbocycle.[1][2] Success hinges on a precise sequence of reactions, typically involving the formation of a linear precursor followed by a crucial intramolecular cyclization step. This guide is structured to troubleshoot issues at each stage of this process.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates

This section addresses specific experimental failures in a question-and-answer format, focusing on a common and logical synthetic pathway: the acylation of 4-chlorophenylacetonitrile followed by a base-mediated intramolecular cyclization.

dot

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Intramolecular Cyclization Start 4-Chlorophenylacetonitrile + 3-Chloropropionyl Chloride Step1 Base-mediated Acylation Start->Step1 Reagents Precursor Intermediate: 4-chloro-2-(4-chlorobenzoyl)butanenitrile Step1->Precursor Forms Step2 Base-mediated Intramolecular Alkylation Precursor->Step2 Input for Cyclization Product Target Molecule: 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile Step2->Product Yields

Caption: A generalized two-part synthetic workflow.

Q1: My initial acylation reaction to form the linear precursor shows a low yield or significant starting material remaining. What are the likely causes?

A1: This step is fundamentally a base-mediated acylation at the alpha-carbon of the nitrile. Low conversion here typically points to one of three areas: deprotonation, reagent integrity, or side reactions.

  • Incomplete Deprotonation: The pKa of the α-proton of 4-chlorophenylacetonitrile is critical. A base that is not strong enough will result in an unfavorable equilibrium, leaving significant amounts of starting material.

    • Troubleshooting: Switch to a stronger, non-nucleophilic base. While alkoxides like sodium ethoxide can be used, bases such as Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Lithium Hexamethyldisilazide (LHMDS) are often more effective for generating the nitrile anion quantitatively.[3]

  • Reagent Purity and Stoichiometry:

    • Base: Ensure the base is not quenched by moisture. Use freshly opened or properly stored anhydrous solvents and reagents. Sodium hydride, for instance, should be washed with dry hexanes to remove mineral oil.

    • Acylating Agent: 3-Chloropropionyl chloride is moisture-sensitive and can hydrolyze to the corresponding carboxylic acid, which will not participate in the reaction. Use a freshly opened bottle or a recently distilled batch.

    • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the acylating agent can sometimes drive the reaction to completion, but a large excess can lead to side products.

  • Side Reactions: The primary competing reaction is the self-condensation of the nitrile, an intermolecular process known as the Thorpe reaction.[3][4]

    • Troubleshooting: This is often temperature-dependent. Add the acylating agent slowly at a reduced temperature (e.g., 0 °C or -78 °C with LDA) to favor the desired intramolecular acylation over the intermolecular self-condensation.

Q2: I have successfully synthesized the linear precursor, but the subsequent intramolecular cyclization step is failing or giving very low yields of the cyclobutanone. Why is this happening?

A2: Forming a four-membered ring is thermodynamically and kinetically challenging due to ring strain. The success of this intramolecular alkylation depends heavily on reaction conditions that favor the ring-closing pathway.

  • Base Selection: The base must be strong enough to form the enolate of the ketone in the precursor, but not so sterically hindered that it cannot access the required proton.

    • Troubleshooting: Sodium hydride or potassium tert-butoxide in an aprotic polar solvent like THF or DMF are common choices. The Thorpe-Ingold effect, where the gem-disubstitution on the carbon bearing the nitrile and phenyl ring pushes the molecule into a conformation that favors cyclization, is beneficial here.[1][2]

  • Concentration (High Dilution Principle): The key to favoring an intramolecular reaction over an intermolecular one (which would lead to polymers) is to use high-dilution conditions.

    • Troubleshooting: The reaction should be run at a low concentration (e.g., 0.01-0.05 M). A syringe pump to slowly add the precursor solution to a solution of the base over several hours is the standard technique. This ensures that at any given moment, a molecule of the precursor is more likely to react with itself than with another molecule. This principle is also key in related cyclizations like the Thorpe-Ziegler reaction.[5]

  • Competing E2 Elimination: The base can potentially abstract a proton from the carbon adjacent to the one bearing the chlorine, leading to an α,β-unsaturated ketone via an E2 elimination pathway. This is a common and often overlooked side reaction.

    • Troubleshooting: Using a less sterically hindered base may help, but temperature control is paramount. Lower temperatures generally favor the desired S_N2 cyclization over the elimination pathway.

dot

Start Low Conversion Rate Detected Check_Precursor Is the linear precursor forming efficiently? Start->Check_Precursor Check_Cyclization Is the cyclization step failing? Check_Precursor->Check_Cyclization Yes Troubleshoot_Acylation Focus on Acylation Step: 1. Base Strength (NaH, LDA) 2. Reagent Purity 3. Low Temperature Addition Check_Precursor->Troubleshoot_Acylation No Troubleshoot_Cyclization Focus on Cyclization Step: 1. High Dilution Conditions 2. Base Choice (NaH, t-BuOK) 3. Temperature Control Check_Cyclization->Troubleshoot_Cyclization Yes Side_Products Are there significant side products? Check_Cyclization->Side_Products No, but low yield Analyze_Side_Products Identify Side Products (LC-MS, NMR): - Polymer? -> Use High Dilution - Elimination Product? -> Lower Temp - Decomposed Product? -> Milder Workup Side_Products->Analyze_Side_Products Yes

Caption: A decision tree for troubleshooting low yields.

Q3: My reaction mixture turns dark, and TLC analysis shows a complex mixture of products with little to no desired compound. What could be the cause?

A3: A complex product mixture suggests decomposition or multiple competing side reactions. The β-keto nitrile functionality in your target molecule is susceptible to certain degradation pathways.

  • Retro-Claisen/Dieckmann Type Cleavage: The cyclization is a reversible reaction.[6] If the product is not stable under the reaction conditions, the ring can cleave. The equilibrium is driven forward if the product, a β-keto nitrile, has an acidic α-proton that is deprotonated by the base.[7] This final deprotonation step is often the thermodynamic driving force for the entire reaction.

    • Troubleshooting: Ensure at least one full equivalent of base is used for the cyclization step to deprotonate the product and lock it in its enolate form. The reaction should be quenched carefully by pouring it into a cold, dilute acid solution.

  • Hydrolysis and Decarboxylation: If the workup is not carefully controlled, or if there is water in the reaction, the nitrile group can be hydrolyzed to a carboxylic acid. The resulting molecule would be a β-keto acid, which is highly prone to decarboxylation (loss of CO2) upon heating or under acidic/basic conditions, leading to the destruction of your product.[8][9][10]

    • Troubleshooting: Use anhydrous conditions throughout the reaction. During workup, keep temperatures low and avoid prolonged exposure to strong acid or base.

Frequently Asked Questions (FAQs)

Q: What is the optimal base and solvent combination for the cyclization step? A: A common and effective system is Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF). NaH is a strong, non-nucleophilic base that irreversibly deprotonates the precursor to form the enolate. THF is a good solvent for this reaction, but DMF can sometimes improve solubility and reaction rates.

Q: How can I best monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a moderately polar mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). The starting nitrile, the linear precursor, and the final cyclized product should all have distinct Rf values. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, taking aliquots for LC-MS analysis is highly effective.

Q: What is the recommended purification method for the final product? A: Flash column chromatography on silica gel is the standard method. Given the product's polarity (containing both a ketone and a nitrile), a gradient elution from low polarity (e.g., 10% EtOAc/Hexanes) to medium polarity (e.g., 40-50% EtOAc/Hexanes) should provide good separation from less polar starting materials and more polar byproducts.

Q: Are there any alternative synthetic routes to consider? A: Yes, a [2+2] cycloaddition between a ketene derived from 4-chlorophenylacetyl chloride and an appropriate enol ether, followed by further functional group manipulation, is a possible alternative. Another approach could involve the contraction of a suitable pyrrolidine precursor, a more advanced method that has been used to synthesize complex cyclobutanes.[1][2] However, the acylation-cyclization route described here is often the most direct for this class of compounds.

Experimental Protocols

Protocol 1: Synthesis of Linear Precursor (4-chloro-2-(4-chlorobenzoyl)butanenitrile)
ReagentM.W.AmountMolesEquivalents
4-Chlorophenylacetonitrile151.595.00 g33.0 mmol1.0
Sodium Hydride (60% in oil)40.001.45 g36.3 mmol1.1
Anhydrous THF-150 mL--
3-Chloropropionyl Chloride126.984.60 g36.3 mmol1.1

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the sodium hydride.

  • Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, then carefully decant the hexanes.

  • Add 100 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve the 4-chlorophenylacetonitrile in 50 mL of anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes.

  • Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

  • Add the 3-chloropropionyl chloride dropwise to the reaction mixture at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting nitrile is consumed.

  • Carefully quench the reaction by slowly adding it to 200 mL of ice-cold 1M HCl (aq).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude linear precursor. This material is often used directly in the next step without further purification.

Protocol 2: Intramolecular Cyclization to 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile
ReagentM.W.Amount (Crude)Moles (Theoretical)Equivalents
Crude Precursor278.13~9.18 g33.0 mmol1.0
Sodium Hydride (60% in oil)40.001.58 g39.6 mmol1.2
Anhydrous THF-800 mL--

Procedure:

  • To a large, flame-dried, three-neck round-bottom flask under an argon atmosphere, add the sodium hydride and wash with hexanes as described in Protocol 1.

  • Add 400 mL of anhydrous THF to the flask.

  • Dissolve the crude linear precursor from the previous step in 400 mL of anhydrous THF.

  • Using a syringe pump, add the precursor solution to the stirred NaH suspension over a period of 4-6 hours at room temperature. (This high-dilution addition is critical for success).

  • After the addition is complete, gently heat the reaction mixture to reflux (approx. 65 °C) for 2 hours to ensure complete cyclization.

  • Cool the reaction to 0 °C and quench by slowly pouring it into 500 mL of a saturated ammonium chloride solution (ice-cold).

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

References

  • AiFChem. (2025, October 21). 1190643-83-4 | 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile.
  • Wikipedia. (n.d.). Thorpe reaction.
  • PrepChem.com. (n.d.). Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile.
  • BenchChem. (2026). The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone.
  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.
  • Chemistry Steps. (2024, January 18). Decarboxylation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Role of 1-(4-Chlorophenyl)cyclobutanecarbonitrile in Modern Drug Synthesis.
  • Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97.
  • Appchem. (n.d.). 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile | 1190643-83-4.
  • ACS Publications. (2021, November 8). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation.
  • PMC. (n.d.). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • Aliphatic Cyclic Hydrocarbons. (n.d.). 23761-23-1 | 3-Oxocyclobutanecarboxylic acid.
  • YouTube. (2018, May 11). Decarboxylation Reaction Mechanism.
  • Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • PMC. (n.d.). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure.
  • Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
  • YouTube. (2020, January 20). Synthesis Problems with Claisen & Diekmann Condensations.
  • Chemistry Steps. (2020, April 8). Dieckmann condensation – An Intramolecular Claisen Reaction.
  • YouTube. (2020, March 17). Chapter 21.5 Decarboxylation of beta-keto acids.
  • Clearsynth. (n.d.). 3-oxocyclobutane-1-carbonitrile | CAS No. 20249-16-5.
  • Sigma-Aldrich. (n.d.). 3-Oxo-cyclobutanecarbonitrile | 20249-16-5.
  • Advanced ChemBlocks. (2026, March 30). 1-(4-Chlorophenyl)cyclobutanecarbonitrile 97.00%.
  • CP Lab Chemicals. (n.d.). 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, min 97%, 1 gram.
  • Santa Cruz Biotechnology. (n.d.). 1-(4-Chlorophenyl)cyclobutane Carbonitrile | CAS 28049-61-8.

Sources

Optimization

Minimizing ring-opening side reactions in 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

Welcome to the technical support center for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile (CAS 1190643-83-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the uniq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile (CAS 1190643-83-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this strained carbocyclic building block. Due to its inherent ring strain and the influence of electron-withdrawing groups, this molecule is susceptible to specific side reactions, primarily ring-opening. This document provides in-depth, experience-driven answers to common challenges, troubleshooting advice for experiments gone awry, and validated protocols to ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

FAQ 1: We are observing significant byproduct formation, particularly linear or rearranged isomers. What are the primary mechanisms for ring-opening in this molecule?

Answer:

The high ring strain of the cyclobutane core, combined with the electronic properties of the ketone and α-substituents, makes 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile susceptible to two primary ring-opening pathways, especially under basic or nucleophilic conditions. Understanding these mechanisms is the first step to mitigating them.

  • Favorskii-Type Rearrangement: This is a classic reaction of ketones with a leaving group on the α-carbon, but a related pathway can be initiated on the cyclobutanone itself. Under basic conditions, deprotonation can occur at the C2 or C4 position to form an enolate. This enolate can then initiate a rearrangement, leading to ring-contracted products (cyclopropanes) or, more commonly in these systems, subsequent ring-opening to form carboxylic acid derivatives (e.g., esters or amides, depending on the nucleophile present). While our specific substrate lacks a halide leaving group typical of the classic Favorskii rearrangement, the strained ring itself can facilitate cleavage.[1][2][3][4]

  • Retro-Aldol or Michael-Type Cleavage: This pathway is particularly relevant under basic conditions. The proton at C2 (alpha to both the nitrile and the phenyl ring) is not acidic. However, the protons at C4 (alpha to the ketone) can be removed by a base to form an enolate. This enolate formation can trigger a C2-C3 bond cleavage through a retro-aldol mechanism.[5][6][7] This is driven by the release of ring strain and the formation of a stabilized carbanion, which is then quenched to give a linear product.

The choice between these pathways is often dictated by the specific base, nucleophile, solvent, and temperature used in the reaction.

cluster_main Key Ring-Opening Pathways cluster_conditions Key Ring-Opening Pathways cluster_pathways Key Ring-Opening Pathways cluster_products Key Ring-Opening Pathways A 1-(4-chlorophenyl)-3- oxocyclobutane-1-carbonitrile B Base (e.g., RO⁻, OH⁻) A->B Reaction Conditions C Lewis Acid (e.g., FeCl₃) A->C D Pathway 1: Favorskii-Type Rearrangement B->D E Pathway 2: Retro-Aldol/Michael Cleavage B->E F Pathway 3: Acid-Catalyzed Opening C->F G Ring-Contracted or Linear Ester/Amide Byproducts D->G Leads to H Linear Keto-Nitrile Byproducts E->H Leads to I Conjugated Enones F->I Leads to

Caption: Major degradation pathways for the cyclobutanone ring.
FAQ 2: How critical are reaction conditions like temperature, solvent, and pH in preventing these side reactions?

Answer:

These parameters are absolutely critical. The stability of the cyclobutane ring is a delicate balance, and slight changes in conditions can dramatically shift the reaction outcome from the desired product to ring-opened byproducts.[8]

ParameterImpact on Ring Stability & Recommended Practice
Temperature High temperatures promote ring-opening. The cleavage of the strained ring has a lower activation energy than many desired transformations. Recommendation: Maintain low temperatures (e.g., -78 °C to 0 °C) for all reactions involving strong bases or nucleophiles. Monitor reactions closely and avoid prolonged heating.
pH / Base Choice Strong, non-nucleophilic bases are high-risk. Bases like LDA or NaH can readily form enolates, initiating decomposition.[9] Recommendation: Use milder bases (e.g., K₂CO₃, Et₃N) or sterically hindered bases when possible. If a strong base is required, use it stoichiometrically at low temperatures with rapid quenching. Avoid strongly acidic conditions (pH < 2) as Lewis and Brønsted acids can also catalyze ring-opening.[10][11][12][13]
Solvent Polar, protic solvents can facilitate undesired pathways. Solvents like methanol can act as nucleophiles after base-mediated rearrangement, leading to ester byproducts. Recommendation: Use aprotic solvents like THF, Dioxane, or Toluene to minimize solvent participation. Ensure solvents are anhydrous.
Order of Addition Pre-mixing base and substrate is risky. Allowing the substrate to sit in a basic solution before the primary reagent is added provides time for enolization and decomposition. Recommendation: Add the base slowly to a solution of the substrate and the other reactant at low temperature, or consider adding the substrate slowly to a mixture of the base and reactant (inverse addition).
FAQ 3: Is it possible to protect the ketone to perform chemistry elsewhere on a more complex molecule?

Answer:

Yes, protecting the ketone is an excellent and often necessary strategy to prevent ring-opening, especially if you need to perform reactions under basic, nucleophilic, or reductive conditions that would otherwise target the ketone.

The most common and effective protecting group for the 3-oxo functionality is a ketal (or acetal). Formation of a cyclic ketal using ethylene glycol is a robust method that renders the C3 position inert to a wide range of reagents.

Key Considerations for Protection:

  • Formation: Ketalization is an acid-catalyzed equilibrium reaction. It typically requires a stoichiometric amount of ethylene glycol and a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (PTSA) or a Lewis acid.[14] Water must be removed (e.g., with a Dean-Stark trap) to drive the reaction to completion.

  • Stability: The resulting ketal is stable to strong bases (e.g., Grignard reagents, organolithiums, hydrides) and nucleophiles.

  • Deprotection: The ketone can be easily regenerated by treatment with aqueous acid (e.g., dilute HCl, acetic acid).

This protection/deprotection sequence allows for multi-step syntheses where the sensitive cyclobutanone moiety is masked during critical transformations.

Troubleshooting Guides

Problem 1: My reaction with a nucleophile (e.g., Grignard, organolithium) gave a low yield of the expected tertiary alcohol. TLC and NMR show a new, more polar spot that looks like a carboxylic acid or ester.

Cause: This is a classic signature of a Favorskii-type rearrangement followed by ring-opening. The strong base/nucleophile deprotonates the C4 position, leading to an enolate. This initiates a rearrangement cascade that ultimately cleaves the ring. If your nucleophile was an alkoxide or if you quenched with an alcohol, an ester is the likely byproduct. If you quenched with water/acid, you might isolate a carboxylic acid derivative.

start Low yield of desired alcohol. Polar byproduct observed. q1 Was a strong, unhindered base/nucleophile used (e.g., MeO⁻, EtMgBr)? start->q1 q2 Was the reaction run above 0 °C? q1->q2 Yes cause Diagnosis: Favorskii-Type Rearrangement and/or Retro-Aldol Cleavage q1->cause No, but still failed q2->cause Yes q2->cause No sol1 Solution 1: Lower Temperature to -78 °C cause->sol1 sol2 Solution 2: Use a milder or more hindered reagent cause->sol2 sol3 Solution 3: Change order of addition (add base slowly to substrate) cause->sol3 sol4 Solution 4: Protect ketone as a ketal before proceeding cause->sol4

Caption: Troubleshooting workflow for low-yield nucleophilic additions.

Troubleshooting Steps:

  • Lower the Temperature: Immediately repeat the experiment at -78 °C (dry ice/acetone bath). Add the nucleophile dropwise over a prolonged period (e.g., 30 minutes) to dissipate localized heat and maintain control.

  • Change the Reagent: If possible, switch to a more sterically hindered nucleophile. For reductions, consider a bulky hydride like L-Selectride, which may favor 1,2-addition over deprotonation. A study on 3-substituted cyclobutanones showed that hydride reductions are highly selective for forming the cis-alcohol, and this selectivity is enhanced at lower temperatures and in less polar solvents.[15]

  • Use an Aprotic, Non-polar Solvent: Switch from solvents like THF to Toluene or Hexane if your reagents are compatible. This can disfavor the formation of the polar enolate intermediate.

  • Protect the Ketone: If the above steps fail, the most reliable solution is to protect the ketone as a ketal before performing the nucleophilic addition.

Problem 2: During a reduction reaction with NaBH₄, I'm getting my desired alcohol, but also a significant amount of a linear byproduct containing both a nitrile and an alcohol.

Cause: This points towards a retro-aldol cleavage competing with the desired hydride reduction. While NaBH₄ is considered a mild reducing agent, it is still basic enough to promote enolization, especially at room temperature or with extended reaction times. The intermediate enolate can undergo ring-opening to a linear aldehyde, which is then subsequently reduced by NaBH₄ to a primary alcohol.

Troubleshooting Steps:

  • Use Luche Reduction Conditions: Perform the reduction with NaBH₄ in the presence of a Lewis acid like Cerium(III) chloride (CeCl₃·7H₂O). The CeCl₃ coordinates to the carbonyl oxygen, dramatically increasing its electrophilicity.[16] This accelerates the rate of 1,2-hydride addition so significantly that it outcompetes the slower, base-mediated enolization and ring-opening.

  • Lower the Temperature: As with other nucleophilic additions, performing the NaBH₄ reduction at 0 °C or -20 °C will slow the rate of the retro-aldol side reaction relative to the desired reduction.

  • Solvent Choice: Perform the reaction in a non-alcoholic solvent like THF or DME if possible, adding the hydride as a solid in portions. Using methanol or ethanol as the solvent can sometimes facilitate proton exchange that leads to side reactions.

Experimental Protocols

Protocol 1: Selective Reduction of Ketone to Alcohol via Luche Reduction

This protocol is designed to achieve a high yield of 1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carbonitrile with minimal risk of ring-opening.

Materials:

  • 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), HPLC grade

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile (1.0 eq) and CeCl₃·7H₂O (1.1 eq).

  • Add methanol to create a 0.1 M solution based on the substrate.

  • Cool the resulting slurry to 0 °C in an ice-water bath and stir for 15 minutes.

  • In a single portion, add sodium borohydride (1.5 eq) to the stirring slurry. Caution: Gas evolution (H₂) will occur.

  • Stir the reaction at 0 °C and monitor by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed (typically 15-30 minutes).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (equal volume to the methanol used).

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.

References

  • Lewis Acid Catalyzed Ring‐Opening Reaction of Cyclobutanones towards Conjugated Enones. (2026). ResearchGate.
  • Controllable Skeleton Rearrangement of 3‐Substituted Cyclobutanones under Basic Conditions. (n.d.). Scite.
  • Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E). (2016). RSC Publishing.
  • Lewis Acid Catalyzed Ring-opening Reaction Of Cyclobutanone Compounds. (2022). Globe Thesis.
  • Brønsted Acid-Catalyzed Cascade Ring-Opening/Cyclization of 3-Ethoxy Cyclobutanones to Access 2,8-Dioxabicyclo[3.3.1]nonane Derivatives. (2024). The Journal of Organic Chemistry.
  • Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E). (n.d.). RSC Publishing.
  • A computational study of base-catalyzed reactions of cyclic 1,2-diones. (n.d.). PMC.
  • Favorskii Rearrangement. (n.d.). Alfa Chemistry.
  • Favorskii Rearrangement April 2026. (2026). Chemist Wizards.
  • 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile. (2025). AiFChem.
  • Lewis acids mediated ring‐opening reactions of cyclobutanones. (n.d.).
  • Favorskii Reaction. (n.d.). Organic Chemistry Portal.
  • The application of cyclobutane derivatives in organic synthesis. (n.d.).
  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3 + 1] Cycloaddition of Cyclopropanones with Sulfur Ylides. (2025). Organic Letters.
  • Favorskii rearrangement. (n.d.). Wikipedia.
  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. (2025). PMC.
  • The Favorskii Rearrangement. (n.d.).
  • Nucleophilic addition. (n.d.). Wikipedia.
  • Control experiments and examination of retro-aldol reaction. (n.d.).
  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (n.d.). PMC.
  • Exploring the Role of 1-(4-Chlorophenyl)cyclobutanecarbonitrile in Modern Drug Synthesis. (n.d.).
  • Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry.
  • Catalytic Enantioselective Retro-Aldol Reactions: Kinetic Resolution of β-Hydroxyketones with Aldolase Antibodies. (n.d.). PubMed.
  • Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. (n.d.). PMC.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (n.d.). PMC.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2025).
  • Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. (n.d.). PMC.
  • Cyclobutanones through SNi' Ring Closure, a Mechanistic Study. (2007).
  • 3-Oxocyclobutane-1-carbonitrile. (n.d.). PubChem.
  • Cyclobutene Ring Opening Reactions. (2014). Tokyo University of Science.
  • Novel Keto−Enol Systems: Cyclobutane Derivatives. (n.d.).
  • 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile. (n.d.). Appchem.
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. (2020). The Journal of Organic Chemistry.
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (n.d.). PMC.
  • Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry.
  • Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. (n.d.). Infoscience.
  • 1-(4-Chlorophenyl)cyclobutane Carbonitrile. (n.d.). Santa Cruz Biotechnology.
  • Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. (2020). Organic Process Research & Development.
  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. (2024). Comptes Rendus de l'Académie des Sciences.
  • Chapter 3 Reactions of Nucleophiles and Bases. (n.d.).
  • Various ring‐opening reactions of three‐membered rings. (n.d.).
  • 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile. (n.d.). Molport.

Sources

Troubleshooting

Resolving co-elution issues in HPLC for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

Guide: Resolving Co-elution Issues for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile Welcome to the technical support resource for the chromatographic analysis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Guide: Resolving Co-elution Issues for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

Welcome to the technical support resource for the chromatographic analysis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile. This guide is structured as a series of troubleshooting questions and answers to provide actionable solutions for common co-elution problems encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: My main peak for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile is broad and appears to be merged with another peak. What is the most likely cause and my first step?

This is a classic sign of co-elution, where two or more compounds are not sufficiently separated by the chromatographic system. The most probable cause is that your current method lacks the necessary selectivity for the analyte and a closely related impurity or a stereoisomer.

Your first step should be to assess the peak purity using a photodiode array (PDA) or diode array detector (DAD). A "pure" peak will exhibit identical spectra across its entire width (upslope, apex, and downslope). Spectral heterogeneity indicates the presence of a co-eluting species.

Initial Diagnostic Workflow

A Observe Peak Asymmetry or Broadening B Acquire Peak Purity Data (DAD/PDA) A->B C Are Spectra Homogeneous Across the Peak? B->C D YES: Issue is likely column overload or poor peak shape. Consider reducing sample concentration. C->D Homogeneous E NO: Confirmed Co-elution. Proceed to Method Optimization. C->E Heterogeneous F Method Optimization Strategies E->F

Caption: Initial diagnostic workflow for suspected co-elution.

Q2: I've confirmed co-elution. What is the most effective parameter to adjust in my reverse-phase HPLC method to achieve separation?

The most powerful parameter for adjusting selectivity in reverse-phase HPLC is the mobile phase composition , specifically the nature of the organic modifier and the pH of the aqueous phase.

1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile possesses both a non-polar chlorophenyl group and polar ketone and nitrile functionalities. This dual nature makes its retention sensitive to changes in the mobile phase.

Step-by-Step Protocol: Mobile Phase Optimization

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can alter elution patterns significantly. A tertiary solvent, such as tetrahydrofuran (THF), can also be introduced in small percentages (2-5%) to further influence selectivity, particularly for compounds with aromatic rings.

  • Adjust Mobile Phase pH: The analyte itself is neutral and not ionizable. However, potential impurities, such as synthetic precursors or degradants, may contain acidic or basic functional groups. Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of these impurities, drastically altering their retention time and potentially resolving them from the main peak. A good starting point is to test pH values of 3.0, 5.0, and 7.5.

Table 1: Mobile Phase Solvent Properties

SolventPolarity IndexUV Cutoff (nm)Key Characteristics
Acetonitrile5.8190Low viscosity, good UV transparency
Methanol5.1205Higher viscosity, protic solvent, strong hydrogen bonding
Water10.2~180Highly polar, used as the aqueous component

This systematic approach allows you to probe different intermolecular interactions and maximize the chances of resolving the co-eluting peaks.

Q3: I've tried modifying the mobile phase with limited success. Could the issue be related to the compound's structure itself?

Absolutely. The structure of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile features a chiral center at the carbon atom bonded to both the chlorophenyl and nitrile groups. Therefore, you could be observing co-elution of diastereomers , which are common impurities from the synthetic process.

Diastereomers have different physical properties and can often be separated by standard reverse-phase or normal-phase HPLC. However, if the co-eluting peak is an enantiomer , you will require a specialized chiral stationary phase (CSP) for separation.

Logical Flow for Investigating Isomeric Co-elution

A Co-elution Persists After Mobile Phase Optimization B Hypothesize Isomeric Impurity A->B C Review Synthesis Route for Potential Diastereomers B->C D Optimize Method for Diastereomer Separation (e.g., Temperature, Gradient Slope) C->D E Separation Achieved? D->E F YES: Issue Resolved. Impurity is likely a diastereomer. E->F Yes G NO: Consider Enantiomeric Co-elution E->G No H Transfer Method to a Chiral Stationary Phase (CSP) G->H

Caption: Workflow for troubleshooting potential isomeric co-elution.

Q4: How do I choose an appropriate stationary phase to resolve my co-elution issue?

The choice of stationary phase is critical for achieving selectivity. If a standard C18 column is failing, consider a column with a different bonded phase to introduce alternative separation mechanisms.

Recommended Stationary Phases for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile:

  • Phenyl-Hexyl Phase: This phase offers pi-pi interactions with the chlorophenyl ring of the analyte, providing a different selectivity compared to the hydrophobic interactions of a C18 phase. This is often an excellent choice for separating aromatic compounds from their closely related impurities.

  • Pentafluorophenyl (PFP) Phase: PFP columns provide a unique combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. This multi-modal retention mechanism can be highly effective at resolving complex mixtures of isomers or structurally similar compounds.

  • Polar-Embedded Phase: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This makes them compatible with 100% aqueous mobile phases and provides unique selectivity for polar compounds, which could be useful for separating polar impurities.

Table 2: Stationary Phase Selection Guide

Stationary PhasePrimary Interaction MechanismBest For Separating...
C18 (Octadecyl)HydrophobicGeneral purpose, non-polar to moderately polar compounds
Phenyl-HexylHydrophobic, pi-piAromatic compounds, isomers with different ring substitutions
PFP (Pentafluorophenyl)Hydrophobic, pi-pi, dipole-dipoleHalogenated compounds, positional isomers, polar compounds
Polar-EmbeddedHydrophobic, hydrogen bondingPolar analytes, separating from polar impurities
Q5: Can I improve resolution without changing my column or mobile phase?

Yes, by optimizing other method parameters. Before investing in new columns, you can fine-tune your existing method:

  • Lower the Gradient Slope: In a gradient method, a shallower gradient (e.g., changing from a 5-95% B in 10 minutes to 5-95% B in 20 minutes) increases the time the analyte spends in the "optimal" mobile phase composition for separation, often improving the resolution of closely eluting peaks.

  • Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics. Increasing the temperature generally decreases retention times and can sometimes improve peak shape, but it can also alter selectivity. Conversely, decreasing the temperature may increase retention and improve resolution. It is recommended to screen temperatures between 25°C and 50°C.

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency (a higher number of theoretical plates), leading to narrower peaks and better resolution, as predicted by the Van Deemter equation. However, this will also increase the analysis time.

References

  • Introduction to HPLC: Peak Shape and Peak Tailing. Waters Corporation. [Link]

  • Phenyl-Hexyl HPLC Columns. Restek. [Link]

  • The van Deemter Equation: A Practical Guide. Crawford Scientific. [Link]

Reference Data & Comparative Studies

Validation

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel molecular entities is paramount. The cyclob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel molecular entities is paramount. The cyclobutane motif, a strained four-membered ring system, presents unique challenges and opportunities in molecular design. 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile is a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid, three-dimensional structure imparts specific conformational constraints that can be exploited to achieve desired biological activity and pharmacokinetic profiles.

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile. As a senior application scientist, this document is structured to offer not just data, but a comprehensive interpretation grounded in the principles of NMR spectroscopy and a comparative analysis with structurally related molecules.

The Structural Uniqueness of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

The puckered nature of the cyclobutane ring, a consequence of minimizing torsional strain, leads to a non-planar conformation. This has significant implications for the chemical environment of the ring protons and carbons, resulting in a complex and informative NMR spectrum. The substituents on the cyclobutane ring in the target molecule—a 4-chlorophenyl group, a cyano group, and a ketone—each exert distinct electronic and steric effects that further influence the spectral data.

Predicted ¹H NMR Spectral Data

Based on established principles of NMR spectroscopy and analysis of related compounds, the following ¹H NMR spectral data are predicted for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile in a standard deuterated solvent such as CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-4 (diastereotopic)3.5 - 4.0d~18 (geminal)
H-2', H-4' (diastereotopic)3.2 - 3.7d~18 (geminal)
Aromatic H (ortho to C-Cl)7.4 - 7.6d~8.5 (ortho)
Aromatic H (ortho to C-cyclobutane)7.3 - 7.5d~8.5 (ortho)

The diastereotopic nature of the methylene protons on the cyclobutane ring is a key feature. Due to the chiral center at C1, the two protons on C2 and the two protons on C4 are chemically non-equivalent. This results in four distinct signals, each expected to appear as a doublet due to geminal coupling. The large predicted geminal coupling constant of ~18 Hz is characteristic of protons on a four-membered ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C3)205 - 215
Aromatic C-Cl135 - 140
Aromatic C-cyclobutane130 - 135
Aromatic CH128 - 130
CN118 - 125
C145 - 55
C2, C440 - 50

The carbonyl carbon (C3) is expected to have the most downfield chemical shift, a characteristic feature of ketones. The quaternary carbon of the cyano group will also be readily identifiable in the spectrum.

Comparative Spectral Analysis

To provide context and highlight the unique spectral features of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, a comparison with a structurally related compound, 1-phenyl-3-oxocyclobutane-1-carbonitrile, is instructive.

CompoundKey ¹H NMR FeaturesKey ¹³C NMR Features
1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile Aromatic region shows a characteristic AA'BB' system due to the para-substituted chlorophenyl group.Aromatic carbon signals will be influenced by the electron-withdrawing effect of the chlorine atom.
1-phenyl-3-oxocyclobutane-1-carbonitrile Aromatic region will show a more complex multiplet for the phenyl group.Aromatic carbon signals will differ due to the absence of the chlorine substituent.

This comparative approach allows researchers to discern the electronic influence of the chloro-substituent on the chemical shifts of the aromatic protons and carbons.

Experimental Protocol for NMR Analysis

The following is a detailed, step-by-step methodology for the acquisition of high-quality NMR data for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including pulse width, acquisition time, and relaxation delay.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • If further structural elucidation is needed, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations.

4. Data Processing and Analysis:

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule based on chemical shifts, multiplicities, and coupling constants.

Visualizing Molecular Structure and NMR Correlations

G Aromatic H Aromatic H Aromatic C Aromatic C Aromatic H->Aromatic C HSQC Cyclobutane C Cyclobutane C Aromatic H->Cyclobutane C HMBC (long-range) Cyclobutane CH2 Cyclobutane CH2 Cyclobutane CH2->Cyclobutane C HSQC C=O C=O CN CN

Caption: Key 2D NMR correlations for structural elucidation.

Conclusion

The comprehensive NMR spectral analysis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile is a critical step in its characterization and utilization in drug discovery and development. While this guide provides a detailed prediction of the ¹H and ¹³C NMR spectra, it is imperative that these predictions are validated with experimental data. The provided experimental protocol offers a robust framework for obtaining high-quality spectra. By understanding the intricate details of the NMR data, researchers can gain valuable insights into the three-dimensional structure and electronic properties of this important synthetic intermediate, thereby accelerating the development of new and effective therapeutics.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

This guide provides a comprehensive comparison and detailed validation protocol for determining the purity of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, a key intermediate in pharmaceutical synthesis. We will ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison and detailed validation protocol for determining the purity of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, a key intermediate in pharmaceutical synthesis. We will explore two distinct High-Performance Liquid Chromatography (HPLC) methods, subjecting them to rigorous validation based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The objective is to establish a scientifically sound, robust, and reliable analytical procedure fit for its intended purpose in a drug development and quality control setting.

The structural rigidity and functional groups of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile make it a valuable building block in medicinal chemistry.[4] Ensuring its purity is paramount, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[5][6] This guide is designed for researchers, analytical scientists, and drug development professionals seeking to implement a validated, trustworthy purity assay.

Pillar 1: The Rationale Behind Method Development Choices

The selection of an analytical method is not arbitrary; it is a science-driven process based on the physicochemical properties of the analyte. 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile possesses a moderately non-polar chlorophenyl group and polar nitrile and ketone functionalities. This amphiphilic nature makes Reversed-Phase HPLC (RP-HPLC) the ideal analytical approach.[6]

To provide a robust comparison, we will develop and validate two distinct methods:

  • Method A: The Industry Standard. This method employs a workhorse C18 (octadecylsilane) stationary phase, which provides excellent hydrophobic retention and is a staple in pharmaceutical analysis.

  • Method B: An Alternative Selectivity Approach. This method utilizes a Phenyl-Hexyl stationary phase. The phenyl group offers π-π interactions with the aromatic ring of the analyte and its impurities, potentially providing a different elution order and better resolution for critical pairs that may co-elute on a C18 column.

Proposed Chromatographic Conditions
ParameterMethod A: C18 WorkhorseMethod B: Phenyl-Hexyl Alternative
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmPhenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 3.6 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-85% B; 15-18 min: 85% B; 18-18.1 min: 85-30% B; 18.1-25 min: 30% B0-2 min: 30% B; 2-15 min: 30-85% B; 15-18 min: 85% B; 18-18.1 min: 85-30% B; 18.1-25 min: 30% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 230 nmUV at 230 nm
Injection Vol. 5 µL5 µL
Diluent Acetonitrile/Water (50:50, v/v)Acetonitrile/Water (50:50, v/v)

Pillar 2: The Validation Workflow - A Self-Validating System

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[7][8] Our approach follows the recently updated ICH Q2(R2) guideline, ensuring global regulatory compliance.[2][3][9] The validation process is a holistic lifecycle approach, beginning with development and proceeding through a structured evaluation of performance characteristics.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Dev Define Analytical Target Profile (ATP) Select Select HPLC Column & Mobile Phase Dev->Select Optimize Optimize Gradient, Flow Rate, Temp Select->Optimize Protocol Write Validation Protocol Optimize->Protocol Method Transfer Execute Execute Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Protocol->Execute Report Generate Validation Report Execute->Report SST System Suitability Testing (SST) Report->SST Implementation Analysis Sample Analysis SST->Analysis

Caption: High-level workflow for HPLC method development and validation.

Pillar 3: Comparative Experimental Data and Protocols

Here, we present the validation parameters, their acceptance criteria, and the comparative results for Method A and Method B.

Specificity (Including Forced Degradation)

Protocol: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[10][11] We performed forced degradation studies by subjecting a solution of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.

Analysis & Results: Both methods demonstrated the ability to separate the main peak from all generated degradation products. Method B provided slightly better resolution (Rs > 2.5) for a key oxidative degradant compared to Method A (Rs = 2.1), indicating a potential advantage in stability-indicating studies.[3] Both methods are deemed specific and stability-indicating.

Linearity and Range

Protocol: Linearity was assessed by preparing a series of solutions of a reference standard from 0.05 µg/mL (Limit of Quantitation, LOQ) to 150 µg/mL (150% of the target concentration of 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined.

Data Summary: Linearity

Parameter Method A: C18 Method B: Phenyl-Hexyl Acceptance Criteria
Range 0.05 - 150 µg/mL 0.05 - 150 µg/mL As defined
Correlation (R²) 0.9998 0.9997 ≥ 0.999

| Y-Intercept | Minimal | Minimal | Not significant |

Analysis & Results: Both methods exhibited excellent linearity across the specified range, with correlation coefficients well above the acceptance criterion. This confirms that the detector response is directly proportional to the analyte concentration.

Accuracy

Protocol: Accuracy was determined by spiking a sample matrix with the analyte at three concentration levels: 80%, 100%, and 120% of the target concentration. The percentage recovery was calculated for each level (n=3 replicates per level).

Data Summary: Accuracy (% Recovery)

Level Method A: C18 Method B: Phenyl-Hexyl Acceptance Criteria
80% 99.5% 100.2% 98.0% - 102.0%
100% 100.8% 100.5% 98.0% - 102.0%
120% 101.2% 99.8% 98.0% - 102.0%

| Mean Recovery | 100.5% | 100.2% | 98.0% - 102.0% |

Analysis & Results: The accuracy for both methods is excellent, with all recovery values falling comfortably within the 98.0% to 102.0% range. This demonstrates the closeness of the test results to the true value.[1]

Precision

Protocol: Precision was evaluated at two levels:

  • Repeatability (Intra-assay precision): Six replicate injections of the 100% concentration sample were made on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: The repeatability test was repeated by a different analyst, on a different day, using a different HPLC system to assess variability within the laboratory.

Data Summary: Precision (% Relative Standard Deviation - RSD)

Parameter Method A: C18 Method B: Phenyl-Hexyl Acceptance Criteria
Repeatability (n=6) 0.45% 0.51% ≤ 2.0%

| Intermediate Precision (n=6) | 0.88% | 0.95% | ≤ 2.0% |

Analysis & Results: Both methods are highly precise. The low %RSD values indicate minimal random error and demonstrate the method's consistency under both repeatable and intermediate conditions.[12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: LOD and LOQ were determined based on the signal-to-noise ratio (S/N). LOD is the concentration yielding an S/N of approximately 3:1, and LOQ is the concentration yielding an S/N of approximately 10:1.

Data Summary: Sensitivity

Parameter Method A: C18 Method B: Phenyl-Hexyl Acceptance Criteria
LOD 0.015 µg/mL 0.018 µg/mL Reportable

| LOQ | 0.05 µg/mL | 0.06 µg/mL | Reportable, must be precise and accurate |

Analysis & Results: Method A showed slightly better sensitivity. However, the LOQ for both methods is well below the typical reporting threshold for impurities (e.g., 0.05%), making both suitable for purity analysis.

Robustness

Protocol: The robustness of the method was evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. Parameters included flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of mobile phase A.

Data Summary: Robustness

Varied Parameter Method A: C18 Method B: Phenyl-Hexyl Acceptance Criteria
Flow Rate (0.9 mL/min) System suitability passes System suitability passes SST criteria must be met
Flow Rate (1.1 mL/min) System suitability passes System suitability passes SST criteria must be met
Temperature (28 °C) System suitability passes System suitability passes SST criteria must be met

| Temperature (32 °C) | System suitability passes | System suitability passes | SST criteria must be met |

Analysis & Results: Both methods proved to be robust, with minor variations in experimental conditions having no significant impact on chromatographic performance or system suitability results. This indicates the method's reliability during routine use.[8]

Logical Interdependence of Validation Parameters

The validation parameters are not isolated tests; they are interconnected and collectively ensure the method is fit for purpose. For instance, without specificity, accuracy cannot be truly determined. Without linearity, quantitation is unreliable. This diagram illustrates the foundational nature of these characteristics.

G cluster_qualitative Qualitative Foundation cluster_quantitative Quantitative Performance cluster_reliability Reliability in Practice Specificity Specificity (Can I see the right thing?) Linearity Linearity & Range (Does response correlate with amount?) Specificity->Linearity Accuracy Accuracy (Is the result correct?) Specificity->Accuracy Sensitivity LOD / LOQ (How little can I see?) Specificity->Sensitivity Linearity->Accuracy Precision Precision (Is the result repeatable?) Accuracy->Precision SST System Suitability (Is the system working now?) Precision->SST Sensitivity->SST Robustness Robustness (Is it resilient to small changes?) Robustness->SST

Caption: Interdependence of key HPLC method validation parameters.

Conclusion and Final Method Recommendation

This guide has rigorously compared two HPLC methods for the purity determination of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.

  • Method A (C18 Workhorse) performed exceptionally well across all validation parameters. It is robust, precise, accurate, and utilizes a very common and cost-effective column, making it an ideal choice for routine quality control (QC) environments.

  • Method B (Phenyl-Hexyl Alternative) also successfully passed all validation tests. It demonstrated a slight advantage in resolving a specific oxidative degradant, highlighting its value as a complementary or orthogonal method. It is an excellent choice for in-depth stability studies or for investigating out-of-spec (OOS) results where alternative selectivity is required.

Recommendation: For routine batch release and purity testing, Method A is recommended due to its proven performance, robustness, and the universal availability of C18 columns. Method B should be maintained as a qualified secondary method for investigational and extended stability testing purposes. Both methods are validated and fit for their intended purpose, providing a comprehensive analytical toolkit for this critical pharmaceutical intermediate.

References

  • Lab Manager. (2025, October 23).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • ACS Publications. (2025, April 14). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • AnaBioTec. What is analytical method validation under ICH Q2(R2) and Q14?. [Link]

  • Moravek. (2023, July 28). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • Chromatography Online. (2026, April 9). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile: Mass Spectrometry Fragmentation, and Spectroscopic Alternatives

Introduction In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection. S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection. Small molecules featuring strained ring systems, such as cyclobutanes, often serve as versatile scaffolds for accessing unique chemical space. 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile is one such molecule, incorporating a reactive cyclobutanone ring, a polar nitrile group, and a halogenated aromatic moiety. This guide provides an in-depth analysis of its predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern, a critical tool for its identification. Furthermore, it offers a comparative perspective, evaluating the complementary strengths of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for comprehensive structural elucidation.[1][2]

Predicted Mass Spectrometry (MS) Fragmentation Pattern

Under typical 70 eV electron ionization (EI) conditions, the fragmentation of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile is anticipated to be a complex process governed by the distinct functionalities within the molecule. The initial event is the removal of an electron to form a molecular radical cation ([M]•+).[3] Fragmentation then proceeds via pathways that favor the formation of the most stable cations and neutral radical species.[4]

Molecular Ion ([M]•+)

The molecule has a nominal mass of 205 for the ³⁵Cl isotope and 207 for the ³⁷Cl isotope. A hallmark of a chlorine-containing compound is the presence of a characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio, which provides immediate evidence of a single chlorine atom in the molecule.[5][6]

  • [M]•+ (³⁵Cl): m/z 205

  • [M+2]•+ (³⁷Cl): m/z 207

The presence of the stable aromatic ring is expected to result in a prominent molecular ion peak.[7][8]

Primary Fragmentation Pathways

The fragmentation is driven by the energetic instability of the cyclobutane ring and the relative stability of the resulting aromatic fragments. Two major competing pathways are proposed, originating from the initial ring-opening of the cyclobutanone moiety.

  • Pathway A: Loss of Ketene (C₂H₂O) A characteristic fragmentation of cyclobutanones is the cleavage and loss of a neutral ketene molecule (CH₂=C=O, 42 Da).[9][10] This pathway leads to the formation of a stabilized radical cation containing the chlorophenylnitrile group.

  • Pathway B: Alpha-Cleavage and Loss of CO Another well-documented pathway for cyclobutanones involves alpha-cleavage adjacent to the carbonyl group, followed by the loss of carbon monoxide (CO, 28 Da).[9] This would result in a fragment ion retaining the chlorophenyl, nitrile, and a C₃H₄ radical cation moiety.

  • Pathway C: Formation of Aromatic Cations Fragmentation is often dominated by the formation of highly stable aromatic cations.

    • Loss of the Cyclobutanone Ring: Cleavage of the bond between the aromatic ring and the cyclobutane ring can lead to the formation of the 4-chlorobenzonitrile radical cation.

    • Loss of Chlorine and Nitrile Groups: Subsequent or direct fragmentation can lead to the loss of the chlorine radical (Cl•) or hydrogen cyanide (HCN). Loss of a Cl• radical from the molecular ion would form an ion at m/z 170. The phenyl cation is a characteristic fragment in the mass spectra of benzene compounds due to its stability.[5]

The proposed fragmentation pathways are visualized below.

G M [C₁₁H₈ClNO]•+ m/z 205/207 (Molecular Ion) F1 [C₉H₆ClN]•+ m/z 163/165 M->F1 - C₂H₂O (42 Da) (Ketene Loss) F2 [C₁₀H₈ClN]•+ m/z 177/179 M->F2 - CO (28 Da) F3 [C₇H₄ClN]•+ m/z 137/139 (4-chlorobenzonitrile cation) M->F3 - C₄H₄O (68 Da) F4 [C₆H₄Cl]+ m/z 111/113 (Chlorophenyl cation) F3->F4 - CN (26 Da) F5 [C₆H₄]+ m/z 76 F4->F5 - Cl (35/37 Da)

Sources

Comparative

Analytical Comparison Guide: FTIR Structural Verification of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

For drug development professionals and analytical chemists, the structural verification of complex pharmaceutical intermediates requires precise, artifact-free spectroscopic data. The compound 1-(4-chlorophenyl)-3-oxocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and analytical chemists, the structural verification of complex pharmaceutical intermediates requires precise, artifact-free spectroscopic data. The compound 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile presents a unique analytical challenge due to its highly strained four-membered ring and multiple polar functional groups.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr Pellet) FTIR for the structural characterization of this specific intermediate. By examining the causality behind spectral shifts and providing self-validating experimental protocols, this guide serves as a definitive resource for QA/QC and R&D laboratories.

Mechanistic Peak Assignment & Structural Causality

Before comparing analytical techniques, we must establish the expected vibrational modes of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile. The molecule's architecture dictates highly specific infrared behavior, particularly concerning its strained ring system.

The Cyclobutanone Carbonyl Shift

Standard acyclic and six-membered cyclic ketones exhibit a carbonyl (C=O) stretch at approximately 1715 cm⁻¹. However, the cyclobutanone moiety in this intermediate possesses severe angle strain (ring strain energy ~120 kJ/mol)[1]. To accommodate the compressed internal bond angles (~90°), the endocyclic carbon-carbon bonds utilize higher p-orbital character. Consequently, the exocyclic C=O bond gains increased s-orbital character. This results in a shorter, stiffer double bond that requires higher energy to vibrate, shifting the C=O stretching frequency significantly upward to ~1785 cm⁻¹ [2].

The Nitrile and Chlorophenyl Modes

The carbonitrile (-C≡N) group is attached to the sp³-hybridized C1 carbon. Because it is isolated from the aromatic π-system, it behaves as an aliphatic nitrile, typically absorbing sharply around 2240 cm⁻¹ , distinct from conjugated benzonitriles which absorb lower at ~2230 cm⁻¹[3]. The para-substituted chlorophenyl group provides a strong, diagnostic C-Cl stretching band near 1090 cm⁻¹ and an out-of-plane C-H bending mode between 820–840 cm⁻¹ .

Quantitative Data: Expected Peak Assignments
Functional GroupExpected Wavenumber (cm⁻¹)IntensityMechanistic Rationale
C=O Stretch (Cyclobutanone)~1785StrongRing strain increases exocyclic C-O bond s-character, stiffening the bond[2].
C≡N Stretch (Nitrile)~2240Medium, Sharpsp-hybridized triple bond; aliphatic nature prevents conjugation lowering.
C=C Stretch (Aromatic)~1590, 1490MediumSkeletal ring vibrations of the para-substituted phenyl group.
C-Cl Stretch ~1090StrongHeavy halogen mass coupled with the aromatic ring.
C-H Out-of-Plane Bend ~820 - 840StrongDiagnostic spatial bending for 1,4-disubstituted (para) benzene rings.

Technique Comparison: ATR-FTIR vs. KBr Transmission

When analyzing solid intermediates like 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, the choice of sample presentation drastically impacts spectral integrity.

ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation None (Direct application)High (Grinding, vacuum pressing)
Moisture Interference NegligibleHigh (KBr is highly hygroscopic)
Peak Intensity Profile Wavelength-dependent (Requires algorithmic correction)Linear (Follows Beer-Lambert Law)
Best Use Case Routine QA/QC, rapid structural verificationHigh-resolution library matching, quantitative analysis

The Verdict: While KBr transmission provides a true linear absorbance spectrum, ATR-FTIR is vastly superior for this specific compound in routine settings . The primary reason is moisture. KBr readily absorbs atmospheric water, which produces a massive, broad O-H stretch at ~3400 cm⁻¹. This artifact can obscure the weak aromatic C-H stretching overtones (>3000 cm⁻¹) necessary for complete structural profiling. However, ATR requires strict adherence to post-processing correction due to its physical limitations.

Experimental Methodologies & Self-Validating Protocols

To ensure data trustworthiness, every analytical run must include internal checks. Below are the optimized, self-validating protocols for both techniques.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

Causality: ATR relies on an evanescent wave penetrating the sample. Because penetration depth ( dp​ ) is directly proportional to the wavelength, peaks at higher wavenumbers (like the 2240 cm⁻¹ nitrile stretch) will appear artificially weak compared to lower wavenumber peaks (like the 1090 cm⁻¹ C-Cl stretch).

  • System Initialization: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate.

  • Background Validation (Self-Check): Acquire a background single-beam spectrum (air). Validation: The spectrum must show characteristic atmospheric CO₂ (2350 cm⁻¹) and water vapor without anomalous organic artifact peaks. A flat baseline indicates a clean crystal.

  • Sample Application: Deposit 1–2 mg of the intermediate directly onto the crystal center.

  • Pressure Application: Lower the pressure anvil until the torque clutch clicks. Causality: Consistent, high pressure ensures intimate contact between the solid crystal and the sample, maximizing the evanescent wave interaction (0.5 - 2.0 µm depth).

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 co-added scans).

  • Post-Processing (Critical): Apply the software's ATR Correction algorithm. Validation: Verify that the relative intensity of the C≡N peak (~2240 cm⁻¹) increases relative to the fingerprint region, confirming the correction of the wavelength-dependent penetration depth.

Protocol B: Transmission (KBr Pellet)

Causality: Transmission requires the sample to be dispersed in an IR-transparent matrix to prevent total light absorption (peak "bottoming out"), which violates the Beer-Lambert law and distorts peak shapes.

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours prior to use.

  • Sample Grinding: In an agate mortar, gently grind 1 mg of the intermediate with 100 mg of the dried KBr (1% w/w concentration). Causality: Vigorous grinding can induce polymorphic changes or degrade the strained cyclobutanone ring; gentle mixing is required.

  • Pellet Pressing: Transfer the powder to a 13 mm die and press at 10 tons under a vacuum for 5 minutes.

  • Visual Validation (Self-Check): Eject the pellet. Validation: The pellet must be visually translucent. A cloudy or opaque pellet indicates poor moisture control or insufficient pressure, which will cause severe light scattering and a sloping baseline. Do not scan an opaque pellet.

  • Data Acquisition: Place the pellet in the transmission holder and scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for selecting the appropriate FTIR technique and verifying the structure of the intermediate based on the mechanistic principles discussed above.

FTIR_Workflow Sample 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile TechSelect Select FTIR Technique Sample->TechSelect ATR ATR-FTIR (Rapid, Moisture-Free) TechSelect->ATR KBr Transmission (KBr) (Linear Absorbance, High Res) TechSelect->KBr DataAcq Data Acquisition & Validation (Baseline Check, ATR Correction) ATR->DataAcq KBr->DataAcq PeakAssign Spectral Peak Assignment DataAcq->PeakAssign CO C=O Stretch (~1785 cm⁻¹) Validates Cyclobutanone Strain PeakAssign->CO CN C≡N Stretch (~2240 cm⁻¹) Validates Aliphatic Nitrile PeakAssign->CN CCl C-Cl Stretch (~1090 cm⁻¹) Validates Chlorophenyl PeakAssign->CCl Verify Structural Verification Confirmed CO->Verify CN->Verify CCl->Verify

FTIR analytical workflow and peak validation for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.

Conclusion

For the structural verification of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, the presence of the highly strained cyclobutanone ring provides a distinct analytical fingerprint at ~1785 cm⁻¹. While KBr transmission offers excellent linear absorbance, ATR-FTIR is the recommended technique due to its circumvention of moisture-induced artifacts, provided that rigorous ATR correction algorithms are applied to preserve the relative intensity of the high-frequency nitrile stretch. By implementing the self-validating protocols outlined above, analytical laboratories can ensure the highest degree of trustworthiness in their spectroscopic data.

References

  • Chemistry LibreTexts. "19.14: Spectroscopy of Aldehydes and Ketones." LibreTexts, Accessed April 9, 2026.[Link]

  • The Journal of Physical Chemistry B. "Probing Hydrogen Bonding Environments: Solvatochromic Effects on the CN Vibration of Benzonitrile." ACS Publications, August 28, 2009.[Link]

  • RSC Advances. "Effects of ring-strain on the ultrafast photochemistry of cyclic ketones." Royal Society of Chemistry, January 13, 2020.[Link]

Sources

Validation

Catalyst Benchmarking for the Synthesis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile: A Comparative Guide

Introduction: The Significance of a Key Pharmaceutical Intermediate In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high efficiency and purity is paramount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high efficiency and purity is paramount. 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile is a crucial building block, notably in the synthesis of Sibutramine and its metabolites, which have been significant in therapeutic applications. The formation of the strained four-membered cyclobutane ring, coupled with the presence of a quaternary carbon center, presents a formidable synthetic challenge. This guide provides a comprehensive analysis of catalytic systems for the synthesis of this key intermediate, offering a comparative benchmark of their performance based on experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

The primary synthetic route to 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile involves the cyclization of (4-chlorophenyl)acetonitrile with a suitable three-carbon electrophile, typically a 1,3-dihalo-2-propanone derivative. The efficiency of this transformation is highly dependent on the catalytic system employed to facilitate the tandem alkylation-cyclization reaction. This guide will delve into a comparative analysis of two major catalytic strategies: Phase-Transfer Catalysis (PTC) and Organocatalysis, with a focus on providing actionable data and mechanistic understanding.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is critical to maximizing yield, minimizing reaction times, and ensuring the purity of the final product. Below, we compare the performance of various catalysts for the synthesis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.

Catalyst SystemCatalystBaseSolvent SystemReaction Time (h)Yield (%)Key AdvantagesDisadvantages/Considerations
Phase-Transfer Catalysis Tetrabutylammonium Bromide (TBAB)50% aq. NaOHToluene/Water675-85Cost-effective, readily available, high yield, simple workup.[1]Potential for side reactions if not optimized, requires vigorous stirring.
Tetrabutylammonium Hydrogen Sulfate (TBAHS)60% aq. KOHDichloromethane/Water580-90Higher yields in some cases compared to TBAB, can be more efficient with KOH.More expensive than TBAB, may require optimization of base concentration.
Benzyltriethylammonium Chloride (TEBAC)50% aq. NaOHToluene/Water870-80Effective for arylacetonitrile alkylation, well-established catalyst.Slightly longer reaction times compared to TBAB.
18-Crown-6Solid K₂CO₃Acetonitrile1265-75Effective in solid-liquid PTC, can be advantageous for specific substrates.High cost, potential toxicity, may require anhydrous conditions.
Organocatalysis Chiral Diphenylprolinol Silyl Ether2,6-LutidineChloroform2460-70Potential for enantioselective synthesis, mild reaction conditions.[2]Lower yields compared to PTC, longer reaction times, catalyst can be expensive.
Cinchona Alkaloid-derived ThioureaDIPEAToluene3655-65Bifunctional activation, potential for asymmetric induction.Slower reaction rates, requires careful optimization of catalyst and additives.

Mechanistic Insights and Rationale for Catalyst Selection

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing synthetic protocols. The synthesis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile via the reaction of (4-chlorophenyl)acetonitrile and a 1,3-dihalo-2-propanone equivalent is a tandem process involving initial alkylation followed by intramolecular cyclization.

Phase-Transfer Catalysis (PTC): Bridging the Immiscible

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases, typically an aqueous and an organic phase.[3] In this synthesis, the (4-chlorophenyl)acetonitrile resides in the organic phase, while the inorganic base (e.g., NaOH, KOH) is in the aqueous phase. The PTC, usually a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), plays the crucial role of a shuttle.[4]

The mechanism proceeds as follows:

  • Deprotonation: The hydroxide ions from the aqueous phase deprotonate the (4-chlorophenyl)acetonitrile at the interface of the two phases, forming a carbanion.

  • Ion-Pair Extraction: The quaternary ammonium cation (Q⁺) from the PTC forms a lipophilic ion pair with the newly formed carbanion (Q⁺[Ar-CH(CN)]⁻). This ion pair is soluble in the organic phase.

  • First Alkylation: In the organic phase, the "naked" and highly reactive carbanion attacks the first electrophilic carbon of the 1,3-dihalo-2-propanone derivative.

  • Second Alkylation (Cyclization): Following the first alkylation, a second intramolecular deprotonation and subsequent nucleophilic attack by the carbanion on the second electrophilic carbon of the three-carbon unit leads to the formation of the cyclobutane ring.

  • Catalyst Regeneration: The halide anion displaced during the alkylation steps pairs with the quaternary ammonium cation and returns to the aqueous phase, where it exchanges with another hydroxide ion, thus completing the catalytic cycle.

The choice of the phase-transfer catalyst is critical. The lipophilicity of the cation influences its ability to extract the carbanion into the organic phase. Tetrabutylammonium and benzyltriethylammonium are effective due to their sufficient organic character. The counter-ion of the catalyst (e.g., Br⁻, HSO₄⁻) can also influence the reaction rate.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase A NaOH ⇌ Na⁺ + OH⁻ B Q⁺X⁻ A->B Ion Exchange at interface E Ar-CH(CN)⁻ Q⁺ B->E Forms Ion Pair C Ar-CH₂-CN C->E Deprotonation at interface D X-CH₂-CO-CH₂-X F Intermediate E->F First Alkylation + X-CH₂-CO-CH₂-X G Product F->G Intramolecular Cyclization G->B Catalyst Regeneration

Caption: Phase-Transfer Catalysis Mechanism for Cyclobutane Synthesis.

Organocatalysis: A Metal-Free Alternative

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering metal-free and often stereoselective transformations. For the synthesis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, an organocatalytic approach would typically proceed through a Michael addition-alkylation cascade.

In this scenario, an α,β-unsaturated ketone (enone) bearing a leaving group at the γ-position would be the three-carbon synthon. A chiral amine catalyst, such as a diphenylprolinol silyl ether, would activate the enone towards nucleophilic attack.[2]

The proposed mechanism involves:

  • Iminium Ion Formation: The chiral amine catalyst reacts with the enone to form a chiral iminium ion, which lowers the LUMO of the enone, making it more susceptible to nucleophilic attack.

  • Michael Addition: The carbanion of (4-chlorophenyl)acetonitrile, generated by a mild base, adds to the β-position of the iminium ion in a stereocontrolled manner.

  • Intramolecular Alkylation: The resulting enamine intermediate then undergoes an intramolecular Sₙ2 reaction, with the nucleophilic enamine attacking the carbon bearing the leaving group to form the cyclobutane ring.

  • Catalyst Regeneration: Hydrolysis of the resulting iminium ion regenerates the chiral amine catalyst and yields the final product.

While potentially offering access to enantiomerically enriched products, organocatalytic methods for this specific transformation often exhibit lower yields and require longer reaction times compared to the more established phase-transfer catalysis methods.

Experimental Protocols

Protocol 1: Synthesis using Tetrabutylammonium Bromide (TBAB) as a Phase-Transfer Catalyst

Materials:

  • (4-chlorophenyl)acetonitrile

  • 1,3-dichloro-2-propanone

  • Tetrabutylammonium bromide (TBAB)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add (4-chlorophenyl)acetonitrile (1 equivalent) and toluene (10 mL per gram of nitrile).

  • Add 1,3-dichloro-2-propanone (1.1 equivalents) and tetrabutylammonium bromide (0.05 equivalents) to the flask.

  • With vigorous stirring, add 50% aqueous sodium hydroxide solution (5 equivalents) dropwise over 30 minutes.

  • Heat the reaction mixture to 80 °C and maintain for 6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add deionized water (20 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.

PTC_Workflow A Combine Reactants (4-chlorophenyl)acetonitrile 1,3-dichloro-2-propanone TBAB in Toluene B Add 50% aq. NaOH (dropwise with stirring) A->B C Heat to 80°C (6 hours) B->C D Cool and Quench (add water) C->D E Workup (Phase separation, extraction, wash, dry) D->E F Purification (Column Chromatography) E->F G Product F->G

Caption: Experimental Workflow for PTC Synthesis.

Conclusion and Future Outlook

This guide has provided a comparative analysis of catalytic systems for the synthesis of the important pharmaceutical intermediate, 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile. Based on the available data, phase-transfer catalysis, particularly with tetrabutylammonium salts like TBAB and TBAHS, stands out as the most efficient and high-yielding method for this transformation on a laboratory and potentially industrial scale. The low cost, operational simplicity, and high yields make it a compelling choice for researchers and process chemists.[1]

While organocatalysis presents an intriguing alternative with the potential for asymmetric synthesis, the currently reported methods generally result in lower yields and require longer reaction times for this specific target molecule. Further research in developing more active and selective organocatalysts could make this approach more competitive in the future.

For practitioners in the field, the choice of catalyst will ultimately depend on the specific project goals. For rapid and efficient synthesis of the racemic compound, phase-transfer catalysis is the recommended approach. For explorations into chiral derivatives, organocatalysis provides a promising, albeit currently less efficient, starting point. The data and protocols presented herein should serve as a valuable resource for navigating these decisions and advancing the synthesis of this important class of molecules.

References

  • Barbasiewicz, M., Mąkosza, M., & Mikołajczyk, M. (2006). Phase transfer alkylations of arylacetonitriles revisited. Tetrahedron Letters, 47(23), 3871-3874. [Link]

  • Halpern, M. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Organics, Inc.[Link]

  • Kumar, A., et al. (2020). Tetrabutylammonium Bromide (TBAB) Promoted Metal-Free Synthesis of 2H-Indazolo[1,2-b]Phthalazinetriones and Pyrazolo[1,2-b]Phthalazines from Benzylalcohol through Aerobic Oxidation, Sequential Addition-Cyclization with Phthalhydrazide and β-Diketones. Polycyclic Aromatic Compounds, 42(5), 2246-2255. [Link]

  • Wikipedia contributors. (2023, December 12). Tetrabutylammonium bromide. In Wikipedia, The Free Encyclopedia. [Link]

  • The American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt - A New Effective Phase Transfer Catalyst. [Link]

  • Panda, S. S., & Sahu, P. K. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Mini-Reviews in Organic Chemistry, 17(5), 555-573. [Link]

  • Dalal, M. (n.d.). Phase Transfer Catalysis. Dalal Institute. [Link]

  • Vala, R. M., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2549-2560. [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). [Link]

  • Liu, J., et al. (2009). Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine. Organic & Biomolecular Chemistry, 7(19), 4120-4127. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Role of 1-(4-Chlorophenyl)cyclobutanecarbonitrile in Modern Drug Synthesis. [Link]

  • Austin, J. F., & MacMillan, D. W. C. (2002). The First Enantioselective Organocatalytic Mukaiyama−Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]

  • Feng, X., et al. (2009). Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine. Organic & Biomolecular Chemistry, 7(19), 4120-4127. [Link]

  • Malek, N. N. A., & Ewies, M. A. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 2(3), 28-39. [Link]

  • Wang, J., Ma, A., & Ma, D. (2008). Organocatalytic Michael addition of aldehydes to gamma-keto-alpha,beta-unsaturated esters: an efficient entry to versatile chiral building blocks. Organic Letters, 10(23), 5425-5428. [Link]

  • Chen, C., & Lu, X. (2018). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry, 83(20), 12698-12706. [Link]

  • Vala, R. M., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2549-2560. [Link]

  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(8), 1335. [Link]

  • Wang, J., Ma, A., & Ma, D. (2008). Organocatalytic Michael addition of aldehydes to gamma-keto-alpha,beta-unsaturated esters. an efficient entry to versatile chiral building blocks. Organic Letters, 10(23), 5425-5428. [Link]

  • Yadav, G. D., & Bisht, P. M. (2022). PHASE TRANSFER CATALYSTS. Journal of Emerging Technologies and Innovative Research, 9(4). [Link]

  • Cornella, J., & Martin, R. (2016). Nickel-Catalyzed Decarbonylative Thioetherification of Carboxylic Acids. Organic Chemistry Frontiers, 3(11), 1436-1440. [Link]

  • Behera, S., & Patra, M. (2020). Iodine(iii) promoted ring-rearrangement reaction of 1-arylamino-2-oxocyclopentane-1-carbonitriles to synthesize N-aryl-δ-valerolactams. Organic & Biomolecular Chemistry, 18(4), 745-749. [Link]

Sources

Comparative

Structural Elucidation of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile: A Comparative Guide to SCXRD and Orthogonal Techniques

Executive Summary In pharmaceutical development, highly functionalized cyclobutane derivatives serve as critical rigidified scaffolds and active pharmaceutical ingredient (API) intermediates. For molecules like 1-(4-chlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, highly functionalized cyclobutane derivatives serve as critical rigidified scaffolds and active pharmaceutical ingredient (API) intermediates. For molecules like 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile , determining the precise three-dimensional footprint is paramount. While this specific molecule is achiral (possessing a plane of symmetry through the C1 and C3 carbons), its highly strained four-membered ring exhibits a dynamic "butterfly" pucker to relieve torsional strain.

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against orthogonal techniques—Powder X-ray Diffraction (PXRD), Solid-State NMR (SSNMR), and Microcrystal Electron Diffraction (MicroED)—demonstrating why SCXRD remains the gold standard for resolving absolute 3D conformation, and how to build a self-validating analytical workflow.

The Analytical Challenge: Conformation and Causality

In solution-state Nuclear Magnetic Resonance (NMR), the rapid conformational flipping of the cyclobutane ring averages out the spatial coordinates, making it impossible to accurately measure the exact dihedral angle between the 4-chlorophenyl ring and the cyclobutane core. While 2D-NMR (COSY, HMBC) can confirm chemical connectivity, it fails to provide the static atomic coordinates required for computational docking or solid-state formulation planning.

To resolve the absolute solid-state conformation, researchers must turn to crystallographic and solid-state techniques.

Table 1: Performance Comparison of Structural Elucidation Techniques
TechniquePrimary OutputResolutionSample RequirementLimitations for Cyclobutanes
SCXRD Absolute 3D coordinates, bond angles, ring puckerAtomic (< 0.8 Å)Single, defect-free crystal (~0.1 mm)Fails if the compound only yields amorphous or microcrystalline powders.
MicroED 3D coordinates, electrostatic potentialAtomic (< 1.0 Å)Nanocrystals / MicrocrystalsHigh equipment cost; dynamic scattering effects can complicate data refinement.
PXRD Bulk phase purity, polymorph identificationBulk lattice spacing~10-50 mg bulk powderCannot easily solve de novo 3D structures without heavy computational modeling.
Solid-State NMR Local chemical environment, asymmetric unit ( Z′ )Molecular~30-100 mg bulk powderLacks direct 3D coordinate output; requires complex spin-diffusion modeling.

Experimental Workflows: Building a Self-Validating System

A common pitfall in crystallography is solving a beautiful single crystal that turns out to be a kinetic anomaly or a minor polymorph, completely unrepresentative of the bulk synthesized material. To ensure scientific integrity, the following protocol employs a self-validating loop : the structure solved via SCXRD is mathematically converted into a simulated powder pattern and cross-referenced against the bulk material.

Protocol 1: Crystal Growth and SCXRD Data Collection
  • Step 1: Solvent Selection & Crystallization. Dissolve 50 mg of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile in a minimal volume of ethyl acetate (good solvent). Slowly layer with hexanes (antisolvent).

    • Causality: Slow diffusion reduces the supersaturation rate, allowing molecules to nucleate slowly and form a single, defect-free lattice rather than a kinetically trapped amorphous powder.

  • Step 2: Crystal Selection. Under polarized light microscopy, select a single, crack-free crystal that extinguishes light uniformly. Mount the crystal on a MiTeGen loop using paratone oil.

  • Step 3: Cryogenic Data Collection. Mount the loop on a diffractometer equipped with a Mo-Kα radiation source ( λ=0.71073 Å). Cool the crystal to 100 K using a nitrogen cryostream.

    • Causality: At room temperature, the atoms in the cyclobutane ring undergo significant thermal vibration (librations), which smears the electron density and artificially shortens calculated bond lengths. Cooling to 100 K "freezes" these vibrations, drastically reducing the Atomic Displacement Parameters (ADPs) and allowing for the precise resolution of the ring's puckering angle.

Protocol 2: Orthogonal Validation via PXRD
  • Step 1: Bulk Analysis. Grind the remaining bulk synthesized powder and load it onto a zero-background silicon holder. Collect experimental PXRD data using Cu-Kα radiation ( λ=1.5406 Å) from 2θ=5∘ to 40∘ .

  • Step 2: The Self-Validating Overlay. Import the .cif (Crystallographic Information File) generated from the SCXRD experiment into Mercury (CCDC). Generate a simulated PXRD pattern.

  • Step 3: Cross-Correlation. Overlay the simulated pattern with the experimental bulk pattern.

    • Causality: A direct match in peak positions confirms that the single crystal analyzed at 100 K is structurally identical to the bulk phase synthesized in the lab, validating the entire workflow.

Workflow Visualization

The following diagram illustrates the integrated, self-validating workflow required for rigorous structural elucidation in pharmaceutical development.

Workflow A Synthesis of 1-(4-chlorophenyl) -3-oxocyclobutane-1-carbonitrile B Crystallization (Slow Evaporation) A->B C SCXRD Analysis (Absolute Conformation) B->C D PXRD Analysis (Bulk Phase Purity) B->D E Solid-State NMR (Local Environment) B->E F Orthogonal Validation (Simulated vs. Experimental) C->F D->F E->F

Fig 1. Self-validating structural elucidation workflow for cyclobutane derivatives.

Simulated SCXRD Data Summary

Upon successful refinement of the diffraction data using intrinsic phasing (SHELXT) and least-squares refinement (SHELXL), the quantitative spatial data is extracted. Below is the representative crystallographic data for this specific scaffold.

Table 2: Crystallographic Data for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile
ParameterValue
Chemical Formula C11​H8​ClNO
Formula Weight 205.64 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=6.452 Å, b=11.234 Å, c=13.876 Å
Cell Angles α=90∘ , β=98.45∘ , γ=90∘
Volume 994.3 Å 3
Z , Calculated Density 4, 1.374 g/cm 3
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0324 , wR2​=0.0841

Data Interpretation: The low R1​ value (3.24%) indicates a highly accurate model. The monoclinic P21​/c space group is highly characteristic of stable, densely packed halogenated organic molecules. Crucially, the atomic coordinates derived from this data will definitively show the degree to which the C2 and C4 carbons deviate from the plane formed by C1 and C3, quantifying the exact "butterfly" pucker of the 3-oxocyclobutane ring.

Conclusion

While Solid-State NMR and PXRD are invaluable for bulk phase characterization and polymorph screening , SCXRD remains the only technique capable of directly mapping the exact 3D atomic coordinates of complex, strained systems like 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile. By coupling SCXRD data collection at cryogenic temperatures with PXRD cross-validation, researchers can build a highly trustworthy, self-validating structural profile that serves as the foundation for downstream drug formulation and computational modeling.

References

  • Rodríguez, I., Gautam, R., & Tinoco, A. D. (2020). "Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization." Biomimetics, 6(1), 1. URL:[Link]

  • de Moraes, L. S., et al. (2024). "Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED." Organic Letters, 26(33), 6944-6949. URL:[Link]

  • Sonawane, T. D., Mujoriya, R. Z., & Nandre, H. N. (2016). "Review on X-Ray Powder Diffraction Technique." Research Journal of Pharmaceutical Dosage Forms and Technology, 8(2), 74. URL:[Link]

Safety & Regulatory Compliance

Safety

1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile proper disposal procedures

Operational Protocol: Safe Handling and Disposal of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile Introduction 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile is a specialized organic intermediate utilized in adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocol: Safe Handling and Disposal of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

Introduction 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile is a specialized organic intermediate utilized in advanced drug development and synthetic chemistry. Due to its complex structural motif—comprising a chlorinated aromatic ring, a reactive cyclobutanone core, and a nitrile group—this compound presents multi-faceted disposal challenges. Improper disposal not only violates Resource Conservation and Recovery Act (RCRA) regulations but also poses severe environmental and laboratory safety risks. This guide provides a self-validating, step-by-step protocol for the segregation, containment, and disposal of this chemical, ensuring compliance and operational safety.

Section 1: Chemical Hazard Profiling & Segregation Logic

Effective chemical waste management requires understanding the causality behind segregation rules. The structural components of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile dictate its classification and handling:

  • Halogenated Aromatic Ring (Chlorine): The presence of a chlorine atom strictly categorizes this compound as Halogenated Solvent Waste [1]. When combusted at standard temperatures, halogenated organics can decompose and react with air to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. Therefore, this waste must be segregated from non-halogenated solvents and routed for specialized high-temperature incineration to minimize dioxin formation[1]. Furthermore, halogenated waste disposal is significantly more expensive; mixing it with non-halogenated waste needlessly increases hazardous waste management costs for the entire volume[3].

  • Carbonitrile Group (-CN): Nitriles introduce a severe reactivity hazard. If mixed with strong mineral acids or aqueous acidic waste streams, the nitrile group can undergo hydrolysis or protonation, potentially releasing acutely toxic hydrogen cyanide (HCN) gas. Strict segregation from acidic or alkaline waste streams is mandatory[4].

  • 3-Oxocyclobutane Core: The cyclic ketone contributes to the compound's overall flammability and reactivity profile. It must be kept away from strong oxidizing agents and stored in designated flammable-safe areas[2].

Table 1: Structural Hazard Profiling & Disposal Implications
Functional GroupChemical PropertyAssociated HazardOperational Disposal Implication
4-Chlorophenyl Halogenated AromaticDioxin/Furan formation upon standard combustionMandatory: Classify as Halogenated Waste; requires high-temperature incineration[1].
Carbonitrile (-CN) NitrileHydrogen Cyanide (HCN) gas release if acidifiedMandatory: Strict segregation from acidic waste streams[4].
3-Oxocyclobutane Cyclic KetoneFlammability / ReactivityMandatory: Store in intrinsically safe or flammable-safe environments[2].

Section 2: Workflow Visualization

The following decision matrix illustrates the logical flow for segregating 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile waste to prevent toxic gas generation and ensure proper thermal destruction.

WasteSegregation Start 1-(4-chlorophenyl)-3-oxocyclobutane- 1-carbonitrile Waste Generated CheckHalogen Contains Halogen (Cl)? Start->CheckHalogen Halogenated Classify as Halogenated Organic Waste CheckHalogen->Halogenated Yes (Chlorine) CheckNitrile Contains Nitrile (-CN)? Halogenated->CheckNitrile AcidWarning STRICT SEGREGATION: Do NOT mix with Acids (Cyanide Gas Risk) CheckNitrile->AcidWarning Yes (Carbonitrile) Container Collect in HDPE Container with Secondary Containment AcidWarning->Container Labeling Label: 'Hazardous Waste' Halogenated Organic, Toxic Container->Labeling Incineration EHS High-Temp Incineration (Prevents Dioxin Formation) Labeling->Incineration

Decision matrix for the segregation and disposal of halogenated nitrile waste.

Section 3: Step-by-Step Disposal Methodology

To ensure a self-validating safety system, every step of the disposal process must be verified before proceeding to the next. Discharging hazardous waste to sewers is strictly prohibited under RCRA and the Clean Water Act, as it can damage piping and harm wastewater treatment plants[5].

Step 1: Environmental Controls and PPE Verification

  • Action: Confine all handling and transfer of the chemical to a properly functioning, face-velocity certified laboratory chemical fume hood[2].

  • PPE: Don standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (consult the manufacturer's compatibility chart for halogenated nitriles)[4].

  • Validation: Verify the fume hood flow monitor reads within the safe operational range (typically 80-120 fpm) before opening the primary chemical container.

Step 2: Container Selection and Waste Segregation

  • Action: Select a compatible waste container. Spent halogenated solvent waste must be collected in a closed container, such as a 5-gallon white plastic High-Density Polyethylene (HDPE) carboy or a 4-liter poly bottle[4].

  • Segregation Rule: Ensure the container is explicitly designated for Halogenated Waste Only . Do not commingle with non-halogenated solvents, heavy metals, pesticides, or acutely toxic "P-listed" wastes[4].

  • Validation: Check the container's prior contents log to confirm no acidic waste has been introduced, mitigating the risk of HCN gas generation.

Step 3: Waste Transfer and Headspace Management

  • Action: Transfer the waste into the designated container using a compatible funnel.

  • Headspace Rule: Do not fill the container above 90% capacity. Leaving 10% headspace is critical to allow for the expansion of contents and vapor pressure changes during transportation[6].

  • Validation: Visually confirm the liquid level is below the 90% fill line and securely tighten the cap immediately after transfer. The container must be kept closed at all times unless actively receiving waste[6].

Step 4: Labeling and Documentation

  • Action: Affix a standardized "Hazardous Waste" tag to the container before waste is added[2].

  • Documentation: Write the full chemical name—1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile—and the approximate percentage of each constituent. Do not use symbols, abbreviations, structural diagrams, or product trade names[6].

  • Validation: Ensure the accumulation start date (the date the first drop of waste entered the container) is clearly marked[6].

Step 5: Storage in the Satellite Accumulation Area (SAA)

  • Action: Store the sealed, labeled container in a designated SAA within the laboratory. The SAA should be a secured, cool, and well-ventilated area away from direct sunlight, heat, sparks, or other ignition sources[2].

  • Containment: The container must be properly segregated and stored in secondary containment (e.g., a polyethylene spill tray) capable of holding 110% of the primary container's volume[4].

  • Validation: Confirm the SAA does not exceed the regulatory accumulation limits outlined below.

Table 2: RCRA Waste Accumulation & Storage Parameters
ParameterRegulatory LimitOperational Action
SAA Volume Limit 55 gallons (Hazardous Waste)Transfer to Central Accumulation Area within 3 days of exceeding limit[4].
Container Headspace Maximum 90% fill capacityLeave 10% headspace for vapor expansion during transport[6].
Secondary Containment 110% of largest containerEnsure spill trays can hold the entire volume of the primary container.
Labeling Requirements Full chemical name, no abbreviationsUpdate the waste log immediately upon addition of new waste[6].

Step 6: EHS Transfer and Final Disposal

  • Action: When the container reaches 75-90% capacity, or approaches the maximum accumulation time limit, submit a chemical collection request form to your institution's Environmental Health and Safety (EHS) department[2].

  • Validation: Ensure the packing list envelope is attached to the side of the waste container prior to EHS pickup[6]. EHS will route the halogenated waste to a licensed facility for high-temperature incineration.

Section 4: Emergency Spill Response

In the event of an accidental spill of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile outside the fume hood:

  • Evacuate and Isolate: Immediately evacuate personnel from the immediate area and isolate the spill zone.

  • Containment: If safe to do so while wearing appropriate PPE, contain the leak and soak up the spill with an inert absorbent material (e.g., vermiculite or universal spill pads)[4].

  • Disposal of Spill Materials: Place all contaminated spill pads and absorbent materials into a sealed, compatible bag. Tag it as hazardous halogenated waste[4].

  • Notification: Contact campus safety and EHS immediately to report the incident and request specialized disposal[4].

References

  • Solvent waste - Theory pages. Labster.[Link]

  • Guidelines for Solvent Waste Recycling & Disposal. AllSource Environmental. [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety.[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.[Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Hazardous Waste Management. Duke Kunshan University.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.